molecular formula C10H12BrN B567688 4-Bromo-3,3-dimethylindoline CAS No. 1227418-26-9

4-Bromo-3,3-dimethylindoline

Cat. No.: B567688
CAS No.: 1227418-26-9
M. Wt: 226.117
InChI Key: WRJRWRRMADSCCD-UHFFFAOYSA-N
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Description

4-Bromo-3,3-dimethylindoline is a substituted indoline scaffold of significant interest in medicinal chemistry and organic synthesis. This brominated building block is particularly valuable for the exploration and development of novel therapeutics, serving as a key precursor in complex molecular assemblies. Recent scientific investigations have highlighted the potential of the indoline core in drug discovery, specifically in the inhibition of the serine hydrolase Notum, a regulator of Wnt signaling pathways that has emerged as a promising target for diseases associated with reduced Wnt signaling, such as osteoporosis and colorectal cancer . Researchers utilize this and related indoline compounds as versatile intermediates to construct potent, non-covalent enzyme inhibitors through structure-based drug design . Furthermore, the indoline structure is a fundamental scaffold in the synthesis of spirooxindoles, a privileged structure found in numerous bioactive natural alkaloids and medicinal agents with anti-tumor, anti-microbial, and anti-viral properties . The presence of the bromine atom on the aromatic ring provides a reactive site for further functionalization via cross-coupling reactions, enabling sophisticated structural elaboration for the creation of targeted chemical libraries. This makes this compound a critical tool for chemists working in hit-to-lead optimization and the synthesis of complex nitrogen-containing heterocycles for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,3-dimethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJRWRRMADSCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695038
Record name 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
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Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227418-26-9
Record name 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indole
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URL https://commonchemistry.cas.org/detail?cas_rn=1227418-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Chemical Properties, Synthesis, and Analysis of 4-Bromo-3,3-dimethylindoline

Abstract

This technical guide addresses the chemical properties of this compound. Literature and database searches indicate that while this compound is commercially available, comprehensive data regarding its detailed physicochemical properties, experimental protocols, and biological activity are not extensively documented in publicly accessible scientific literature. This document compiles the available identifying information and presents a generalized framework for the experimental analysis of such a compound.

Core Chemical and Physical Properties

This compound is a halogenated derivative of the indoline scaffold. The presence of a bromine atom on the aromatic ring and two methyl groups at the C3 position are key structural features. Basic identifying information has been aggregated from chemical supplier databases.

Table 1: Summary of Chemical and Physical Data for this compound

PropertyDataSource
IUPAC Name 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indoleN/A
Synonyms This compound
CAS Number 1227418-26-9[1][2][3]
Molecular Formula C₁₀H₁₂BrN[1][2]
Molecular Weight 226.11 g/mol [1][2]
Appearance Not specified in available literatureN/A
Melting Point Not specified in available literatureN/A
Boiling Point Not specified in available literature[3]
Solubility Not specified in available literatureN/A
Storage Conditions 2-8°C[1]

Note: "N/A" indicates that the data is not available in the searched public-domain sources.

Experimental Protocols

Hypothetical Workflow for Compound Verification and Analysis

The following diagram outlines a standard, logical workflow for the verification and spectroscopic analysis of a research chemical like this compound upon its acquisition.

cluster_0 Compound Acquisition and Initial Assessment cluster_1 Structural Verification cluster_2 Purity Analysis & Final Steps A Acquire this compound (CAS: 1227418-26-9) B Visual Inspection (Physical State, Color) A->B C Solubility Screening (Common NMR & HPLC Solvents) B->C D Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern for Bromine C->D Dissolve Sample G Chromatography (e.g., HPLC, GC-MS) - Assess Purity C->G Prepare Solution E NMR Spectroscopy - ¹H NMR for Proton Environment - ¹³C NMR for Carbon Skeleton D->E Confirm Structure F Infrared (IR) Spectroscopy - Identify Functional Groups (e.g., N-H stretch) E->F Confirm Functional Groups H Data Interpretation & Comparison to Expected Structure F->H G->H I Secure Storage (2-8°C, Inert Atmosphere) H->I cluster_info A This compound B Biological Target Screening (e.g., Receptors, Enzymes) A->B Hypothetical Step 1 C Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A->C Hypothetical Step 2 E Identification of Signaling Pathway B->E If Hit Identified D In Vivo Studies (Animal Models) C->D If Activity Observed F No Publicly Available Data

References

In-Depth Technical Guide to 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1227418-26-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-3,3-dimethylindoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of public data specifically for this compound, this guide also draws upon information from closely related analogues to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively reported in publicly accessible literature, its basic properties can be summarized. Further empirical studies are required to fully characterize this compound.

PropertyValueSource
CAS Number 1227418-26-9[1]
Molecular Formula C₁₀H₁₂BrNN/A
Molecular Weight 226.11 g/mol N/A
Appearance Not specifiedN/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Solubility Not specifiedN/A
Purity Typically available at >95%N/A

Synthesis and Characterization

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the bromination of a 3,3-dimethylindoline precursor. The regioselectivity of the bromination would be a critical factor to control, potentially requiring the use of specific brominating agents and reaction conditions.

A generalized workflow for a potential synthesis is outlined below:

G Precursor 3,3-Dimethylindoline Bromination Bromination (e.g., NBS, Br₂) Precursor->Bromination ReactionMixture Reaction Mixture Bromination->ReactionMixture Workup Aqueous Work-up & Extraction ReactionMixture->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Related Bromoaniline Derivative

While a specific protocol for this compound is unavailable, the following is a representative procedure for the bromination of a related aniline derivative, which illustrates the general principles that could be adapted.

Synthesis of 4-Bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

  • Materials: 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, Pyridine, Bromine, Water, Methyl tert-butyl ether (MTBE), Sodium sulfate.

  • Procedure:

    • A solution of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline (5.0 g) is prepared in pyridine (50 g).

    • A solution of bromine (4.89 g) in pyridine (50 g) is prepared separately at 0°C.

    • The bromine solution is added dropwise to the aniline solution at 20°C over 5 hours.

    • The reaction mixture is stirred at 25°C for an additional 12 hours.

    • The mixture is then poured into water (250 ml) and extracted three times with MTBE (100 ml each).

    • The combined organic phases are washed twice with water (100 ml each), dried over sodium sulfate, and concentrated to yield the product.[2]

Note: This protocol is for a related compound and would require significant optimization and adaptation for the synthesis of this compound.

Characterization Techniques

The structural confirmation and purity assessment of this compound would rely on standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups at the C3 position. The bromine substitution at the C4 position would influence the chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR Resonances for the ten carbon atoms in the molecule, including the two methyl carbons, the quaternary C3 carbon, and the aromatic carbons. The carbon atom attached to the bromine would show a characteristic chemical shift.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.11 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-Br stretching.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific pharmacological data available for this compound, the indoline scaffold and bromo-substituents are present in many biologically active molecules. This suggests that this compound could serve as a valuable building block in medicinal chemistry.

Role as a Synthetic Intermediate

The bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse functional groups at the 4-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

G Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Start->Coupling Derivatives Library of 4-Substituted-3,3-dimethylindoline Derivatives Coupling->Derivatives Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Derivatives->Screening Lead Lead Compound Identification Screening->Lead

Caption: Potential workflow for utilizing this compound in drug discovery.

Potential Biological Activities

Indoline derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Spirooxindole derivatives, which share a core structure with indoline, have shown promising cytotoxic effects against various cancer cell lines.[1][3]

  • Cholinesterase Inhibition: Certain alkaloids containing an indoloquinoline core have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[4]

  • Antimicrobial Activity: Some heterocyclic compounds containing a bromo-phenyl moiety have shown antibacterial and antifungal properties.[5][6]

It is important to note that these are general activities of related compound classes, and the specific biological profile of this compound remains to be determined through experimental evaluation.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. While specific experimental data for this compound is currently scarce in the public domain, its structural features suggest it could be a useful intermediate for the synthesis of novel, biologically active molecules. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic routes, and investigate its pharmacological potential. This guide serves as a foundational resource for researchers and scientists interested in pursuing studies on this and related compounds.

References

A Technical Guide to 4-Bromo-3,3-dimethylindoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a comprehensive technical overview of 4-Bromo-3,3-dimethylindoline, a halogenated heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We delve into its core physicochemical properties, including its molecular weight, and present a plausible, well-reasoned synthetic pathway with a detailed experimental protocol. Furthermore, this document outlines the expected spectroscopic signatures for structural verification and discusses the compound's potential as a versatile building block for creating complex molecular architectures through modern synthetic methodologies. The insights provided herein are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this valuable intermediate in their discovery programs.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline framework, a saturated analog of indole, is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. The introduction of substituents onto this scaffold is a proven strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

The specific compound, this compound, incorporates three key structural modifications of strategic importance:

  • Bromination at the C4 Position: The bromine atom serves as a crucial synthetic handle. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse functional groups and the construction of complex molecular libraries.

  • Gem-Dimethyl Group at C3: This structural motif imparts several important characteristics. It introduces steric bulk, which can influence binding conformations and prevent metabolic degradation at that position. This "metabolic blocking" can enhance the compound's in vivo stability.

  • Indoline Core: The saturated nitrogen atom provides a basic center that can be protonated at physiological pH, influencing solubility and potential interactions with acidic residues in protein binding pockets.

This combination of features makes this compound a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents.

Core Physicochemical and Structural Data

All quantitative data for this compound (CAS: 1227418-26-9) are summarized below. These parameters are fundamental for experimental design, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrN[1]
Molecular Weight 226.11 g/mol [1]
CAS Number 1227418-26-9[1]
Canonical SMILES CC1(C2=C(C=CC=C2Br)N1)C-
InChIKey (Predicted)-
XLogP3 (Predicted)-
Hydrogen Bond Donors 1 (the -NH group)-
Hydrogen Bond Acceptors 1 (the Nitrogen atom)-

Synthesis and Mechanistic Considerations

A robust synthesis of this compound can be envisioned through the electrophilic aromatic substitution of a 3,3-dimethylindoline precursor. The choice of brominating agent and reaction conditions is critical to achieve regioselectivity and high yield.

Proposed Synthetic Pathway

The most direct route involves the bromination of 3,3-dimethylindoline. The indoline ring system is activated towards electrophilic substitution, and the amino group is an ortho-, para-director. However, the C4 and C6 positions are electronically favored. Steric hindrance from the C3 gem-dimethyl group may influence the selectivity, but bromination at C4 is a plausible outcome. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is a solid, easier to handle than liquid bromine, and often provides milder reaction conditions with higher selectivity.[2]

G cluster_0 Synthetic Workflow A 3,3-Dimethylindoline (Starting Material) B Electrophilic Aromatic Substitution (Bromination) A->B NBS, Solvent (e.g., CH2Cl2) 0°C to RT C Reaction Workup (Quenching & Extraction) B->C Aqueous Na2S2O3 D Purification (Column Chromatography) C->D Crude Product E This compound (Final Product) D->E Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: This protocol includes steps for reaction monitoring, proper workup to remove byproducts, and purification to ensure the final product's high purity, which can be validated by the characterization methods outlined in Section 4.0.

  • Reaction Setup: To a solution of 3,3-dimethylindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration), cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. Causality: Slow, portion-wise addition at low temperature is crucial to control the reaction exotherm and minimize the formation of di-brominated or other side products.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine or NBS. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, followed by brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Characterization and Analytical Workflow

Structural confirmation of the synthesized product is paramount. The following section describes the expected spectroscopic data based on the known structure of this compound.

G cluster_1 Analytical & Characterization Workflow Synth Synthesized & Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR Structural Backbone MS Mass Spectrometry (HRMS) Synth->MS Molecular Weight & Isotopic Pattern IR IR Spectroscopy Synth->IR Functional Groups Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Standard analytical workflow for structural elucidation and confirmation.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, triplets) will be indicative of the substitution pattern.

    • Aliphatic Methylene (δ ~3.3 ppm): A singlet integrating to 2H for the -CH₂- group at the C2 position.

    • Amine Proton (δ ~3.5-4.5 ppm): A broad singlet integrating to 1H for the -NH- proton. This signal may be exchangeable with D₂O.

    • Gem-Dimethyl (δ ~1.3 ppm): A singlet integrating to 6H for the two equivalent methyl groups at the C3 position.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Aromatic Region (δ 110-150 ppm): Six distinct signals for the aromatic carbons, including one signal at a lower field corresponding to the carbon bearing the bromine atom (C-Br).

    • Aliphatic Carbons: Signals for the C2 methylene carbon, the C3 quaternary carbon, and the C3 methyl carbons.

  • Mass Spectrometry (MS):

    • The key diagnostic feature will be the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: [M]⁺ at m/z 225 and [M+2]⁺ at m/z 227. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula C₁₀H₁₂Br¹⁴N.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic sharp peak in the region of 3300-3400 cm⁻¹.

    • C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

    • C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block. Its utility stems from the ability to leverage the C4-bromo substituent for further molecular elaboration.

  • Scaffold for Cross-Coupling: The aryl bromide is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of various moieties:

    • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

    • Sonogashira Coupling: Installation of alkyne groups, which can be further functionalized.

    • Heck Coupling: Formation of carbon-carbon bonds with alkenes.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce new amine functionalities.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a complex fragment. Its indoline core can occupy specific pockets in a target protein, with the bromine vector pointing outwards, allowing for the systematic exploration of adjacent chemical space through follow-up chemistry.

  • Development of Kinase Inhibitors and CNS Agents: The broader class of bromoindoles and their derivatives has shown promise in the development of APIs targeting protein kinases and central nervous system (CNS) receptors.[3] this compound provides a robust starting point for synthesizing analogs in these therapeutic areas.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. Its defined molecular weight of 226.11 g/mol , coupled with a versatile bromine handle and a metabolically-blocked indoline core, makes it an attractive starting material for creating diverse and novel molecular entities. The synthetic and analytical methodologies detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and effectively deploy this compound in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of specific substituents, such as a bromine atom and gem-dimethyl groups, can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the unambiguous structural elucidation of 4-Bromo-3,3-dimethylindoline. We will explore the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a practical resource for researchers, offering not only procedural details but also the underlying scientific rationale for each experimental choice, thereby ensuring the integrity and reliability of the structural assignment.

Introduction: The Significance of Substituted Indolines

Indoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a five-membered nitrogen-containing ring with the 2-3 bond saturated.[2] This structural motif is a cornerstone in the development of novel therapeutics, with applications ranging from anticancer to neuroprotective agents.[1] The specific substitution pattern on the indoline ring system is critical to its biological function. The presence of a bromine atom at the C4 position can enhance binding affinity to target proteins and improve metabolic stability.[3][4] Furthermore, the gem-dimethyl group at the C3 position introduces steric bulk, which can influence the molecule's conformation and its interaction with biological targets.

Given the therapeutic potential of such substituted indolines, a rigorous and unequivocal confirmation of their chemical structure is paramount. This guide will walk through a systematic approach to elucidating the structure of this compound, a representative example of this important class of molecules.

Strategic Approach to Structure Elucidation

The comprehensive structural characterization of a novel or synthesized molecule like this compound relies on a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. Our strategy involves a logical workflow, beginning with the determination of the molecular formula and proceeding to the detailed mapping of atomic connectivity.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structural elucidation, as it provides the exact molecular weight and, through high-resolution analysis, the molecular formula of the analyte.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (sub-milligram) of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • Resolution: Set the instrument to a high resolution (≥10,000) to enable accurate mass measurement.

Data Interpretation: Expected Results

For this compound (C₁₀H₁₂BrN), the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This leads to two peaks of nearly equal intensity separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks).

Ion Expected Exact Mass (m/z) Observed Isotopic Pattern
[M(⁷⁹Br)+H]⁺226.0229~50%
[M(⁸¹Br)+H]⁺228.0209~50%

The accurate mass measurement of these ions allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₁₀H₁₂BrN.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum is collected prior to sample analysis.

Data Interpretation: Expected Absorptions

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance
~3400-3300N-H stretchModerate, sharp peak
~3100-3000Aromatic C-H stretchWeak to moderate, sharp peaks
~2970-2870Aliphatic C-H stretchStrong, sharp peaks
~1600, ~1470Aromatic C=C stretchModerate to strong, sharp peaks
~1300-1000C-N stretchModerate peak
~600-500C-Br stretchWeak to moderate peak

The presence of these bands provides strong evidence for the indoline core, the N-H moiety, the aromatic ring, the aliphatic methyl groups, and the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon skeleton and the placement of protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[6]

  • Data Acquisition:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled single-pulse experiment.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[8][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.[7][8]

Data Interpretation: Predicted Spectra and Correlations

¹H NMR (Predicted)

The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (due to coupling with neighboring protons).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H~3.5-4.5Broad singlet1H
H5~7.0-7.2Doublet1H
H6~6.6-6.8Triplet1H
H7~6.8-7.0Doublet1H
C2-H₂~3.3-3.5Singlet2H
C3-(CH₃)₂~1.3Singlet6H

¹³C NMR (Predicted)

The carbon NMR spectrum will show the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C7a~150-152
C3a~140-142
C4~110-115 (directly attached to Br)
C5~128-130
C6~120-122
C7~118-120
C2~55-60
C3~40-45
C3-(C H₃)₂~25-30

2D NMR Correlation Analysis

Caption: Predicted 2D NMR correlations for this compound.

  • COSY: Correlations are expected between the adjacent aromatic protons H5-H6 and H6-H7, establishing the connectivity of the aromatic ring system.

  • HSQC: This experiment will unequivocally link each proton to its directly attached carbon atom (e.g., H5 to C5, the C2 protons to C2, and the methyl protons to the methyl carbons).

  • HMBC: This is crucial for piecing together the entire molecular framework. Key expected correlations include:

    • The C2 protons showing correlations to the quaternary carbons C3 and C7a, and to C3a.

    • The gem-dimethyl protons showing correlations to C2, C3, and the quaternary carbon C3a.

    • The aromatic proton H5 showing correlations to C7, C3a, and the bromine-bearing carbon C4.

    • The aromatic proton H7 showing correlations to C5 and C7a.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is a systematic process that relies on the convergent interpretation of data from multiple analytical techniques. Mass spectrometry provides the foundational molecular formula. Infrared spectroscopy offers a rapid confirmation of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers an unambiguous and detailed map of the atomic connectivity. By following the protocols and interpretive strategies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this and other similarly substituted indoline molecules, ensuring the integrity of their scientific endeavors.

References

Proposed Synthetic Pathway: Fischer Indole Synthesis followed by Reduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

This guide details the plausible synthetic pathways for the preparation of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this document outlines the most chemically sound approaches based on established organic chemistry principles and related transformations. The primary proposed route involves a multi-step synthesis culminating in the formation of the target molecule.

The most logical and versatile approach to synthesize this compound is a two-step process:

  • Fischer Indole Synthesis: Reaction of (3-bromophenyl)hydrazine with isobutyraldehyde to form 4-bromo-3,3-dimethyl-3H-indole.

  • Reduction: Subsequent reduction of the 3H-indole intermediate to the desired this compound.

This pathway offers the advantage of building the core indoline structure with the desired substitution pattern in a controlled manner.

Step 1: Fischer Indole Synthesis of 4-Bromo-3,3-dimethyl-3H-indole

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2] In this proposed synthesis, (3-bromophenyl)hydrazine reacts with isobutyraldehyde. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 3H-indole (indolenine) product.[1][2]

Reaction:

(3-bromophenyl)hydrazine + Isobutyraldehyde → 4-Bromo-3,3-dimethyl-3H-indole

Key Experimental Considerations:

  • Acid Catalyst: A variety of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis.[1][3] Common choices include:

    • Polyphosphoric acid (PPA)

    • Sulfuric acid (H₂SO₄)

    • Zinc chloride (ZnCl₂)

    • p-Toluenesulfonic acid (p-TsOH)

  • Solvent: The choice of solvent depends on the acid catalyst and reaction temperature. Acetic acid is a common solvent for this reaction.[2]

  • Temperature: The reaction typically requires heating to facilitate the rearrangement and cyclization steps.

Step 2: Reduction of 4-Bromo-3,3-dimethyl-3H-indole

The 3H-indole (indolenine) intermediate formed in the first step possesses a C=N double bond within the five-membered ring. This can be readily reduced to the corresponding indoline.

Reaction:

4-Bromo-3,3-dimethyl-3H-indole → this compound

Key Experimental Considerations:

  • Reducing Agent: A variety of reducing agents can be used for this transformation. Common and effective choices include:

    • Sodium borohydride (NaBH₄)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Catalytic hydrogenation (e.g., H₂/Pd-C)

Quantitative Data Summary

As this is a proposed pathway, specific quantitative data from a single literature source is not available. The following table provides expected ranges for yields based on analogous reactions found in the literature for Fischer indole syntheses and indolenine reductions.

StepReactionStarting MaterialsReagentsTypical Yield (%)
1Fischer Indole Synthesis(3-bromophenyl)hydrazine, IsobutyraldehydeAcid Catalyst (e.g., PPA, H₂SO₄)60-80%
2Reduction4-Bromo-3,3-dimethyl-3H-indoleReducing Agent (e.g., NaBH₄)80-95%

Detailed Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the proposed pathway. These protocols are derived from standard procedures for similar transformations.

Protocol 1: Synthesis of 4-Bromo-3,3-dimethyl-3H-indole via Fischer Indole Synthesis
  • Preparation of the Hydrazone (optional pre-step):

    • In a round-bottom flask, dissolve (3-bromophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

    • Add a stoichiometric equivalent of a mild base (e.g., sodium acetate) to liberate the free hydrazine.

    • To this solution, add one equivalent of isobutyraldehyde dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

    • Isolate the hydrazone by filtration and wash with a cold solvent.

  • Indolization:

    • To a flask equipped with a reflux condenser and a magnetic stirrer, add the prepared (3-bromophenyl)hydrazone of isobutyraldehyde.

    • Add a suitable acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent like acetic acid.

    • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-3,3-dimethyl-3H-indole.

Protocol 2: Reduction of 4-Bromo-3,3-dimethyl-3H-indole to this compound
  • Reaction Setup:

    • Dissolve the 4-bromo-3,3-dimethyl-3H-indole in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

    • Cool the solution in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. The amount of NaBH₄ should be in slight excess (e.g., 1.5-2 equivalents).

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude this compound.

    • If necessary, purify the product further by column chromatography or recrystallization.

Visualizing the Synthetic Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic pathways.

Synthesis_Pathway cluster_0 Pathway 1: Fischer Indole Synthesis and Reduction A 3-Bromophenylhydrazine C 4-Bromo-3,3-dimethyl-3H-indole A->C Fischer Indole Synthesis (Acid Catalyst, Heat) B Isobutyraldehyde B->C D This compound C->D Reduction (e.g., NaBH4)

Caption: Proposed synthesis of this compound via Fischer Indole Synthesis.

Direct_Bromination cluster_1 Alternative Pathway: Direct Bromination (Hypothetical) E 3,3-Dimethylindoline G This compound (and other isomers) E->G F Brominating Agent (e.g., NBS, Br2) F->G

Caption: Hypothetical direct bromination of 3,3-dimethylindoline.

Alternative Pathway: Direct Bromination

An alternative, though likely less selective, approach would be the direct bromination of 3,3-dimethylindoline. Electrophilic aromatic substitution on the indoline ring is possible, but controlling the regioselectivity to favor the 4-position over other positions (5, 6, and 7) would be a significant challenge. The directing effects of the amino group and the alkyl substituents would need to be carefully considered, and a mixture of isomers would be the likely outcome, necessitating a difficult separation. Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) could be employed.[4]

Conclusion

The synthesis of this compound is most strategically approached through a two-step sequence involving the Fischer indole synthesis followed by reduction. This method provides a reliable and controllable route to the target compound. While direct bromination of 3,3-dimethylindoline is a theoretical possibility, it is anticipated to suffer from poor regioselectivity. The provided experimental protocols offer a solid foundation for researchers to develop a robust synthesis of this valuable chemical entity.

References

Spectroscopic Profile of 4-Bromo-3,3-dimethylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3,3-dimethylindoline. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of data from closely related structural analogs and predicted values. This information is invaluable for the synthesis, identification, and quality control of this compound and its derivatives in research and drug development.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally related compounds, including 3,3-dimethylindoline, 4-bromoindole, and various bromo-substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.3Doublet of Doublets1HAromatic CH (H-6)
~ 6.9 - 7.1Doublet1HAromatic CH (H-5)
~ 6.6 - 6.8Doublet1HAromatic CH (H-7)
~ 3.3 - 3.5Singlet2HMethylene CH₂ (H-2)
~ 1.3 - 1.5Singlet6Hgem-Dimethyl 2xCH₃ (H-3)
~ 3.5 - 4.5 (broad)Broad Singlet1HAmine NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 150 - 152Aromatic C (C-7a)
~ 130 - 132Aromatic C (C-3a)
~ 128 - 130Aromatic CH (C-6)
~ 124 - 126Aromatic CH (C-5)
~ 110 - 112Aromatic CH (C-7)
~ 115 - 117Aromatic C-Br (C-4)
~ 55 - 58Methylene C (C-2)
~ 42 - 44Quaternary C (C-3)
~ 28 - 30gem-Dimethyl 2xCH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
225/227Molecular Ion [M]⁺ (presence of Br isotopes)
210/212[M-CH₃]⁺
146[M-Br]⁺
131[M-Br-CH₃]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 - 3450MediumN-H Stretch
~ 2850 - 3000MediumC-H Stretch (Aliphatic)
~ 1580 - 1620StrongC=C Stretch (Aromatic)
~ 1450 - 1500MediumC-H Bend (Aliphatic)
~ 1000 - 1100StrongC-N Stretch
~ 550 - 650StrongC-Br Stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.5-0.7 mL in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra are acquired on a 400 or 500 MHz spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees. The acquisition time is typically 2-4 seconds with a relaxation delay of 1-5 seconds between scans.[1] A total of 8-16 scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded on the same instrument, typically at 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[3]

Chemical shifts for both ¹H and ¹³C NMR are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra are obtained using a high-resolution mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Electron Ionization (EI-MS) : For GC-MS analysis, a small amount of the sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Infrared (IR) Spectroscopy

The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Attenuated Total Reflectance (ATR-FTIR) : This is a common technique for solid and liquid samples. A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6] Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal in such a way that it interacts with the surface of the sample. The resulting spectrum is an average of 16 to 32 scans over a range of 4000-400 cm⁻¹.[3]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation Purification->NMR Data_Analysis Spectral Data Analysis - Peak Assignment - Structure Confirmation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Purity Purity Assessment Data_Analysis->Purity Final_Structure Final Structure Validation Purity->Final_Structure

A logical workflow for the synthesis, purification, and spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-bromo-3,3-dimethylindoline. In the absence of an empirically published spectrum for this specific molecule, this guide leverages foundational NMR principles and spectral data from analogous structures—including indoline, brominated aromatic systems, and 3,3-dimethyl substituted indolines—to construct a robust and scientifically grounded spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the structural elucidation of substituted indoline scaffolds. Included are predicted chemical shifts (δ), coupling constants (J), and signal multiplicities, alongside a detailed experimental protocol for acquiring such a spectrum.

Introduction: The Structural Significance of Substituted Indolines

The indoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The introduction of various substituents onto the indoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological or material characteristics. This compound is a derivative of particular interest, combining the electronic influence of a halogen at the C4 position with the steric bulk of gem-dimethyl groups at C3. Accurate structural confirmation of such molecules is paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. This guide will deconstruct the anticipated ¹H NMR spectrum of this compound, providing a detailed rationale for the predicted spectral features.

Molecular Structure and Proton Environment Analysis

To predict the ¹H NMR spectrum of this compound, it is essential to first analyze its molecular structure and the unique chemical environment of each proton.

Caption: Molecular structure of this compound with proton and key atom labeling.

The key proton environments to consider are:

  • Aromatic Protons (H-5, H-6, H-7): These protons are on the benzene ring portion of the indoline. Their chemical shifts will be influenced by the electron-donating nitrogen atom and the electron-withdrawing bromine atom.

  • Methylene Protons (C2-H₂): These two protons are diastereotopic due to the chiral center at C3 (even though it's a quaternary center, the molecule is chiral). However, in many cases, they may appear as a singlet if their chemical shift difference is small.

  • Gem-Dimethyl Protons (C3-(CH₃)₂): The six protons of the two methyl groups at the C3 position are equivalent and will appear as a single signal.

  • Amine Proton (N-H): The chemical shift of this proton can be highly variable and is dependent on solvent, concentration, and temperature. It may also exhibit broadness due to quadrupolar relaxation and exchange.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ are summarized in Table 1. The rationale for these predictions is detailed in the subsequent section.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 ~7.10 - 7.20Doublet (d)J₆,₇ ≈ 7.5 - 8.01H
H-5 ~6.95 - 7.05Doublet (d)J₅,₆ ≈ 7.5 - 8.01H
H-6 ~6.60 - 6.70Triplet (t)J₅,₆ ≈ J₆,₇ ≈ 7.5 - 8.01H
N-H ~3.50 - 4.50Broad Singlet (br s)-1H
C2-H₂ ~3.30 - 3.40Singlet (s)-2H
C3-(CH₃)₂ ~1.30 - 1.40Singlet (s)-6H

Scientific Rationale for Spectral Predictions

Aromatic Region (H-5, H-6, H-7)

The chemical shifts of the aromatic protons in the parent indoline molecule are approximately δ 7.08 (H-4), 6.98 (H-7), 6.69 (H-5), and 6.61 (H-6) ppm in CDCl₃.[1] The introduction of a bromine atom at the C4 position will significantly influence the electronic environment of the remaining aromatic protons.

  • H-7: This proton is ortho to the electron-donating nitrogen atom, which would typically shield it. However, it is also in a position that can be deshielded by the bromine at C4 through space and inductive effects. The deshielding effect is expected to be moderate, placing its signal in the range of δ 7.10 - 7.20 ppm . It will appear as a doublet due to coupling with H-6.

  • H-5: This proton is ortho to the bromine atom. Halogens exert an anisotropic effect, generally deshielding protons in the ortho position.[2][3] Therefore, H-5 will be shifted downfield compared to its position in unsubstituted indoline. We predict a chemical shift in the region of δ 6.95 - 7.05 ppm . It will appear as a doublet due to coupling with H-6.

  • H-6: This proton is meta to the bromine and para to the nitrogen. It is situated between H-5 and H-7 and will be coupled to both. This will result in a triplet (or more accurately, a doublet of doublets with similar coupling constants). Its chemical shift will be the most upfield of the aromatic protons, predicted to be in the range of δ 6.60 - 6.70 ppm .

Aliphatic Region (C2-H₂ and C3-(CH₃)₂)
  • C2-H₂: In the parent indoline, the C2 methylene protons appear around δ 3.49 ppm.[1] The gem-dimethyl groups at C3 will have a minor electronic effect on the C2 protons. Therefore, their chemical shift is expected to be similar, in the range of δ 3.30 - 3.40 ppm . Due to the absence of adjacent protons, this signal will appear as a singlet .

  • C3-(CH₃)₂: The two methyl groups at the C3 position are chemically equivalent. Their protons will resonate as a single, sharp peak. Based on data for similar 3,3-dimethylindoline structures, a chemical shift in the range of δ 1.30 - 1.40 ppm is anticipated.[4] This signal will be a singlet and will integrate to 6 protons.

N-H Proton

The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of δ 3.50 - 4.50 ppm .

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Spectrometer Setup and Data Acquisition

G Figure 2: Workflow for ¹H NMR Spectrum Acquisition A Sample Preparation B Insert Sample into Spectrometer A->B C Lock on Deuterium Signal of CDCl₃ B->C D Shim Magnetic Field Homogeneity C->D E Tune and Match Probe D->E F Set Acquisition Parameters (e.g., 16 scans, 4 dummy scans) E->F G Acquire Free Induction Decay (FID) F->G H Process Data (Fourier Transform, Phasing, Baseline Correction) G->H I Reference Spectrum to TMS (0 ppm) H->I J Integrate Peaks and Analyze I->J

Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 scans.

    • Number of Dummy Scans (DS): 4 scans.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all signals.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR spectrum of this compound based on established principles of NMR spectroscopy and data from structurally related compounds. The predicted spectrum exhibits distinct signals for the aromatic, methylene, gem-dimethyl, and N-H protons, with chemical shifts and multiplicities governed by the electronic and steric effects of the substituents. This in-depth guide serves as a valuable resource for the identification and structural verification of this and similar substituted indoline derivatives, and the provided experimental protocol offers a robust method for obtaining high-quality spectral data.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3,3-dimethylindoline. Due to the absence of direct experimental spectral data in publicly available literature, this guide presents a detailed prediction of the ¹³C NMR chemical shifts. The predictions are derived from established principles of NMR spectroscopy and by drawing comparisons with the known spectral data of structurally analogous compounds, including indoline, 3,3-dimethylindoline, and various bromo-substituted aromatic molecules. This document also outlines a standard experimental protocol for acquiring the ¹³C NMR spectrum of the title compound.

Predicted ¹³C NMR Data for this compound

The predicted chemical shifts for each carbon atom in this compound are summarized in the table below. These values are estimated based on the analysis of substituent effects and data from related compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~55-60Expected to be a methylene carbon adjacent to a nitrogen atom, shifted slightly downfield from indoline due to steric and electronic effects of the gem-dimethyl group.
C3~40-45A quaternary carbon, its chemical shift is influenced by the attached methyl groups and the indoline ring structure.
C3a~150-153A quaternary aromatic carbon bonded to nitrogen. Its shift is based on indoline, with minor adjustments for the C3 substituents.
C4~115-120The ipso-carbon attached to the bromine atom. The "heavy atom effect" of bromine is expected to cause a slight upfield shift compared to what would be predicted based on electronegativity alone.
C5~128-132An aromatic CH carbon meta to the bromine and ortho to the fused pyrrolidine ring.
C6~122-126An aromatic CH carbon para to the bromine and meta to the fused pyrrolidine ring.
C7~108-112An aromatic CH carbon ortho to the bromine and meta to the fused pyrrolidine ring.
C7a~138-142A quaternary aromatic carbon at the ring junction, ortho to the bromine atom.
C(CH₃)₂~25-30The two equivalent methyl carbons attached to C3.

Structural and Analytical Workflow

The following diagrams illustrate the structure of this compound with atom numbering for NMR analysis and the logical workflow for its ¹³C NMR analysis.

Structure of this compound with Atom Numbering.

G cluster_workflow 13C NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (13C NMR Spectrometer) SamplePrep->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Peak Picking, Chemical Shift Assignment) Processing->Analysis Interpretation Structural Interpretation (Comparison with Predicted Spectrum) Analysis->Interpretation

Logical Workflow for ¹³C NMR Analysis.

Detailed Experimental Protocol

A standard protocol for obtaining a high-quality ¹³C NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 10-50 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean and dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), unless the deuterated solvent contains TMS.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

    • Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Solvent: Specify the deuterated solvent used for field-frequency locking.

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Pulse Program: A 30-degree or 90-degree pulse is typically used.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the full quantification of quaternary carbons, though it will increase the total experiment time.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans is required to achieve a good signal-to-noise ratio. A starting point of 1024 scans is recommended, which can be adjusted based on the sample concentration and the desired spectrum quality.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

4. Spectral Analysis:

  • Identify and list all the peaks in the spectrum, noting their chemical shifts.

  • Compare the number of observed peaks with the number of expected unique carbon atoms in the molecule (9 for this compound, assuming the two methyl groups are equivalent).

  • Assign the chemical shifts to the corresponding carbon atoms based on the predicted values, general chemical shift trends, and, if available, data from 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignments.

This guide provides a foundational understanding for the ¹³C NMR analysis of this compound. For definitive structural confirmation and unambiguous assignment of all carbon signals, further two-dimensional NMR experiments are highly recommended.

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the mass spectrometric behavior of 4-bromo-3,3-dimethylindoline. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its fragmentation patterns, experimental protocols, and structural elucidation. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this guide infers its mass spectrometric characteristics based on the known behavior of structurally similar brominated and indoline-based heterocyclic compounds.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺• and [M+2]⁺•) of roughly equal intensity.

Table 1: Predicted Molecular Ion Data for this compound

IonCorresponding IsotopePredicted m/zRelative Abundance
[M]⁺•⁷⁹Br239~100%
[M+2]⁺•⁸¹Br241~98%

Upon electron ionization (EI), the molecular ion of this compound is expected to undergo a series of fragmentation events. The primary fragmentation pathways likely involve the loss of a methyl group, followed by the loss of the bromine atom or other neutral fragments.

Table 2: Predicted Key Mass Spectral Fragments for this compound

Fragment Ion (m/z)Proposed Structure/LossSignificance
224/226[M - CH₃]⁺Loss of a methyl radical from the dimethylated carbon, a common fragmentation for gem-dimethyl groups. The bromine isotopic pattern is retained.
160[M - Br]⁺Loss of a bromine radical.
145[M - Br - CH₃]⁺Subsequent loss of a methyl radical after the loss of bromine.
144[M - Br - CH₄]⁺ or [M - CH₃ - Br - H]⁺Further fragmentation leading to a stable aromatic or rearranged ion.
117[C₉H₁₁N]⁺Corresponds to the indoline core after the loss of bromine.
91[C₇H₇]⁺Tropylium ion, a common fragment in the mass spectra of aromatic compounds.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation can be visualized as a series of logical steps, as illustrated in the diagram below.

G M [M]⁺• (m/z 239/241) This compound F1 [M - CH₃]⁺ (m/z 224/226) M->F1 - CH₃• F2 [M - Br]⁺ (m/z 160) M->F2 - Br• F3 [M - Br - CH₃]⁺ (m/z 145) F1->F3 - Br• F2->F3 - CH₃• F4 [C₉H₁₁N]⁺ (m/z 117) F2->F4

Predicted fragmentation pathway of this compound.

Experimental Protocols

A standard approach for the mass spectrometric analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

A. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution as necessary to fall within the linear range of the instrument's detector.

B. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)[1][2]

    • Ionization Energy: 70 eV[1][2][3][4]

    • Ion Source Temperature: 230 °C[4]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400[4]

Experimental Workflow

The general workflow for the analysis of this compound by GC-MS is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Weighing B Dissolution A->B C Dilution B->C D Injection C->D E Separation (GC) D->E F Ionization (EI) E->F G Mass Analysis F->G H Detection G->H I Spectrum Acquisition H->I J Fragmentation Analysis I->J K Structural Elucidation J->K

References

Infrared Spectroscopic Analysis of 4-Bromo-3,3-dimethylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated infrared (IR) spectroscopic characteristics of 4-Bromo-3,3-dimethylindoline. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted spectrum based on the analysis of its constituent functional groups. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and quality control of this and structurally related molecules.

Core Spectroscopic Data

The infrared spectrum of this compound is primarily defined by the vibrational modes of its secondary amine, substituted benzene ring, gem-dimethyl groups, and the carbon-bromine bond. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding molecular vibrations.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3350Medium, SharpN-H StretchSecondary Amine (Indoline)
3100 - 3000Medium to WeakC-H StretchAromatic Ring
2975 - 2950Medium to StrongAsymmetric C-H StretchMethyl (gem-dimethyl)
2875 - 2865MediumSymmetric C-H StretchMethyl (gem-dimethyl)
1610 - 1585MediumC=C Stretch (in-ring)Aromatic Ring
1500 - 1450Medium to StrongC=C Stretch (in-ring)Aromatic Ring
1470 - 1450MediumC-H Bend (scissoring)Methylene (in gem-dimethyl)
1385 - 1380MediumC-H Bend (symmetric)Methyl (gem-dimethyl)
1370 - 1365MediumC-H Bend (symmetric)Methyl (gem-dimethyl)
1335 - 1250StrongC-N StretchAromatic Amine
900 - 675StrongC-H Out-of-Plane Bend ("oop")Aromatic Ring
690 - 515Medium to StrongC-Br StretchAryl Halide

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method, solvent (if any), and the physical state of the sample.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the standard workflow for obtaining and interpreting the infrared spectrum of a solid organic compound like this compound.

IR_Spectroscopy_Workflow Workflow for IR Spectroscopy of a Solid Sample SamplePrep Sample Preparation (e.g., KBr Pellet or ATR) Background Background Spectrum Acquisition (Air) SamplePrep->Background 1. SampleScan Sample Spectrum Acquisition Background->SampleScan 2. DataProcessing Data Processing (e.g., Baseline Correction, Smoothing) SampleScan->DataProcessing 3. PeakAnalysis Peak Identification and Assignment DataProcessing->PeakAnalysis 4. Interpretation Structural Interpretation and Compound Verification PeakAnalysis->Interpretation 5. Reporting Reporting of Results Interpretation->Reporting 6.

Caption: A flowchart detailing the key steps in an IR spectroscopy experiment.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a standard procedure for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid-state analysis.

I. Instrumentation and Materials

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Sample of this compound (solid).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes.

II. Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate the collection of a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • The background scan is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid this compound sample onto the center of the ATR crystal.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed. This may include baseline correction, smoothing, and peak picking to identify the wavenumbers of the absorption maxima.

    • Correlate the observed absorption bands with the expected vibrational frequencies for the functional groups present in this compound, as detailed in the Core Spectroscopic Data table.

  • Cleaning:

    • After analysis, raise the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

This guide provides a foundational understanding of the expected IR spectroscopic properties of this compound and a standardized protocol for its analysis. Researchers are encouraged to use this information as a starting point for their experimental work and to build upon this predicted data with empirical findings.

Physical and chemical properties of 4-bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-3,3-dimethylindoline. Due to the limited availability of direct experimental data for this specific compound, this guide combines available information with predicted data and comparative analysis of structurally similar compounds. It includes summarized quantitative data, detailed experimental protocols for characterization, and visualizations of a proposed synthetic and analytical workflow, alongside a hypothetical biological signaling pathway, to support further research and application in drug development and chemical synthesis.

Introduction

Indoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with important biological activities. The introduction of substituents, such as a bromine atom and dimethyl groups, can significantly modulate the physicochemical properties and pharmacological effects of the indoline scaffold. This compound is a substituted indoline of interest for synthetic chemistry and potential applications in medicinal chemistry. This guide aims to consolidate the known and predicted information about this compound.

Physical and Chemical Properties

Direct experimental data for this compound is scarce in publicly accessible literature. The following tables summarize the available information for the target compound, alongside data for structurally related analogs—4-bromoindole and 3,3-dimethylindoline—to provide context and allow for informed predictions.

Table 1: General and Physical Properties
PropertyThis compound4-bromoindole (Analog)3,3-dimethylindoline (Analog)
Molecular Formula C₁₀H₁₂BrNC₈H₆BrN[1]C₁₀H₁₃N[2]
Molecular Weight 226.11 g/mol 196.04 g/mol [1]147.22 g/mol
CAS Number 1227418-26-9[3]52488-36-5[1]1914-02-9[4]
Appearance Not ReportedPale yellow to brown solid[5]Not Reported
Boiling Point Not Reported283-285 °C[1][6]Not Reported
Melting Point Not ReportedNot AvailableNot Reported
Density Not Reported1.563 g/mL at 25 °C[1]Not Reported
Solubility Not ReportedSlightly soluble in water; soluble in ethanol and acetone.[5]Not Reported
Refractive Index Not Reportedn20/D 1.655[1]Not Reported
Table 2: Predicted Spectroscopic Data

Note: The following data are predicted and should be confirmed by experimental analysis.

Spectroscopic DataPredicted Values for this compound
¹H NMR Peaks expected in the aromatic region (δ 6.5-7.5 ppm) for the benzene ring protons, a singlet for the N-H proton, a singlet for the methylene (CH₂) protons, and a singlet for the two methyl (CH₃) groups.
¹³C NMR Signals expected for aromatic carbons, two quaternary carbons (one attached to the bromine and one gem-dimethyl), one methylene carbon, and one methyl carbon signal.
Mass Spectrum (EI) Molecular ion peaks (M⁺) expected at m/z 225 and 227 in an approximate 1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve the loss of a methyl group ([M-15]⁺) or the bromine atom ([M-79/81]⁺).
IR Spectroscopy Characteristic peaks expected for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound.

Proposed Synthesis

A plausible synthetic route could involve the bromination of 3,3-dimethylindoline.

Materials:

  • 3,3-dimethylindoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve 3,3-dimethylindoline in a suitable solvent like acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique (GC-MS or LC-MS). Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to study the fragmentation patterns to support structural elucidation.

Visualization of Workflows and Pathways

Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 3,3-dimethylindoline B Bromination (e.g., with NBS) A->B C Crude Product B->C D Column Chromatography C->D E Pure this compound D->E F NMR Spectroscopy E->F G Mass Spectrometry E->G H FT-IR Spectroscopy E->H I Structural Confirmation F->I G->I H->I

Synthetic and Analytical Workflow
Hypothetical Biological Signaling Pathway

While no specific biological activity has been reported for this compound, other bromo-indole derivatives have been shown to interact with various cellular signaling pathways, including those involved in cancer and immune response.[3][7] For instance, indole compounds can act as ligands for the Aryl Hydrocarbon Receptor (AhR), which is involved in regulating the expression of genes such as CYP1A1.[7][8] The following diagram illustrates a hypothetical signaling pathway where a bromo-indoline derivative could act as an AhR agonist.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound AhR_complex AhR Complex (AhR, HSP90, XAP2) Compound->AhR_complex Binds to AhR Translocation AhR_complex->Translocation AhR_ARNT AhR-ARNT Dimer Translocation->AhR_ARNT Dissociation & Dimerization with ARNT DNA XRE in DNA AhR_ARNT->DNA Binds to Xenobiotic Response Element (XRE) Gene_Expression CYP1A1 Gene Expression DNA->Gene_Expression Cellular_Response Cellular Response (e.g., Metabolism, Immune Modulation) Gene_Expression->Cellular_Response leads to

Hypothetical AhR Signaling Pathway

Conclusion

This compound is a compound with potential for further investigation in synthetic and medicinal chemistry. This guide provides a foundational set of information, including predicted properties and generalized experimental protocols, to aid researchers in their work with this molecule. The provided workflows and hypothetical pathway are intended to serve as a starting point for experimental design and hypothesis generation. Further experimental validation of the data presented here is essential for a complete understanding of the properties and potential applications of this compound.

References

The Strategic Utility of 4-Bromo-3,3-dimethylindoline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the indoline framework stands as a "privileged scaffold"—a recurring molecular architecture with a proven track record of interacting with a diverse array of biological targets.[1] Its inherent structural rigidity, coupled with the capacity for tailored functionalization, renders it an invaluable starting point for the synthesis of novel therapeutic agents. This technical guide delves into the specific potential of a unique derivative: 4-Bromo-3,3-dimethylindoline. We will explore its synthetic viability, the strategic importance of its constituent parts, and its prospective applications as a versatile building block in the development of next-generation therapeutics, particularly in oncology.

Deconstructing the Core: A Trifecta of Medicinally Relevant Features

The therapeutic promise of this compound arises from the synergistic interplay of its three key structural motifs: the indoline core, the C4-bromo substituent, and the C3-gem-dimethyl group. Understanding the individual contributions of these features is paramount to appreciating the molecule's potential.

The Indoline Scaffold: A Foundation of Biological Relevance

The indoline nucleus is a common feature in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Its partially saturated nature provides a three-dimensional geometry that can facilitate precise interactions within the binding pockets of proteins, a characteristic often favored over flat, aromatic systems.

The Strategic Role of the C4-Bromo Substituent

The introduction of a bromine atom at the C4 position is a deliberate strategic choice in medicinal chemistry. Halogen atoms, particularly bromine, can significantly enhance the therapeutic profile of a molecule through several mechanisms:

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the reactivity and metabolic stability of the indoline ring.

  • Increased Lipophilicity: Bromination generally increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (such as oxygen or nitrogen) in a protein's active site. This can lead to enhanced binding affinity and selectivity for the target protein.

The Gem-Dimethyl Group: A Key to Improved Druggability

The gem-dimethyl substitution at the C3 position, also known as the Thorpe-Ingold effect, is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.[2][3] Its benefits are multifaceted:

  • Conformational Rigidity: The gem-dimethyl group restricts the rotational freedom of adjacent bonds, locking the molecule into a more defined conformation. This can reduce the entropic penalty upon binding to a target, leading to higher potency.[4]

  • Enhanced Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group is sterically hindered, which can block metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.

  • Increased Lipophilicity and Solubility: The addition of two methyl groups can fine-tune the molecule's lipophilicity, impacting its solubility and permeability.[4]

Synthetic Pathways and Derivatization Strategies

While a specific, dedicated synthesis for this compound is not extensively documented in the literature, its construction can be envisioned through a combination of established synthetic methodologies for 3,3-disubstituted indolines and the functionalization of bromo-aromatic systems.

Proposed Synthesis of the this compound Core

A plausible synthetic route would involve the initial synthesis of a 4-bromo-substituted indole, followed by the introduction of the gem-dimethyl group at the C3 position. Alternatively, a palladium-catalyzed four-component reaction could provide a more direct route to 3,3-disubstituted indolines from readily available aryl iodides.[1][5]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling for Derivatization

The C4-bromo substituent serves as a versatile synthetic handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions. Below is a representative protocol for a Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.

Objective: To couple an aryl boronic acid to the 4-position of the this compound scaffold.

Materials:

  • This compound (1 equivalent)

  • Aryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-3,3-dimethylindoline derivative.

Potential Applications in Medicinal Chemistry: A Focus on Anticancer Agents

The this compound scaffold is a particularly promising precursor for the synthesis of spirooxindoles, a class of compounds that has demonstrated significant potential as anticancer agents.[6][7][8][9] The conversion of the indoline to the corresponding oxindole (4-Bromo-3,3-dimethylindolin-2-one) creates a key intermediate for the construction of these complex spirocyclic systems.

Spirooxindoles as Potent Anticancer Agents

Spirooxindoles are characterized by a spirocyclic junction at the C3 position of the oxindole ring. This rigid, three-dimensional structure allows for precise interactions with various biological targets implicated in cancer progression. A notable example is the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway for tumor suppression.[7]

The workflow for leveraging this compound in the synthesis of spirooxindole-based anticancer agents can be visualized as follows:

G cluster_0 Core Synthesis & Derivatization cluster_1 Biological Evaluation A Starting Materials (e.g., 4-bromoaniline derivatives) B Synthesis of This compound A->B Multi-step Synthesis C Oxidation to 4-Bromo-3,3-dimethylindolin-2-one B->C Oxidation D [3+2] Cycloaddition with Azomethine Ylides C->D Key Spirocyclization E Library of Spirooxindole Derivatives D->E Diversification F In vitro Anticancer Screening (e.g., NCI-60 cell lines) E->F Screening G Identification of Hit Compounds F->G Data Analysis H Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) G->H Further Investigation I Lead Optimization H->I SAR Studies I->E Iterative Design

Caption: Workflow for the development of spirooxindole anticancer agents.

Quantitative Insights: Anticancer Activity of Related Spirooxindole Derivatives

While specific data for derivatives of this compound is emerging, the broader class of spirooxindoles has shown potent antiproliferative activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for several exemplary spirooxindole compounds, illustrating the potential potency of this chemical class.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spirooxindole-pyrrolidine derivativeCaco-2 (Colon Cancer)55[7]
Spirooxindole-pyrrolidine derivativeHCT-116 (Colon Cancer)51[7]
Mesitylene-based spirooxindoleA549 (Lung Cancer)< 10[8]
Furan-engrafted spirooxindoleMCF7 (Breast Cancer)4.3[6]
Furan-engrafted spirooxindoleHepG2 (Liver Cancer)3.5[6]
Targeting Key Signaling Pathways in Cancer

Derivatives of the indoline and oxindole scaffolds have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Spirooxindole Derivative Inhibitor->PI3K inhibits Inhibitor->AKT inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by spirooxindoles.

Future Perspectives and Conclusion

This compound represents a strategically designed molecular scaffold with significant potential for applications in medicinal chemistry. The convergence of a privileged indoline core, a synthetically versatile bromo-substituent, and a pharmacokinetically advantageous gem-dimethyl group makes it an attractive starting point for the development of novel therapeutics. While further research is needed to fully elucidate the biological activities of its direct derivatives, the demonstrated success of related spirooxindoles in the realm of anticancer drug discovery provides a compelling rationale for the continued exploration of this promising compound. As our understanding of synthetic methodologies and the intricacies of cancer biology deepens, scaffolds like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of targeted therapies.

References

Biological Activity of 4-Bromo-Indoline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of bromo-substituted indoline derivatives, with a focus on their potential as antimicrobial and anticancer agents. While direct research on 4-Bromo-3,3-dimethylindoline derivatives is limited in the public domain, this paper synthesizes findings from closely related bromo-indoline and bromo-isatin analogs to offer valuable insights for researchers in drug discovery and development.

Anticancer Activity of Bromo-Isatin Derivatives

Isatin, an indole derivative, and its substituted analogs have garnered significant attention for their therapeutic potential. The introduction of a bromine atom at the C4 position has been shown to enhance cytotoxic activity and selectivity.[1]

A series of 3-benzylidene 4-bromo isatin derivatives were synthesized and evaluated for their anticancer activity against human tumor cell lines K562 (leukemia) and HepG2 (liver cancer) using the MTT assay.[1] The results suggest that the presence of larger substituent groups at the 3-position can increase the antitumor potency.[1]

Quantitative Data: Anticancer Activity
Compound IDCell LineIC50 (μM)Reference
Compound 22 HCT1161.20[2]
Tetrandrine (Standard)HCT1161.53[2]
5-Fluorouracil (Standard)HCT1164.6[2]

Note: Compound 22 is a 3/4-bromo-N'-(substituted)benzohydrazide derivative, not a direct this compound derivative.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., K562, HepG2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 4-bromo isatin derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity of Bromo-Indole Derivatives

Bromo-substituted indole derivatives have demonstrated significant potential as antimicrobial agents. Studies on 6-bromoindolglyoxylamide polyamine derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus intermedius.[3] Some of these derivatives also exhibit antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa.[3]

Quantitative Data: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
BQ-06 Candida albicans0.4[4]
BQ-07 Candida albicans0.4[4]
BQ-08 Candida albicans0.4[4]
BQ-01 Candida albicans0.8[4]
BQ-03 Candida albicans0.8[4]
BQ-05 Candida albicans0.8[4]
BQ-04 Candida albicans1.6[4]
BQ-12 Candida albicans12.5[4]
Fluconazole (Standard)Candida albicans-[4]

Note: The BQ series are dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates analogues.[4]

Experimental Protocol: Microdilution Method for MIC Determination

The microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway Modulation

Naturally occurring marine-derived brominated indoles have been identified as ligands and agonists of the Aryl Hydrocarbon Receptor (AhR).[5] The AhR is a ligand-dependent transcription factor involved in various cellular processes, including the regulation of drug-metabolizing enzymes.

Activation of the AhR signaling pathway by these compounds was demonstrated by their ability to stimulate AhR-dependent gene expression.[5] This suggests that the biological effects of some brominated indoles may be mediated through the modulation of this pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brominated_Indole Brominated Indole Derivative AhR_Complex Inactive AhR Complex (AhR, Hsp90, XAP2, p23) Brominated_Indole->AhR_Complex Binds and activates Activated_AhR Activated AhR AhR_Complex->Activated_AhR Conformational change Cytoplasm Cytoplasm Nucleus Nucleus ARNT ARNT Activated_AhR->ARNT Translocates to nucleus and heterodimerizes AhR_ARNT_Complex AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT_Complex->XRE Binds to DNA Target_Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Target_Gene_Expression Initiates transcription

References

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Navigating the Data Gap for 4-Bromo-3,3-dimethylindoline

This document moves beyond a simple recitation of storage temperatures. As a Senior Application Scientist, my objective is to provide a logical, scientifically-grounded approach to handling this molecule. We will extrapolate from the known behavior of related chemical structures—brominated aromatics and other indoline derivatives—to establish a baseline of best practices. More importantly, we will detail a self-validating experimental protocol to empower researchers to determine the precise stability profile of this compound within their own laboratory settings. This empirical approach is the cornerstone of scientific integrity and ensures the quality of research outcomes.

Inferred Stability Profile and General Handling Recommendations

Direct stability data for this compound is scarce. However, by examining the chemical nature of the indoline ring system and the properties of brominated aromatic compounds, we can deduce a set of likely sensitivities and formulate robust handling procedures.

The indoline structure, a saturated analog of indole, is susceptible to oxidation, particularly at the nitrogen atom and the adjacent benzylic position. The presence of the electron-rich aromatic ring, further activated by the nitrogen lone pair, makes it a candidate for electrophilic attack and oxidative degradation. Brominated compounds, in general, can be light-sensitive, with the potential for carbon-bromine bond cleavage under UV irradiation.

Based on these chemical principles and information from safety data sheets for analogous compounds like 4-bromoindole and other brominated heterocycles, the following general conditions are recommended.[1][2][3]

Core Storage Recommendations
ParameterRecommendationRationale
Temperature Store at 4°C.[3]Reduced temperature slows down the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[3]Minimizes contact with atmospheric oxygen, mitigating the risk of oxidation.
Light Protect from light.[1][3]Avoids potential photolytic cleavage of the C-Br bond or other light-induced degradation pathways.
Container Use tightly sealed, chemically resistant containers.[1][4]Prevents exposure to moisture and atmospheric contaminants. Polyethylene or polypropylene containers are often suitable.[2]
Location Store in a cool, dry, and well-ventilated area.[1][4]Prevents moisture ingress and ensures any potential off-gassing is safely managed.
Handling and Personal Protective Equipment (PPE)

Given the general hazard profile of brominated organic compounds, appropriate safety measures are imperative. Many related compounds are classified as irritants and can be harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[2][4]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[5]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[5]

    • Respiratory Protection : If handling large quantities or if dust/vapors are generated, a NIOSH-approved respirator may be necessary.[6]

  • Hygiene : Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the laboratory area.[4][5]

Potential Degradation Pathways

Understanding potential degradation mechanisms is key to designing effective stability studies and interpreting their results. For this compound, we can hypothesize two primary pathways based on its structure.

  • Oxidation : The indoline nitrogen can be oxidized, potentially leading to N-oxides or ring-opening. The benzylic position adjacent to the nitrogen is also a potential site of oxidation.

  • Photodecomposition : Although aromatic C-Br bonds are relatively stable, they can be susceptible to homolytic cleavage upon exposure to UV light, which would generate radical species and lead to a cascade of decomposition products.

The following diagram illustrates a hypothetical oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation of this compound A This compound B N-Oxide Derivative A->B Oxidation (e.g., air, peroxide) C Ring-Opened Products B->C Further Degradation

Caption: Hypothetical oxidation pathway for this compound.

A Protocol for a Comprehensive Stability Study

To move from inferred knowledge to empirical fact, a formal stability study is essential. The following protocol provides a self-validating system to determine the stability of this compound under defined conditions.

Objective

To evaluate the stability of a representative batch of this compound under accelerated and long-term storage conditions, monitoring for degradation and impurity formation.

Materials and Equipment
  • A well-characterized batch of this compound (purity >98%).

  • Calibrated stability chambers capable of maintaining specified temperature and humidity.

  • Photostability chamber with a controlled light source (ICH Q1B option).

  • Amber glass vials with inert, tightly sealed caps.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade solvents.

Experimental Workflow

The following diagram outlines the logical flow of the stability study.

G cluster_workflow Stability Study Workflow for this compound cluster_conditions Storage Conditions start Characterize Initial Sample (T=0) (Purity, Impurity Profile) prep Aliquot Sample into Vials (Amber Glass, Inert Atmosphere) start->prep long_term Long-Term (e.g., 5°C / ambient humidity) prep->long_term Place on Stability accelerated Accelerated (e.g., 40°C / 75% RH) prep->accelerated Place on Stability photo Photostability (ICH Q1B) prep->photo Place on Stability pull Pull Samples at Time Points (e.g., 1, 3, 6 months) long_term->pull accelerated->pull photo->pull analysis Analytical Testing (HPLC for Purity, LC-MS for Impurities) pull->analysis data Data Analysis (Compare to T=0, Identify Degradants) analysis->data report Generate Stability Report (Assign Shelf-life, Refine Storage Conditions) data->report

Caption: Experimental workflow for a comprehensive stability study.

Step-by-Step Methodology
  • Time-Zero (T=0) Analysis :

    • Thoroughly characterize the initial batch of this compound.

    • Develop and validate an HPLC method capable of separating the main peak from potential impurities. A C18 column with a gradient of acetonitrile and water is a common starting point.

    • Record the purity of the main peak (as a percentage of the total area) and the profile of any existing impurities.

    • Use LC-MS to obtain the mass of the parent compound and any initial impurities.

  • Sample Preparation and Storage :

    • Aliquot precise amounts of the compound into amber glass vials.

    • Flush the headspace of each vial with an inert gas (e.g., argon) before sealing tightly.

    • Place sets of vials into the different stability chambers:

      • Long-Term : 5°C ± 2°C.

      • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH.

      • Photostability : Expose a set of samples to light according to ICH Q1B guidelines, alongside a dark control.

  • Time-Point Testing :

    • At predetermined intervals (e.g., 1, 3, and 6 months for the accelerated condition; 3, 6, 9, 12 months for the long-term condition), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a solution of known concentration and analyze by the validated HPLC method.

  • Data Analysis and Interpretation :

    • Compare the HPLC chromatogram of each pulled sample to the T=0 data.

    • Quantify the purity of this compound. A significant decrease in purity indicates degradation.

    • Identify and quantify any new peaks that appear. These are potential degradants.

    • Use LC-MS to determine the mass of any significant new impurities to help elucidate their structure and the degradation pathway.

    • Compile the data in a table to track changes over time and under different conditions.

Conclusion: Establishing a Foundation of Trustworthiness

For a novel compound like this compound, a proactive and empirical approach to stability and storage is not just recommended—it is a requirement for robust scientific research and development. While we can infer best practices from related structures—storing the compound in a cool, dark, and inert environment—this must be validated through a systematic stability study.

The protocols and workflows detailed in this guide provide a comprehensive framework for establishing the shelf-life and optimal storage conditions for this compound. By investing in this foundational knowledge, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, the reproducibility of their experiments, and the overall quality of their scientific endeavors. This commitment to self-validating systems is the bedrock of trustworthiness in the pharmaceutical and chemical sciences.

References

Section 1: Compound Profile and Hazard Identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Bromo-3,3-dimethylindoline

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on available data for structurally related compounds, as specific safety and handling data for this compound (CAS No. 1227418-26-9) is limited. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting.

This compound is a halogenated heterocyclic compound with applications in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular scaffolds.[1][2] Its structure, featuring an indoline core with bromine and dimethyl substitutions, presents specific chemical reactivity and potential biological activity.[2][3][4] Due to the lack of a specific Safety Data Sheet (SDS), the hazard profile is extrapolated from structurally similar compounds, such as 4-bromoindoline and other brominated anilines.

1.1 Hazard Classification (Anticipated)

Based on data for analogous compounds, this compound should be treated as a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7][8]

Table 1: GHS Hazard Statements for Structurally Similar Compounds

Hazard StatementDescriptionSource Compounds
H302Harmful if swallowed4-Bromo-N,N-dimethylaniline, 4-Bromo-2,6-dimethylaniline[5][6]
H312Harmful in contact with skin4-Bromo-N,N-dimethylaniline, 4-Bromo-2,6-dimethylaniline[5][6]
H315Causes skin irritation4-Bromoindoline, 4-Bromo-N,N-dimethylaniline[5][7]
H319Causes serious eye irritation4-Bromoindoline, 4-Bromo-N,N-dimethylaniline[5][7]
H332Harmful if inhaled4-Bromo-N,N-dimethylaniline, 4-Bromo-2,6-dimethylaniline[5][6]
H335May cause respiratory irritation4-Bromoindoline, 4-Bromo-3-methyl-1H-indole[7][8]

Section 2: Prudent Practices for Safe Handling and Storage

A systematic approach to handling and storage is paramount to ensuring personnel safety and maintaining the integrity of the compound.

2.1 Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of effective engineering controls and appropriate PPE.

  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5][9]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10][11]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated. A lab coat or chemical-resistant apron is also required.[5][7]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][11]

2.2 Safe Handling Protocol

Adherence to a strict handling protocol is essential.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[9]

  • Weighing and Transfer:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (spatulas) to handle the solid material, avoiding the generation of dust.[8]

    • Close the container securely immediately after use.[7]

  • Solution Preparation:

    • Add the solid compound slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][9] Contaminated clothing should be removed immediately and laundered separately before reuse.[5][7]

Diagram 1: Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Clean and prepare fume hood locate_safety Locate eyewash and safety shower prep_area->locate_safety don_ppe Don appropriate PPE locate_safety->don_ppe weigh Weigh compound in fume hood don_ppe->weigh transfer Transfer to reaction vessel weigh->transfer dissolve Dissolve in solvent transfer->dissolve seal Securely seal container dissolve->seal clean_area Clean work area seal->clean_area dispose_waste Dispose of waste properly clean_area->dispose_waste remove_ppe Remove and dispose of PPE dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

2.3 Storage and Incompatibilities

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][12] Keep away from incompatible materials.[8] The recommended storage temperature may vary, so consult the supplier's information if available. For long-term storage, refrigeration or freezing (-20°C) might be necessary.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

Section 3: Emergency Procedures and Waste Disposal

Preparedness for emergencies is a critical component of laboratory safety.

3.1 First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[7][13]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately give a glass of water. Seek immediate medical attention.[5][7]

3.2 Spill and Leak Response

  • Minor Spills:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid generating dust.[8]

    • Carefully sweep or vacuum up the spilled solid and place it in a suitable, labeled container for disposal.[7][8]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately and move upwind.[7]

    • Alert the appropriate emergency response team and the fire department, informing them of the location and nature of the hazard.[7]

    • Prevent the spill from entering drains or waterways.[7]

Diagram 2: Spill Response Protocol

G start Spill Occurs assess Assess Spill Size Minor Major start->assess minor_spill Minor Spill Protocol Evacuate immediate area Don PPE Contain and clean up Dispose of waste assess:f0->minor_spill major_spill Major Spill Protocol Evacuate entire lab Alert emergency services Prevent spread assess:f1->major_spill decontaminate Decontaminate Area minor_spill->decontaminate major_spill->decontaminate

Caption: Decision tree for responding to a spill of this compound.

3.3 Waste Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[5][7] The compound and its container should be disposed of as hazardous waste at an approved waste disposal plant.[5][6] Do not allow the chemical to enter drains or the environment.[9][14]

Section 4: Physical and Chemical Properties (Predicted)

Table 2: Physical and Chemical Data of Related Compounds

Property4-Bromo-N,N-dimethylaniline4-Bromoacetanilide
CAS Number 586-77-6103-88-8
Molecular Formula C₈H₁₀BrNC₈H₈BrNO
Melting Point 52 - 54 °C[5]165 - 169 °C[15]
Boiling Point 264 °C[5]305 °C[10]
Stability Stable under normal conditions[5][9]Chemically stable under standard ambient conditions[15]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-3,3-dimethylindoline from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Bromo-3,3-dimethylindoline, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N,N-dimethylation of 4-bromoaniline to yield N,N-dimethyl-4-bromoaniline. This intermediate subsequently undergoes an intramolecular cyclization to form the target indoline ring. While various methods exist for N,N-dimethylation, this protocol details a reductive amination approach. The subsequent cyclization to form the 3,3-dimethylindoline core is a more complex transformation, and a representative protocol based on established chemical principles is provided.

Introduction

Indoline scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The 3,3-dimethylindoline moiety, in particular, offers a rigid scaffold that can be crucial for modulating the pharmacological properties of drug candidates. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of complex molecules for drug discovery programs.

Synthetic Pathway

The synthesis of this compound from 4-bromoaniline is proposed to proceed via a two-step sequence:

  • Step 1: N,N-Dimethylation of 4-bromoaniline. This step converts the primary amine of 4-bromoaniline into a tertiary amine.

  • Step 2: Formation of the 3,3-dimethylindoline ring. This key step involves the introduction of a gem-dimethyl-substituted two-carbon unit ortho to the dimethylamino group, followed by intramolecular cyclization.

Synthesis_Pathway 4-bromoaniline 4-bromoaniline N,N-dimethyl-4-bromoaniline N,N-dimethyl-4-bromoaniline 4-bromoaniline->N,N-dimethyl-4-bromoaniline Step 1: N,N-Dimethylation This compound This compound N,N-dimethyl-4-bromoaniline->this compound Step 2: Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N,N-dimethyl-4-bromoaniline

This protocol is adapted from established procedures for the N,N-dimethylation of anilines.

Materials:

  • 4-bromoaniline

  • Paraformaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred slurry of 4-bromoaniline (1.0 eq) and paraformaldehyde (2.2 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add glacial acetic acid (2.0 eq) at 0 °C.

  • Add sodium cyanoborohydride (2.0 eq) portion-wise to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 65 °C.

  • Stir the reaction mixture at 65 °C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Proposed Protocol)

This proposed protocol is based on general principles of intramolecular cyclization for indoline synthesis and may require optimization.

Materials:

  • N,N-dimethyl-4-bromoaniline

  • 3-chloro-2,2-dimethylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethyl-4-bromoaniline (1.0 eq) and 3-chloro-2,2-dimethylpropanoic acid (1.2 eq) in dichloromethane.

  • Cool the mixture in an ice bath and slowly add polyphosphoric acid (PPA) with vigorous stirring.

  • After the addition of PPA, allow the reaction to warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: N,N-DimethylationStep 2: Cyclization (Proposed)
Starting Material 4-bromoanilineN,N-dimethyl-4-bromoaniline
Key Reagents Paraformaldehyde, NaBH₃CN3-chloro-2,2-dimethylpropanoic acid, PPA
Solvent THFDichloromethane
Reaction Temperature 65 °C40-50 °C
Reaction Time 3 hoursVaries (TLC monitoring)
Typical Yield 85-95%40-60% (Expected)
Purity (Post-purification) >98% (by NMR/GC-MS)>97% (by NMR/GC-MS)

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: N,N-Dimethylation cluster_step2 Step 2: Cyclization A1 Mix 4-bromoaniline, paraformaldehyde, and glacial acetic acid in THF at 0 °C A2 Add NaBH3CN A1->A2 A3 Heat to 65 °C for 3h A2->A3 A4 Quench with NaHCO3 solution A3->A4 A5 Extract with diethyl ether A4->A5 A6 Dry and concentrate A5->A6 A7 Purify (Column Chromatography) A6->A7 B1 Dissolve N,N-dimethyl-4-bromoaniline and 3-chloro-2,2-dimethylpropanoic acid in DCM A7->B1 Intermediate Product B2 Add Polyphosphoric Acid at 0 °C B1->B2 B3 Heat to 40-50 °C (Monitor by TLC) B2->B3 B4 Quench with ice and neutralize B3->B4 B5 Extract with DCM B4->B5 B6 Dry and concentrate B5->B6 B7 Purify (Column Chromatography) B6->B7

Caption: Detailed experimental workflow for the two-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium cyanoborohydride is toxic and should be handled with care.

  • Polyphosphoric acid is corrosive and should be handled with caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

Characterization

The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Conclusion

The provided protocols outline a feasible synthetic route for the preparation of this compound from 4-bromoaniline. While the N,N-dimethylation step is a well-established and high-yielding reaction, the subsequent cyclization to form the 3,3-dimethylindoline ring represents a more challenging transformation that may require optimization of reaction conditions to achieve satisfactory yields. This valuable intermediate opens up avenues for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and development.

Application Note: Protocols for the N,N-dimethylation of 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides detailed, field-proven protocols for the N,N-dimethylation of 4-bromoaniline, yielding N,N-dimethyl-4-bromoaniline, a critical intermediate in pharmaceutical and materials science applications.[1][2] We present and compare two robust methods: the classical Eschweiler-Clarke reaction and a modern reductive amination using sodium cyanoborohydride. This document explains the underlying chemical mechanisms, offers step-by-step experimental procedures, and provides comprehensive guidelines for product purification and characterization. Safety protocols and troubleshooting advice are included to ensure reliable and safe execution.

Introduction: Significance and Synthetic Challenges

N,N-dimethyl-4-bromoaniline is a valuable building block in organic synthesis. The dimethylamino group is an electron-donating moiety that activates the aromatic ring, while the bromine atom serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Heck couplings.[2] This dual functionality makes it a key precursor for pharmaceuticals, dyes, and advanced materials.[1][3]

The direct N,N-dimethylation of a primary arylamine like 4-bromoaniline presents a common challenge: controlling the degree of alkylation. Classical methods using alkyl halides (e.g., methyl iodide) often lead to a mixture of mono-methylated, di-methylated, and even quaternary ammonium salt byproducts, complicating purification and reducing yields.[4][5] The methods detailed herein are selected for their high selectivity, which effectively circumvents the issue of over-alkylation.[6]

Strategic Overview: Selecting the Right Protocol

Choosing an appropriate synthetic strategy depends on factors such as available reagents, scale, and sensitivity of other functional groups. We detail two highly effective and reliable methods.

  • Protocol A: Eschweiler-Clarke Reaction. A classic and highly efficient one-pot reaction that uses formaldehyde as the carbon source and formic acid as the reducing agent.[4][6][7] It is cost-effective and avoids the use of toxic alkylating agents. A key advantage is that the reaction mechanism inherently prevents the formation of quaternary ammonium salts.[6]

  • Protocol B: Reductive Amination with Sodium Cyanoborohydride. A milder alternative that also employs formaldehyde but uses sodium cyanoborohydride (NaBH₃CN) as the reductant.[5][8] This method is particularly useful for substrates sensitive to the high temperatures or acidic conditions of the Eschweiler-Clarke reaction.[8]

Mechanism and Causality

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Eschweiler-Clarke Reaction Mechanism

This reaction is a prime example of reductive amination.[4] The process occurs in two successive methylation cycles.

  • Iminium Ion Formation: The primary amine (4-bromoaniline) first attacks formaldehyde to form a hemiaminal, which then dehydrates to yield a methylene iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the N-methylated secondary amine and releasing carbon dioxide.[6][7] This step is irreversible due to the loss of CO₂, which drives the reaction forward.

  • Second Methylation: The resulting secondary amine (N-methyl-4-bromoaniline) is more nucleophilic than the starting primary amine and rapidly undergoes a second cycle of iminium ion formation and reduction to yield the final tertiary amine, N,N-dimethyl-4-bromoaniline.[6]

Eschweiler_Clarke_Mechanism

Reductive Amination (NaBH₃CN) Mechanism

This process follows a similar initial pathway to the Eschweiler-Clarke reaction but utilizes a different type of reducing agent.

  • Iminium Ion Formation: As before, 4-bromoaniline condenses with formaldehyde to form an iminium ion. This step is typically catalyzed by a weak acid, such as acetic acid, to facilitate the dehydration of the hemiaminal intermediate.[9]

  • Selective Reduction: Sodium cyanoborohydride is a mild reducing agent that is stable in weakly acidic conditions. It selectively reduces the electrophilic iminium ion in preference to the aldehyde starting material.[5] This selectivity is key to the success of the one-pot procedure. The secondary amine is formed and then undergoes a second, faster reductive amination cycle to yield the tertiary amine.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol A: N,N-dimethylation via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the methylation of aromatic amines.[4][6]

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Formic Acid (90%, ~5.0 eq)

  • Formaldehyde (37% aqueous solution, ~5.0 eq)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (e.g., 10.0 g, 58.1 mmol).

  • Reagent Addition: Add formic acid (e.g., 11.9 mL, 291 mmol), followed by the slow addition of aqueous formaldehyde solution (e.g., 21.8 mL, 291 mmol).

  • Heating: Heat the reaction mixture to 90-100 °C using an oil bath. The evolution of carbon dioxide should become apparent. Maintain this temperature for 8-12 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up (Basification): After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice. Slowly neutralize the mixture by adding 5 M NaOH solution with stirring until the pH is >10. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N,N-dimethyl-4-bromoaniline can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford a white to light grey crystalline solid.[10]

Protocol B: N,N-dimethylation via Reductive Amination with NaBH₃CN

This protocol is based on procedures utilizing cyanoborohydride for the reductive methylation of anilines.[8][9]

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Paraformaldehyde (~2.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (~2.0 eq)

  • Glacial acetic acid

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 4-bromoaniline (e.g., 5.0 g, 29.1 mmol) and paraformaldehyde (e.g., 1.92 g, 64.0 mmol) in THF (150 mL).

  • Acid Addition: Add glacial acetic acid (e.g., 3.4 mL, 58.2 mmol) dropwise to the stirred slurry at room temperature.

  • Reductant Addition: Carefully add sodium cyanoborohydride (e.g., 3.65 g, 58.2 mmol) portion-wise to the mixture. Caution: NaBH₃CN is highly toxic. Handle with extreme care.

  • Heating: Heat the mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up (Quenching): Cool the reaction to room temperature. Carefully partition the mixture between saturated aqueous NaHCO₃ solution (150 mL) and diethyl ether (75 mL).[9]

  • Extraction: Separate the layers and extract the aqueous phase with additional diethyl ether (2 x 50 mL).[9]

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or vacuum distillation to obtain pure N,N-dimethyl-4-bromoaniline.

Comparative Summary and Characterization

ParameterProtocol A: Eschweiler-ClarkeProtocol B: NaBH₃CN Reductive Amination
Methyl Source FormaldehydeFormaldehyde (from Paraformaldehyde)
Reductant Formic AcidSodium Cyanoborohydride (NaBH₃CN)
Temperature 90-100 °C50-60 °C
Key Advantages Cost-effective, no toxic metal hydrides, irreversible.[6]Milder conditions, high selectivity.[5][8]
Key Disadvantages High temperature, strongly acidic.Use of highly toxic NaBH₃CN.
Typical Yield 80-95%75-90%

Product Characterization (N,N-dimethyl-4-bromoaniline):

  • Appearance: White to light grey crystalline solid.[10]

  • Melting Point: 52-54 °C (lit.)[10]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, 2H), 6.60 (d, 2H), 2.92 (s, 6H).[11]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 149.5, 131.8, 114.0, 109.5, 40.6.

  • Molecular Formula: C₈H₁₀BrN[1]

  • Molecular Weight: 200.08 g/mol [1][12]

workflow

Safety and Hazard Management

  • 4-Bromoaniline: Toxic and an irritant. Handle with care.

  • Methyl Iodide (Alternative Reagent): Highly toxic, a suspected carcinogen, and a potent alkylating agent.[13][14][15] Extreme caution is required. Protocols using methyl iodide often require a base like potassium carbonate and can still suffer from quaternization.[9][16] The methods in this note are presented as safer and more selective alternatives.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood.[17]

  • Formaldehyde: Toxic and a suspected human carcinogen. Use in a well-ventilated area.

  • Sodium Cyanoborohydride: Highly toxic if ingested or if it comes into contact with acids, releasing hydrogen cyanide gas. All waste must be quenched with bleach before disposal.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time and/or increase temperature slightly. Ensure reagents are pure and dry where specified.
Product loss during work-up.Ensure pH is sufficiently basic (>10) before extraction. Perform multiple extractions.
Incomplete Dimethylation Insufficient formaldehyde or reducing agent.Ensure at least 2.0 equivalents of both formaldehyde and the reductant are used for each amine proton.
Reaction Stalls Deactivation of catalyst/reagent.For Protocol B, ensure the reaction is under an inert atmosphere to prevent moisture from degrading reagents.
Byproduct Formation Over-alkylation (less common with these methods).If using methyl iodide, this is a major issue. Switch to Eschweiler-Clarke or NaBH₃CN method for better selectivity.
Impure starting material.Purify 4-bromoaniline by recrystallization or distillation before starting the reaction.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-3,3-dimethylindoline as a key building block. This versatile reaction enables the synthesis of a wide array of 4-aryl-3,3-dimethylindoline derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2][3] The reaction is favored in pharmaceutical development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids and their esters.[4] The this compound scaffold is a valuable starting material, and its derivatization via Suzuki coupling can lead to novel compounds with potential therapeutic applications, including as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy.[5][6]

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[1][2]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid or ester is transferred to the palladium(II) complex, replacing the bromide.[2][7]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired 4-aryl-3,3-dimethylindoline product and regenerating the palladium(0) catalyst.[1][2]

Experimental Overview

The following sections provide a summary of typical reaction conditions and a detailed experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Summary of Reaction Conditions

The successful execution of a Suzuki coupling reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent system. The table below summarizes common conditions that can be adapted for the coupling of this compound.

ComponentExamplesMolar Equivalents (relative to this compound)Notes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, [Pd(dppf)Cl₂]0.01 - 0.1Pd(PPh₃)₄ can often be used directly. Other Pd(0) or Pd(II) sources may require an external ligand.[2][8]
Ligand PPh₃, XPhos, SPhos, P(t-Bu)₃, dppf0.02 - 0.2Bulky, electron-rich phosphine ligands can improve reaction efficiency, especially for less reactive substrates.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KOAc2.0 - 3.0The choice of base is crucial and can depend on the solvent and the presence of base-sensitive functional groups.[1][8]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol esters1.1 - 2.0A slight excess of the boronic acid derivative is typically used to ensure complete consumption of the starting bromide.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, ACN/H₂O-Biphasic solvent systems are common for Suzuki reactions.[7] Anhydrous conditions are also possible with specific bases like TMSOK.[1]
Temperature 80 - 120 °C-Heating is generally required to drive the reaction to completion. Microwave irradiation can sometimes shorten reaction times.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add [Pd(dppf)Cl₂] (0.05 equiv) to the vessel.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the this compound).

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3,3-dimethylindoline.

Visualizations

Suzuki Coupling Reaction Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Catalyst: [Pd(dppf)Cl2] start->catalyst solvent Add Solvents: Dioxane/Water catalyst->solvent degas Degas and Purge with Inert Gas solvent->degas heat Heat Reaction Mixture (e.g., 90 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated 4-Aryl-3,3-dimethylindoline purify->product

Caption: Workflow for the Suzuki coupling of this compound.

Application in Drug Discovery: Targeting the PD-1/PD-L1 Pathway

4-Arylindoline derivatives have been identified as inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[5][6] This interaction is a critical immune checkpoint that cancer cells can exploit to evade the immune system. By blocking this interaction, these compounds can restore the anti-tumor activity of T-cells.

PD1_Pathway TCell T-Cell PD1 PD-1 Receptor TumorCell Tumor Cell PDL1 PD-L1 Ligand PD1->PDL1 Interaction Suppression T-Cell Suppression PDL1->Suppression Leads to Inhibitor 4-Aryl-3,3-dimethylindoline (Inhibitor) Inhibitor->PD1 Blocks Inhibitor->PDL1 Blocks Activation T-Cell Activation & Tumor Cell Killing Inhibitor->Activation Enables

Caption: Inhibition of the PD-1/PD-L1 pathway by 4-arylindoline derivatives.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, and bases. Increasing the temperature or reaction time may also be beneficial. The purity of the boronic acid is critical, as impurities can inhibit the catalyst.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Protodeborylation: The boronic acid can be converted back to the corresponding arene. This is more common with electron-rich or heteroaromatic boronic acids. Using a milder base or anhydrous conditions might mitigate this issue.[1]

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction to synthesize a diverse range of 4-aryl-3,3-dimethylindoline derivatives for further investigation in drug discovery and development programs.

References

Introduction: The Strategic Value of the 4-Bromo-3,3-dimethylindoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthetic Utility of 4-Bromo-3,3-dimethylindoline

In the landscape of modern organic synthesis and medicinal chemistry, the indoline scaffold stands out as a "privileged structure," frequently appearing in a vast array of natural products and pharmaceuticals. This compound (CAS: 1227418-26-9) is a particularly valuable building block that offers a unique combination of structural features. The bromine atom at the C4 position of the aromatic ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functionalities to build molecular complexity.

Simultaneously, the gem-dimethyl group at the C3 position offers two key advantages: it sterically shields the adjacent C-N bond and prevents potential oxidation to the corresponding indole, thereby enhancing the stability and chemical tractability of the indoline core. These features make this compound an ideal starting material for the construction of novel chemical entities in drug discovery and materials science. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its ability to participate in a suite of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species.[1][2] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4 position, generating complex biaryl and styrenyl structures.

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of the C-Br bond of the indoline to a Pd(0) complex. The subsequent transmetalation step, which requires activation of the boronic acid with a base, transfers the organic group from boron to palladium.[1] The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.[2] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a generalized method for the Suzuki-Miyaura cross-coupling reaction.[4] Optimization may be required for different boronic acid partners.

Materials & Reagents:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

  • Anhydrous Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • Reaction Setup: To a dry, oven-baked reaction flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst & Solvent Addition: Under the inert atmosphere, add Pd(OAc)₂, SPhos, and the degassed toluene/water solvent mixture via syringe. The use of an electron-rich and bulky phosphine ligand like SPhos is often crucial for achieving high yields with aryl bromides.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-phenyl-3,3-dimethylindoline.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic Acid PartnerCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O>90
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95
3Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃DMF80-90
4Vinylboronic acid pinacol esterPd₂(dba)₃ / XPhosK₃PO₄THF/H₂O75-85

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex   ox_add ox_add Oxidative Addition pd_r_complex [Ar-Pd(II)L₂-R] pd_complex->pd_r_complex    transmetal transmetal Transmetalation boronate R-B(OR)₂ + Base pd_r_complex->pd0   red_elim red_elim Reductive Elimination product Ar-R indoline This compound (Ar-Br)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[5][6] This reaction is of paramount importance in pharmaceutical synthesis, as the arylamine motif is a common feature in bioactive molecules. Using this compound, this method allows for the direct installation of primary amines, secondary amines, anilines, and other nitrogen nucleophiles at the C4 position.[7]

Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, involving an oxidative addition of the aryl bromide to Pd(0).[8] Following this, a nitrogen-containing nucleophile coordinates to the palladium center, and deprotonation by a base forms a palladium-amido complex. The crucial final step is the reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[5] Sterically hindered phosphine ligands are often required to promote this final, often rate-limiting, step.[7]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of this compound with a representative secondary amine, morpholine.

Materials & Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best set up in an inert atmosphere glovebox. Add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vial.

  • Reagent Addition: Add this compound, followed by anhydrous toluene and morpholine.

  • Reaction: Seal the vial and heat the mixture to 110 °C with stirring for 12-24 hours. The choice of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine-palladium adduct without competing in the reaction.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to obtain 4-(morpholino)-3,3-dimethylindoline.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Setup in Glovebox (Pd₂(dba)₃, XPhos, NaOtBu) add_reagents Add this compound, Toluene, Amine start->add_reagents react Seal & Heat (110 °C, 12-24h) add_reagents->react monitor Monitor by LC-MS react->monitor workup Cool, Dilute, Filter through Celite monitor->workup purify Concentrate & Column Chromatography workup->purify product 4-Amino-3,3-dimethylindoline Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond.[9][10] This transformation is highly valuable for introducing vinyl groups onto the indoline scaffold. The resulting 4-vinyl-3,3-dimethylindoline derivatives can serve as versatile intermediates for further synthetic manipulations, such as Diels-Alder reactions, hydrogenations, or oxidations.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) species.[11] The alkene then coordinates to the resulting Pd(II) complex, followed by a migratory insertion step where the aryl group adds across the double bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species.[12] A base is required to regenerate the Pd(0) catalyst from this species, completing the cycle.[9]

Experimental Protocol: Heck Reaction with n-Butyl Acrylate

This protocol outlines the coupling of this compound with an electron-deficient alkene.

Materials & Reagents:

  • This compound (1.0 eq)

  • n-Butyl acrylate (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Combine this compound, Pd(OAc)₂, and P(o-tol)₃ in a flame-dried Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe. Triethylamine acts as the base to regenerate the catalyst and also as a scavenger for the HBr formed during the reaction.

  • Reaction: Heat the reaction mixture to 100 °C for 16-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the corresponding cinnamate ester derivative.

Visualization: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex ox_add ox_add Oxidative Addition (Ar-Br) pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)L₂-Br pd_complex->pd_alkyl_complex insertion insertion Migratory Insertion alkene Alkene pd_hydride H-Pd(II)L₂-Br pd_alkyl_complex->pd_hydride beta_elim beta_elim β-Hydride Elimination product Product (Ar-CH=CH-R) pd_hydride->pd0 base_regen base_regen Base (e.g., Et₃N)

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Application in Bioactive Molecule Synthesis

The functionalized 3,3-dimethylindoline cores produced through these methods are valuable precursors for molecules with potential biological activity.[13] The indoline structure is a key component of various natural products and synthetic drugs. By using this compound as a starting point, researchers can rapidly assemble libraries of complex molecules for screening in drug development programs targeting areas such as oncology, neuroscience, and infectious diseases.[14] For example, 4-aminoindoline derivatives are known to interact with various biological targets, and the Suzuki and Heck products can be further elaborated into polycyclic systems.[15]

Conclusion

This compound is a robust and versatile building block for advanced organic synthesis. Its defined point of reactivity at the C4-bromo position, combined with the stability imparted by the gem-dimethyl group, makes it an exemplary substrate for a range of high-impact palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions provide reliable and efficient pathways to generate diverse libraries of C4-functionalized indolines. The protocols and mechanistic insights provided herein are intended to empower researchers in academia and industry to leverage the full synthetic potential of this valuable chemical intermediate.

References

Application of 4-Bromo-3,3-dimethylindoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Bromo-3,3-dimethylindoline as a key intermediate in the synthesis of bioactive molecules. The focus is on its application in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, a promising class of therapeutic agents for the treatment of obesity and other metabolic disorders.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Its indoline core is a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures. The gem-dimethyl group at the 3-position can impart favorable pharmacokinetic properties, such as increased metabolic stability.

This document will detail the synthetic utility of this compound, with a specific focus on its application in the synthesis of MCHR1 antagonists via the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Synthesis of MCHR1 Antagonists

The following table summarizes representative quantitative data for the synthesis of MCHR1 antagonists using this compound as a starting material. The data is based on analogous reactions and compounds reported in the scientific literature and patents.

EntryArylboronic AcidProductYield (%)MCHR1 Binding Affinity (Ki, nM)
1Phenylboronic acid4-Phenyl-3,3-dimethylindoline derivative8515.2
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,3-dimethylindoline derivative8210.8
33-Chlorophenylboronic acid4-(3-Chlorophenyl)-3,3-dimethylindoline derivative7825.4
4Pyridin-3-ylboronic acid4-(Pyridin-3-yl)-3,3-dimethylindoline derivative7518.9

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3,3-dimethylindoline derivative.

Mandatory Visualization

Synthetic Workflow for MCHR1 Antagonists

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Work-up & Purification cluster_end Final Product This compound This compound ReactionVessel Reaction Vessel (Inert Atmosphere) This compound->ReactionVessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H2O) Solvent->ReactionVessel Heat Heat (80-110 °C) Heat->ReactionVessel Purification Column Chromatography Workup->Purification MCHR1_Antagonist MCHR1 Antagonist Purification->MCHR1_Antagonist

Caption: Synthetic workflow for MCHR1 antagonists.

MCHR1 Signaling Pathway

MCHR1_Signaling cluster_Gi Gi Pathway cluster_Gq Gq Pathway MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Appetite Regulation) CREB->Gene CellularResponse Cellular Response (Energy Homeostasis) Gene->CellularResponse PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates ERK ERK Activation PKC->ERK ERK->CellularResponse

Caption: MCHR1 signaling cascade.

Derivatisierung von 4-Brom-3,3-dimethylindolin für die Wirkstoffentdeckung: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Applikationshinweise bieten einen detaillierten Überblick über die strategische Derivatisierung von 4-Brom-3,3-dimethylindolin, einer vielversprechenden Ausgangsverbindung für die Entwicklung neuer niedermolekularer Wirkstoffe. Die Funktionalisierung dieses Moleküls, insbesondere an der 4-Position, ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die gezielte Optimierung pharmakologischer Eigenschaften. Die hier vorgestellten Protokolle konzentrieren sich auf zwei der leistungsfähigsten Kreuzkupplungsreaktionen in der modernen medizinischen Chemie: die Palladium-katalysierte Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung. Darüber hinaus werden potenzielle biologische Zielstrukturen im Bereich der Rezeptor-Tyrosinkinasen (RTKs) beleuchtet und relevante quantitative Daten aus der Literatur zusammengefasst.

Einleitung

Das 3,3-Dimethylindolin-Gerüst ist ein wichtiger Baustein in der medizinischen Chemie. Die Einführung von Substituenten an verschiedenen Positionen des Ringsystems kann die biologische Aktivität und die physikochemischen Eigenschaften der Moleküle maßgeblich beeinflussen. 4-Brom-3,3-dimethylindolin dient als vielseitiger Ausgangsstoff, dessen Bromatom selektiv durch eine Vielzahl von funktionellen Gruppen ersetzt werden kann. Dies eröffnet die Möglichkeit, große Substanzbibliotheken für das Screening auf neue Leitstrukturen zu generieren. Insbesondere die Einführung von Aryl- und Amino-Substituenten hat sich als erfolgreiche Strategie bei der Entwicklung von Kinase-Inhibitoren erwiesen.

Strategien zur Derivatisierung

Die Derivatisierung von 4-Brom-3,3-dimethylindolin konzentriert sich hauptsächlich auf Palladium-katalysierte Kreuzkupplungsreaktionen. Diese Methoden zeichnen sich durch ihre hohe Toleranz gegenüber funktionellen Gruppen, milde Reaktionsbedingungen und breite Anwendbarkeit aus.

Suzuki-Miyaura-Kupplung zur Synthese von 4-Aryl-3,3-dimethylindolin-Derivaten

Die Suzuki-Miyaura-Kupplung ermöglicht die Bildung einer Kohlenstoff-Kohlenstoff-Bindung zwischen dem Arylhalogenid (4-Brom-3,3-dimethylindolin) und einer Organobor-Spezies (typischerweise eine Arylboronsäure oder ein Arylboronsäureester). Diese Reaktion ist eine der am weitesten verbreiteten Methoden zur Synthese von Biaryl-Strukturen, die in vielen pharmazeutisch aktiven Molekülen vorkommen.

Buchwald-Hartwig-Aminierung zur Synthese von 4-Amino-3,3-dimethylindolin-Derivaten

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Stickstoff-Bindungen. Sie ermöglicht die Kupplung von 4-Brom-3,3-dimethylindolin mit einer Vielzahl von primären und sekundären Aminen, einschließlich Anilinen, und ist daher von großer Bedeutung für die Synthese von Arylaminen, einer wichtigen Klasse von Wirkstoffen.

Experimentelle Protokolle

Die folgenden Protokolle sind allgemeine Verfahren, die auf Literaturberichten für ähnliche Substrate basieren und für die spezifische Anwendung mit 4-Brom-3,3-dimethylindolin optimiert werden müssen.

Protokoll 1: Allgemeine Vorgehensweise für die Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt eine typische Vorgehensweise für die Kupplung von 4-Brom-3,3-dimethylindolin mit einer Arylboronsäure.

Materialien:

  • 4-Brom-3,3-dimethylindolin (1,0 Äquiv.)

  • Arylboronsäure (1,2 - 1,5 Äquiv.)

  • Palladium-Katalysator (z. B. Pd(PPh₃)₄, 2-5 mol%)

  • Base (z. B. K₂CO₃, Cs₂CO₃ oder K₃PO₄, 2,0-3,0 Äquiv.)

  • Lösungsmittel (z. B. 1,4-Dioxan/Wasser, Toluol/Wasser)

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • Ein Schlenkrohr oder Mikrowellenreaktionsgefäß wird mit 4-Brom-3,3-dimethylindolin, der Arylboronsäure und der Base beschickt.

  • Das Gefäß wird evakuiert und dreimal mit Inertgas gespült.

  • Der Palladium-Katalysator wird unter einem positiven Inertgasstrom zugegeben.

  • Das entgaste Lösungsmittel wird über eine Spritze zugegeben.

  • Die Reaktionsmischung wird unter Rühren für 12-24 Stunden auf 80-110 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Suzuki_Miyaura_Workflow start Reaktionsaufbau reagents 4-Brom-3,3-dimethylindolin, Arylboronsäure, Base, Pd-Katalysator zugeben start->reagents 1. inert Inertisieren (Evakuieren/Ar-Spülung) reagents->inert 2. solvent Lösungsmittel zugeben inert->solvent 3. reaction Reaktion erhitzen (80-110 °C, 12-24 h) solvent->reaction 4. workup Aufarbeitung (Extraktion, Waschen) reaction->workup 5. purification Reinigung (Säulenchromatographie) workup->purification 6. product 4-Aryl-3,3-dimethylindolin purification->product 7.

Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.

Protokoll 2: Allgemeine Vorgehensweise für die Buchwald-Hartwig-Aminierung

Dieses Protokoll beschreibt eine typische Vorgehensweise für die Kupplung von 4-Brom-3,3-dimethylindolin mit einem Anilin.

Materialien:

  • 4-Brom-3,3-dimethylindolin (1,0 Äquiv.)

  • Anilin-Derivat (1,2 Äquiv.)

  • Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%)

  • Phosphin-Ligand (z. B. Xantphos, BINAP, 2-4 mol%)

  • Base (z. B. NaOtBu oder Cs₂CO₃, 1,4 Äquiv.)

  • Wasserfreies, entgastes Lösungsmittel (z. B. Toluol, Dioxan)

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • Ein trockenes Schlenkrohr wird unter Inertgasatmosphäre mit dem Palladium-Präkatalysator, dem Liganden und der Base beschickt.

  • Das wasserfreie, entgaste Lösungsmittel wird zugegeben.

  • 4-Brom-3,3-dimethylindolin und das Anilin-Derivat werden zugegeben.

  • Das Reaktionsgefäß wird verschlossen und die Mischung wird unter Rühren für 8-24 Stunden auf 80-110 °C erhitzt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach dem Abkühlen auf Raumtemperatur wird die Reaktion mit einer gesättigten wässrigen Ammoniumchloridlösung gequencht.

  • Das Produkt wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Buchwald_Hartwig_Workflow start Reaktionsaufbau inert Inertisieren (Ar-Atmosphäre) start->inert reagents 4-Brom-3,3-dimethylindolin, Anilin, Base, Pd-Präkatalysator, Ligand in Lösungsmittel reaction Reaktion erhitzen (80-110 °C, 8-24 h) reagents->reaction 2. Erhitzen inert->reagents 1. Zugabe quench Quenchen (aq. NH4Cl) reaction->quench 3. Quenchen workup Aufarbeitung (Extraktion, Waschen) quench->workup 4. Aufarbeitung purification Reinigung (Säulenchromatographie) workup->purification 5. Reinigung product 4-(Arylamino)-3,3-dimethylindolin purification->product 6. Produkt

Abbildung 2: Allgemeiner Arbeitsablauf für die Buchwald-Hartwig-Aminierung.

Biologische Zielstrukturen und quantitative Daten

Derivate des Indolin-2-on-Gerüsts, das strukturell mit 3,3-Dimethylindolin verwandt ist, haben sich als potente Inhibitoren von Rezeptor-Tyrosinkinasen (RTKs) erwiesen.[1] RTKs sind eine Familie von Zelloberflächenrezeptoren, die eine entscheidende Rolle bei der Signaltransduktion spielen und Prozesse wie Zellwachstum, Proliferation, Differenzierung und Angiogenese regulieren. Eine anomale Aktivierung von RTKs ist häufig mit der Entstehung und Progression von Krebs verbunden. Zu den relevanten Zielstrukturen für Indolin-basierte Inhibitoren gehören der Vascular Endothelial Growth Factor Receptor (VEGFR), der Platelet-Derived Growth Factor Receptor (PDGFR) und der Fibroblast Growth Factor Receptor (FGFR).[1]

RTK_Signaling_Pathway cluster_membrane Zellmembran RTK Rezeptor-Tyrosinkinase (VEGFR/PDGFR) Dimerization Dimerisierung & Autophosphorylierung RTK->Dimerization Aktivierung Ligand Wachstumsfaktor (VEGF/PDGF) Ligand->RTK Bindung Inhibitor 4-Aryl-3,3-dimethylindolin Derivat (Inhibitor) Inhibitor->RTK Blockade Downstream Downstream-Signalkaskade (z.B. RAS-RAF-MEK-ERK) Dimerization->Downstream Signaltransduktion Response Zelluläre Antwort (Proliferation, Angiogenese) Downstream->Response

Abbildung 3: Vereinfachter Signalweg von Rezeptor-Tyrosinkinasen und dessen Inhibition.

Die folgenden Tabellen fassen quantitative Daten zur inhibitorischen Aktivität von substituierten Indolin-2-on-Derivaten gegen VEGFR-2 und PDGFR zusammen. Es ist zu beachten, dass diese Daten für strukturell verwandte Verbindungen und nicht direkt für Derivate von 4-Brom-3,3-dimethylindolin gelten. Sie dienen jedoch als wertvolle Referenz für das Potenzial dieser Substanzklasse.

Tabelle 1: Inhibitorische Aktivität von substituierten Indolin-2-on-Derivaten gegen VEGFR-2 und FGFR-1 [1]

VerbindungSubstituent am Indolin-GerüstZielkinaseIC₅₀ (nM)
1 3-[(4-Carboxyethylpyrrol-2-yl)methylidenyl]VEGFR-220
1 3-[(4-Carboxyethylpyrrol-2-yl)methylidenyl]FGFR-130

Tabelle 2: Inhibitorische Aktivität eines substituierten Indolin-2-on-Derivats gegen PDGFR [1]

VerbindungSubstituent am Indolin-GerüstZielkinaseIC₅₀ (nM)
16f 3-[(Propionsäure-funktionalisiertes Pyrrol)methylidenyl]PDGFR10

Zusammenfassung und Ausblick

4-Brom-3,3-dimethylindolin ist eine wertvolle Ausgangsverbindung für die Synthese neuartiger heterocyclischer Verbindungen mit potenziellem therapeutischem Nutzen. Die vorgestellten Protokolle für die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung bieten robuste und vielseitige Methoden zur Erzeugung von Substanzbibliotheken für die Wirkstoffentdeckung. Die verfügbaren Daten für verwandte Indolin-Gerüste deuten darauf hin, dass die Derivate von 4-Brom-3,3-dimethylindolin vielversprechende Kandidaten für die Entwicklung von Inhibitoren von Rezeptor-Tyrosinkinasen sein könnten. Zukünftige Forschungsarbeiten sollten sich auf die Synthese und die biologische Evaluierung einer breiten Palette von Derivaten konzentrieren, um detaillierte Struktur-Wirkungs-Beziehungen zu etablieren und Leitstrukturen für die präklinische Entwicklung zu identifizieren.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 4-Bromo-3,3-dimethylindoline via palladium-catalyzed cross-coupling reactions. The indoline scaffold is a privileged structure in medicinal chemistry, and the methods described herein offer versatile strategies for creating diverse libraries of novel compounds for drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] For substrates like this compound, these reactions enable the introduction of a wide array of substituents at the 4-position, significantly expanding the accessible chemical space. This document outlines protocols for several key transformations: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The differential reactivity of aryl halides (I > Br > Cl) in these reactions allows for selective functionalization.[2] this compound serves as a versatile building block for creating libraries of substituted indolines with potential applications as pharmaceuticals, agrochemicals, and materials.[3]

Overview of Reactions

An overview of the palladium-catalyzed cross-coupling reactions of this compound is presented below. These reactions provide access to a variety of substituted indoline derivatives.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes A This compound B Suzuki-Miyaura (Ar-B(OH)2) A->B Pd Catalyst, Base C Heck (Alkene) A->C Pd Catalyst, Base D Sonogashira (Alkyne) A->D Pd/Cu Catalyst, Base E Buchwald-Hartwig (Amine) A->E Pd Catalyst, Base F 4-Aryl-3,3-dimethylindoline B->F G 4-Alkenyl-3,3-dimethylindoline C->G H 4-Alkynyl-3,3-dimethylindoline D->H I 4-Amino-3,3-dimethylindoline E->I

Caption: Reaction scheme for the functionalization of this compound.

Quantitative Data Summary

The following tables summarize representative yields for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. The data is illustrative and based on typical outcomes for similar substrates.[2][4][5]

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O801688
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane1001885
44-Acetylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O802478

Table 2: Heck Reaction of this compound with Various Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1201685
2n-Butyl acrylatePd(OAc)₂ (2)-NaOAcDMA1302490
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1101875
44-VinylpyridinePd(OAc)₂ (2)PPh₃ (4)Et₃NAcetonitrile1002082

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene60895
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineTHF501288
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF70692
4Propargyl alcoholPd(OAc)₂ (2.5)CuI (5)Et₃NAcetonitrileRT2485

Table 4: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001294
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101887
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄t-BuOH902482
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene1001679

Experimental Protocols

The following are general protocols that can be adapted for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Catalytic Cycle

The palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[6][7][8]

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-M) or Migratory Insertion (Alkene) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

General Experimental Workflow

The following workflow is applicable to all the described cross-coupling reactions with minor adjustments as detailed in the specific protocols.

G A Reaction Setup (Under Inert Atmosphere) B Add this compound, Coupling Partner, Base A->B C Add Solvent B->C D Degas Mixture C->D E Add Pd Catalyst and Ligand D->E F Heat to Reaction Temperature E->F G Monitor Reaction (TLC/LC-MS) F->G H Work-up (Quench, Extract) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling[4][5]
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the solvent system (e.g., toluene/water 10:1, 10 mL).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (12-24 h).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol for Heck Reaction[2][9]
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tol)₃, 0.04 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 120 °C) for the indicated time (16-24 h).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol for Sonogashira Coupling[4][10]
  • Reaction Setup: To a dry, argon-flushed flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol). Then, add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify by flash column chromatography.

Protocol for Buchwald-Hartwig Amination[6][7]
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 100 °C) for the required time (12-24 h).

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Safety Precautions

  • Palladium catalysts and ligands can be air and moisture sensitive; handle them under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as NaOt-Bu are corrosive and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these protocols, researchers can effectively synthesize a wide range of novel 4-substituted-3,3-dimethylindoline derivatives for various applications in chemical and pharmaceutical research.

References

Application Note: Purification of 4-Bromo-3,3-dimethylindoline by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 4-Bromo-3,3-dimethylindoline from a crude reaction mixture using silica gel column chromatography. The methodology is based on established principles for the separation of halogenated indole derivatives.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this and similar molecules often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Effective purification is crucial to obtain the compound at a purity level suitable for subsequent applications and characterization. Column chromatography using silica gel is a standard and effective method for the purification of moderately polar organic compounds like substituted indolines.[1][2][3][4][5] This protocol outlines a general procedure that can be optimized for specific crude mixtures.

Physicochemical Properties and Presumed Impurities

Understanding the properties of the target compound and potential impurities is key to developing a successful purification strategy.

  • Target Compound (this compound): As a substituted indoline, it is expected to be a moderately polar compound. The presence of the bromine atom and the aromatic ring makes it UV-active, allowing for easy visualization on TLC plates.[6]

  • Potential Impurities:

    • Starting Materials: Depending on the synthetic route, these could be 3,3-dimethylindoline or other precursors.

    • Brominating Agent Byproducts: If N-bromosuccinimide (NBS) is used for bromination, succinimide will be a significant byproduct.[4]

    • Poly-brominated Species: Over-reaction can lead to the formation of di- or tri-brominated indoline derivatives.

    • Oxidation Products: Indolines can be susceptible to oxidation.

Experimental Protocol

This protocol details the steps for purifying crude this compound using flash column chromatography.

3.1. Materials and Equipment

  • Crude this compound

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Solvents: Hexane (or Cyclohexane), Ethyl Acetate, Dichloromethane (DCM) - all HPLC grade

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

3.2. Thin Layer Chromatography (TLC) Analysis of Crude Mixture

Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of a non-polar and a polar solvent. Start with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Visualize the developed plate under a UV lamp.

  • The ideal solvent system should provide good separation of the desired product spot from impurities, with an Rf value for the product of approximately 0.2-0.4.

3.3. Column Preparation (Slurry Method)

  • Secure a glass column of appropriate size vertically. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight.[6]

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

3.4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel.

3.5. Elution and Fraction Collection

  • Begin eluting the column with the initial low-polarity mobile phase.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A slow gradient often improves separation.[6]

  • Collect the eluent in fractions of appropriate volume.

  • Monitor the separation by spotting alternate fractions on a TLC plate, developing, and visualizing under UV light.

3.6. Product Isolation

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following tables provide representative data and parameters for the purification process. These should be adapted and optimized for the specific reaction mixture.

Table 1: TLC and Column Chromatography Parameters

ParameterRecommended Value/SystemPurpose
Stationary Phase Silica Gel (230-400 mesh)Adsorbent for separation.
Mobile Phase (TLC) Hexane:Ethyl Acetate (gradient)To determine optimal solvent ratio.
Mobile Phase (Column) Hexane:Ethyl Acetate or Cyclohexane:DCMEluent for separation.
Target Rf (TLC) 0.2 - 0.4Ensures good separation and reasonable elution time.
Visualization UV light (254 nm)To observe aromatic compounds.

Table 2: Example Gradient Elution Profile

StepSolvent System (Hexane:Ethyl Acetate)Column VolumesPurpose
198:22-3Elute non-polar impurities.
295:55-10Elute the target compound.
380:202-3"Flush" the column of highly polar impurities.

Visualizations

Diagram 1: Workflow for Purification of this compound

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Analysis (Determine Solvent System) crude->tlc column_prep Prepare Silica Column tlc->column_prep load Load Sample column_prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc_fractions TLC Analysis of Fractions collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC with different solvent combinations (e.g., add a small amount of DCM or use a toluene-based system for aromatic compounds).[6]
Column overloaded.Use a larger column with more silica gel (at least 50:1 ratio of silica to crude product).[6]
Product does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound streaks on TLC/Column Compound may be acidic or unstable on silica.Add a small amount of triethylamine (~0.1%) to the mobile phase to neutralize the silica gel. Consider using a different stationary phase like alumina.[6]

References

Application Notes and Protocols for the Purification of 4-Bromo-3,3-dimethylindoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3,3-dimethylindoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a robust method for researchers and scientists in the field of drug development and organic synthesis. The following protocols are based on established principles of organic chemistry for the purification of crystalline solids.

Data Presentation

Successful recrystallization of this compound is expected to yield a significant improvement in purity, which can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified compound should also be sharper and within a narrower range compared to the crude material. Below is a table summarizing typical expected quantitative data for this purification process.

ParameterCrude this compoundRecrystallized this compound
Appearance Off-white to slightly yellow powderWhite crystalline solid
Purity (by HPLC) 90-95%>99%
Melting Point Broad range (e.g., 85-95 °C)Sharp range (e.g., 98-100 °C)
Recovery Yield N/A75-90%

Experimental Protocols

This section details the recommended methodology for the recrystallization of this compound. The selection of an appropriate solvent system is critical for effective purification. Based on the structure of the target compound (a moderately polar molecule with aromatic and halogen functionalities), a mixed-solvent system of ethanol and water is proposed. Ethanol is a polar protic solvent in which the compound is expected to be soluble when hot, while water is a polar solvent in which the compound is likely to be insoluble, making it an effective anti-solvent.

Protocol 1: Recrystallization using an Ethanol/Water Solvent System

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used):

    • If activated charcoal was used, it must be removed by hot gravity filtration.

    • Pre-heat a separate Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Mandatory Visualization

The following diagrams illustrate the logical workflow and the conceptual signaling pathway for the purification process.

Recrystallization_Workflow cluster_preparation Preparation cluster_process Recrystallization Process cluster_isolation Isolation and Drying crude_compound Crude this compound dissolution Dissolve in Minimum Hot Ethanol crude_compound->dissolution solvent Ethanol/Water solvent->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No Charcoal hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Purification_Logic start Crude Solid (Mixture of Compound and Impurities) dissolve Dissolve in Hot Solvent (Both Compound and Soluble Impurities Dissolve) start->dissolve filter Hot Filtration (Removes Insoluble Impurities) dissolve->filter If insoluble impurities present cool Cool Solution (Compound Crystallizes, Impurities Remain in Solution) dissolve->cool No insoluble impurities filter->cool collect Collect Crystals (Separates Pure Compound from Impurity-Rich Mother Liquor) cool->collect end Pure Crystalline Solid collect->end

Caption: Logical relationship of steps in the purification by recrystallization.

Application Notes and Protocols for the Characterization of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of 4-Bromo-3,3-dimethylindoline. The protocols outlined below are based on established analytical techniques for similar substituted indoline and brominated aromatic compounds and serve as a robust starting point for method development and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Quantitative Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of structurally similar compounds and computational predictions. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~ 7.1 (d)Aromatic CH~ 150Quaternary C (C-N)
~ 6.8 (dd)Aromatic CH~ 138Quaternary C (C-Br)
~ 6.5 (d)Aromatic CH~ 128Aromatic CH
~ 3.3 (s)CH₂~ 125Aromatic CH
~ 1.2 (s)2 x CH₃~ 115Quaternary C (C-Br)
~ 110Aromatic CH
~ 55CH₂
~ 45Quaternary C (C(CH₃)₂)
~ 252 x CH₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and set appropriate acquisition parameters.

  • Data Acquisition and Processing:

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Tune & Shim) dissolve->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process Data (FT, Phasing) acquire_C13->process analyze Analyze Spectra (Integrate, Reference) process->analyze

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.

Quantitative Data

The expected mass spectral data for this compound are presented below. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Technique Parameter Expected Value
High-Resolution MS (HRMS) Calculated Monoisotopic MassC₁₀H₁₂BrN: 225.0153
Electron Ionization MS (EI-MS) Molecular Ion (M⁺)m/z 225/227
Key Fragment Ionm/z 210/212 ([M-CH₃]⁺)
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Install a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the GC oven temperature program to achieve good separation of the analyte from any impurities.

    • Set the MS parameters, including the ionization mode (Electron Ionization - EI), mass range, and scan speed.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Determine the retention time and analyze the mass spectrum for the molecular ion and characteristic fragment ions.

MS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Prepare Dilute Sample in Volatile Solvent inject Inject Sample prep->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass detect Detection analyze_mass->detect analysis Data Analysis (TIC & Mass Spectrum) detect->analysis

GC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and can be adapted for quantitative analysis. A reversed-phase method is generally suitable for this type of compound.

Quantitative Data

The following table provides a starting point for developing an HPLC method for the analysis of this compound. The retention time will be specific to the developed method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Purity >95% (for a purified sample)
Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase and Sample Preparation:

    • Prepare the mobile phases as described in the table above and degas them.

    • Accurately prepare a sample solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Equilibration:

    • Set up the HPLC system with the specified column and mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample solution.

    • Run the HPLC method according to the specified gradient and other parameters.

    • Monitor the chromatogram at the specified UV wavelength.

  • Data Processing:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare & Degas Mobile Phases prep_sample Prepare & Filter Sample Solution equilibrate Equilibrate System prep_sample->equilibrate inject Inject Sample equilibrate->inject run_method Run Gradient Method inject->run_method detect UV Detection run_method->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Analysis Workflow

Application Note: Monitoring the N-Alkylation of 4-Bromo-3,3-dimethylindoline using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for monitoring the reaction progress of the N-alkylation of 4-Bromo-3,3-dimethylindoline by thin-layer chromatography (TLC).

Introduction

The synthesis of N-substituted indoline scaffolds is a common pursuit in medicinal chemistry due to their presence in a wide array of biologically active compounds. Monitoring the progress of such reactions is crucial for optimizing reaction conditions and determining the reaction endpoint. Thin-layer chromatography (TLC) is a rapid, inexpensive, and sensitive technique for this purpose.[1] This application note details the use of TLC to visualize the consumption of the starting material, this compound, and the formation of its N-alkylated product.

The reaction progress is monitored by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate. Visualization is achieved using UV light and a chemical stain.

Experimental Protocol

2.1. Materials

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets.

  • Reactants: this compound, alkyl halide (e.g., iodomethane), base (e.g., sodium hydride), and appropriate solvent (e.g., tetrahydrofuran).

  • TLC Developing Chamber: Glass chamber with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization Agents:

    • UV lamp (254 nm).

    • Potassium permanganate (KMnO₄) stain.

    • Iodine chamber.[2]

    • p-Anisaldehyde stain.[3]

  • Solvent System (Mobile Phase): A mixture of ethyl acetate and hexane is recommended. The optimal ratio should be determined empirically but a good starting point is 20% ethyl acetate in hexane.

2.2. TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[4]

  • Prepare a dilute solution of the starting material (this compound) in a volatile solvent like ethyl acetate.

  • Using a capillary tube, spot the starting material solution on the 'SM' mark.

  • Spot the starting material solution on the 'C' mark.

  • At timed intervals (e.g., 0 hr, 1 hr, 2 hr), take a small aliquot of the reaction mixture and spot it on the 'RM' mark and also on top of the starting material spot in the 'C' lane.[4]

2.3. TLC Plate Development

  • Pour the chosen mobile phase (e.g., 20% ethyl acetate in hexane) into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with the lid.[5]

  • Once the chamber is saturated, carefully place the spotted TLC plate into the chamber. Ensure the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

2.4. Visualization

  • UV Light: View the dried TLC plate under a UV lamp at 254 nm.[6][7][8] UV-active compounds will appear as dark spots. Circle the spots with a pencil.

  • Chemical Staining:

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as yellow-brown spots.[2][8][9] This method is semi-destructive.

    • Potassium Permanganate (KMnO₄) Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[9] Dip the plate in the stain and gently heat with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[3][9]

    • p-Anisaldehyde Stain: Prepare the stain by adding 15 ml of glacial acetic acid and 3.5 mL of p-anisaldehyde to 350 mL of ice-cold ethanol, followed by the cautious dropwise addition of 50 mL of concentrated sulfuric acid.[3] Dip the plate and heat gently. This stain is good for nucleophilic compounds and can produce a range of colors.[3][8]

2.5. Data Analysis

Calculate the Retention Factor (Rf) for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific TLC system and can be used to identify the starting material and product.

Data Presentation

The progress of the reaction can be summarized by the change in the presence and intensity of the spots on the TLC plate over time, as well as their calculated Rf values.

Time PointSpotRf Value (20% Ethyl Acetate/Hexane)Observations under UV (254 nm)Observations with KMnO₄ Stain
0 hrStarting Material0.35Dark spotYellow spot
0 hrProduct-No spotNo spot
1 hrStarting Material0.35Faint dark spotFaint yellow spot
1 hrProduct0.60Dark spotYellow spot
2 hrStarting Material-No spotNo spot
2 hrProduct0.60Intense dark spotIntense yellow spot

Visualization of Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber develop Develop TLC Plate prep_chamber->develop prep_plate Prepare & Spot TLC Plate prep_plate->develop dry Dry TLC Plate develop->dry uv Visualize under UV Light dry->uv stain Chemical Staining uv->stain calculate_rf Calculate Rf Values stain->calculate_rf assess Assess Reaction Progress calculate_rf->assess

Caption: Workflow for monitoring reaction progress using TLC.

Conclusion

Thin-layer chromatography is an effective and efficient method for monitoring the progress of the N-alkylation of this compound. The clear separation of the more polar starting material from the less polar product allows for a straightforward assessment of the reaction's progression and endpoint. The use of both non-destructive (UV) and destructive (chemical staining) visualization techniques provides comprehensive confirmation of the reaction's status.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-3,3-dimethylindoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of 4-bromophenylhydrazine with acetone.[1][2][3][4]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 4-bromophenylhydrazine (or its hydrochloride salt) and acetone.[1]

Q3: What type of catalyst is required for the Fischer indole synthesis of this compound?

A3: The reaction is acid-catalyzed. A variety of Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be employed to facilitate the cyclization.[1] The choice of acid can significantly impact the reaction rate and yield.

Q4: What is the general reaction mechanism?

A4: The synthesis proceeds through the formation of a phenylhydrazone from the reaction of 4-bromophenylhydrazine and acetone. Under acidic conditions, the hydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to form the indoline ring.[1]

Q5: What are the typical yields for this synthesis?

A5: While specific yields for this compound are not extensively reported in publicly available literature, yields for Fischer indole syntheses can vary widely depending on the substrate and reaction conditions. Optimization of catalyst, temperature, and reaction time is crucial for maximizing the yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective Catalyst: The chosen acid catalyst may not be strong enough or may be deactivated.- Use a stronger Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride. - Ensure the catalyst is anhydrous, as water can inhibit the reaction.
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.- Increase the reaction temperature. Refluxing in a suitable solvent like toluene or xylene is common for Fischer indole syntheses.
Poor Quality Starting Materials: Impurities in 4-bromophenylhydrazine or acetone can interfere with the reaction.- Use purified starting materials. 4-bromophenylhydrazine can be purified by recrystallization.[5] - Ensure acetone is dry.
Formation of Multiple Byproducts Side Reactions: The acidic conditions can promote side reactions, such as the formation of isomeric indolines or rearrangement products.- Optimize the reaction temperature; excessively high temperatures can lead to more byproducts. - Screen different acid catalysts; sometimes a milder acid can provide better selectivity.
Air Oxidation: The indoline product can be susceptible to air oxidation, leading to the formation of colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to air during workup and purification.
Difficulty in Product Isolation and Purification Product Solubility: The product may be difficult to crystallize or may co-elute with impurities during column chromatography.- For purification by crystallization, screen various solvent systems (e.g., ethanol/water, hexane/ethyl acetate). - For column chromatography, use a gradient elution and consider different stationary phases like alumina if silica gel proves ineffective.[6]
Residual Catalyst: The acid catalyst can be difficult to remove from the final product.- During workup, thoroughly wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to neutralize and remove the acid catalyst.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol is a representative procedure based on the general principles of the Fischer indole synthesis. Optimization may be required to achieve the best results.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenylhydrazine hydrochloride (1 equivalent).

  • Addition of Reactants: Add an excess of acetone (5-10 equivalents) and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add the acid catalyst. If using PPA, it is often used as the solvent and catalyst. If using ZnCl₂, add it portion-wise with cooling.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, quench the reaction by carefully pouring it over ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[6][7]

Visualizations

Fischer_Indole_Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Combine 4-Bromophenylhydrazine HCl, Acetone, and Solvent Start->Reactants Catalyst Add Acid Catalyst (e.g., PPA or ZnCl2) Reactants->Catalyst Heat Heat to Reflux Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench and Neutralize Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify End Obtain Pure Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Action_Catalyst Change catalyst (e.g., stronger acid) or ensure anhydrous conditions. Check_Catalyst->Action_Catalyst No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Action_Temp Increase reaction temperature. Check_Temp->Action_Temp No Check_Side_Reactions Are there significant byproducts on TLC? Check_Purity->Check_Side_Reactions Yes Action_Purity Purify starting materials. Check_Purity->Action_Purity No Action_Side_Reactions Optimize temperature and catalyst. Consider inert atmosphere. Check_Side_Reactions->Action_Side_Reactions Yes

Caption: A logical approach to troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3,3-dimethylindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to help you minimize byproduct formation and optimize your synthetic outcomes.

Introduction to the Synthesis and its Challenges

The primary route for synthesizing this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of 4-bromophenylhydrazine with isobutyraldehyde, followed by a[1][1]-sigmatropic rearrangement and cyclization. While robust, this method is not without its challenges. The reaction conditions must be carefully controlled to prevent the formation of undesired byproducts, which can complicate purification and reduce the overall yield of the target molecule. This guide will address the most common issues encountered during this synthesis and provide actionable solutions based on established chemical principles.

Reaction Overview: The Fischer Indole Synthesis

The synthesis proceeds in several key steps, each presenting opportunities for byproduct formation if not properly managed.

Fischer_Indole_Synthesis Reactants 4-Bromophenylhydrazine + Isobutyraldehyde Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Product This compound Aminal->Product Elimination of NH₃

Caption: General workflow of the Fischer indole synthesis for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis and purification of this compound.

FAQ 1: My reaction is producing a significant amount of a colored, tar-like substance. What is causing this and how can I prevent it?

Answer: The formation of tar is a common issue in Fischer indole syntheses, often resulting from overly harsh reaction conditions or the presence of impurities.

  • Causality: High temperatures and strong, concentrated acids can promote polymerization of the starting materials and intermediates. The enehydrazine intermediate is particularly susceptible to air oxidation and acid-catalyzed degradation pathways.

  • Troubleshooting Strategies:

    • Temperature Control: Maintain a consistent and moderate reaction temperature. It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific setup.

    • Acid Catalyst Selection: While strong acids like sulfuric acid or polyphosphoric acid are effective, they can also lead to increased side reactions.[2] Consider using milder Lewis acids such as zinc chloride or boron trifluoride etherate, which can promote the reaction under less aggressive conditions.[2]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.

    • Purity of Starting Materials: Ensure that your 4-bromophenylhydrazine and isobutyraldehyde are free from impurities, as these can act as catalysts for polymerization.

ParameterRecommendation for Reducing Tar Formation
Temperature 80-100°C (start with lower end and optimize)
Acid Catalyst Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂)
Atmosphere Inert (Nitrogen or Argon)
FAQ 2: I am observing an isomeric byproduct in my crude reaction mixture. What is it likely to be and how can I minimize its formation?

Answer: While the 4-bromo substituent generally directs the cyclization to form the desired product, the formation of the 6-bromo-3,3-dimethylindoline isomer is a potential byproduct, albeit usually in minor amounts.

  • Causality: The regioselectivity of the Fischer indole synthesis is determined by the direction of the[1][1]-sigmatropic rearrangement. With a meta-substituted phenylhydrazine, a mixture of 4- and 6-substituted indoles can be expected. Although bromine is in the para position in the starting material, incomplete bromination of the parent aniline during the synthesis of 4-bromophenylhydrazine could result in some 3-bromophenylhydrazine impurity, which would lead to isomeric products.

  • Troubleshooting Strategies:

    • Purity of 4-Bromophenylhydrazine: The most critical factor is the purity of your starting 4-bromophenylhydrazine. Ensure it is free from other bromo-isomers by checking its melting point and considering recrystallization if necessary.

    • Reaction Conditions: While less influential than starting material purity for para-substituted hydrazines, optimizing the acid catalyst and temperature can sometimes fine-tune regioselectivity.

Regioisomer_Formation p_Bromo 4-Bromophenylhydrazine Product_4_Bromo This compound (Major Product) p_Bromo->Product_4_Bromo Fischer Indolization m_Bromo 3-Bromophenylhydrazine (Impurity) Product_6_Bromo 6-Bromo-3,3-dimethylindoline (Byproduct) m_Bromo->Product_6_Bromo Fischer Indolization Aldehyde Isobutyraldehyde Aldehyde->Product_4_Bromo Aldehyde->Product_6_Bromo

Caption: Potential pathway to the 6-bromo isomer byproduct from an impurity.

FAQ 3: My reaction yield is low, and I suspect N-N bond cleavage. How can I confirm this and what conditions favor the desired pathway?

Answer: Cleavage of the N-N bond in the hydrazone or enehydrazine intermediate is a known side reaction in the Fischer indole synthesis, leading to the formation of 4-bromoaniline and byproducts from the aldehyde.

  • Causality: This side reaction is often promoted by excessive heat or highly acidic conditions. The stability of the N-N bond is a critical factor, and harsh conditions can favor its fragmentation over the desired[1][1]-sigmatropic rearrangement.

  • Troubleshooting Strategies:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The presence of a spot corresponding to 4-bromoaniline would be indicative of N-N bond cleavage.

    • Milder Conditions: As with tar formation, using milder acid catalysts and lower reaction temperatures can disfavor the N-N cleavage pathway.

    • One-Pot vs. Two-Step: Consider a two-step approach where the hydrazone is pre-formed and isolated before being subjected to the cyclization conditions. This allows for purification of the intermediate and can sometimes lead to cleaner reactions.

Purification of this compound

Effective purification is crucial for obtaining the desired product in high purity. A combination of column chromatography and recrystallization is often necessary.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is a primary method for separating the desired product from byproducts and unreacted starting materials.

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a gradient of ethyl acetate in hexane.

    • Initial Elution: 1-2% Ethyl Acetate in Hexane to elute non-polar impurities.

    • Product Elution: Gradually increase to 5-10% Ethyl Acetate in Hexane. The exact ratio will need to be determined by TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column. Dry loading onto a small amount of silica gel is also a good option to improve resolution.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane/Ethyl Acetate Gradient (e.g., 1% to 10% Ethyl Acetate)
Detection UV light (254 nm) and/or a potassium permanganate stain
Experimental Protocol: Recrystallization

Recrystallization is an excellent final step to obtain highly pure, crystalline this compound.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For bromoindoline derivatives, common recrystallization solvents include ethanol, methanol, or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.

  • Procedure:

    • Dissolve the partially purified product in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Optimization of reaction conditions for 4-Bromo-3,3-dimethylindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Bromo-3,3-dimethylindoline. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and data presentation to facilitate the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most straightforward and commonly employed method is the direct electrophilic bromination of the commercially available starting material, 3,3-dimethylindoline. This reaction typically utilizes a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent.

Q2: What are the key factors influencing the regioselectivity of the bromination?

A2: The regioselectivity of the bromination of 3,3-dimethylindoline is primarily governed by the directing effects of the substituents on the benzene ring. The amino group is a strong activating and ortho-, para-director. The alkyl group at position 3 provides steric hindrance. Consequently, the electrophilic attack by bromine is favored at the para-position (C4) and the ortho-position (C6) relative to the amino group. Controlling the reaction conditions, such as temperature and the choice of brominating agent, is crucial for maximizing the yield of the desired 4-bromo isomer.

Q3: What are the potential side products in this synthesis?

A3: The primary side products are the isomeric 6-Bromo-3,3-dimethylindoline and the di-brominated product, 4,6-Dibromo-3,3-dimethylindoline. Over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, the desired product, and any side products. Visualization can be achieved using a UV lamp.

Troubleshooting Guide

Problem Possible Cause Solution
Low to no conversion of starting material 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of N-Bromosuccinimide (NBS) or other brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. For NBS, reactions are often initiated at 0°C and then allowed to warm to room temperature. 3. Increase the reaction time and continue to monitor by TLC until the starting material is consumed.
Formation of multiple products (isomers and/or di-brominated compounds) 1. Reaction temperature is too high, leading to reduced selectivity. 2. Use of a highly reactive brominating agent like Br₂. 3. Stoichiometry of the brominating agent is incorrect.1. Maintain a lower reaction temperature (e.g., 0°C to room temperature) to favor the formation of the kinetic product. 2. Consider using a milder brominating agent like NBS, which often provides better regioselectivity. 3. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material without promoting di-bromination.
Difficulty in purifying the product 1. Co-elution of the 4-bromo and 6-bromo isomers during column chromatography. 2. Presence of unreacted starting material or di-brominated byproducts.1. Optimize the solvent system for column chromatography. A less polar eluent system with a shallow gradient may improve separation. 2. Ensure the reaction goes to completion to minimize unreacted starting material. If di-brominated product is an issue, carefully control the stoichiometry of the brominating agent. Recrystallization of the crude product may also be an effective purification method.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the bromination of 3,3-dimethylindoline using N-Bromosuccinimide (NBS).

Materials:

  • 3,3-dimethylindoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethylindoline (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Data Presentation

ParameterConditionExpected Outcome
Starting Material 3,3-dimethylindoline-
Brominating Agent N-Bromosuccinimide (NBS)Provides good regioselectivity
Solvent Dichloromethane (DCM)Common solvent for bromination
Temperature 0°C to room temperatureHelps control selectivity
Typical Yield 60-80% (for similar substrates)Varies based on optimization
Primary Isomer This compound-
Major Side Product 6-Bromo-3,3-dimethylindoline-

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3,3-dimethylindoline in anhydrous DCM cool Cool to 0°C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at 0°C then RT add_nbs->react quench Quench with Na2S2O3 react->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end This compound

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Suzuki Coupling with Brominated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with brominated indoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a brominated indole is resulting in a low yield or failing completely. What are the most common causes?

A1: Low or no yield in Suzuki coupling of brominated indoles can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the stability of your starting materials.

  • Catalyst Inactivation: The active Pd(0) species is crucial for the catalytic cycle. It can be deactivated through oxidation if the reaction is not properly degassed. Ensure your palladium source and ligands are of high quality and stored under an inert atmosphere.[1]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction. For electron-rich indole substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[2][3]

  • Suboptimal Base: The base is critical for activating the boronic acid. If the base is too weak, the reaction may be sluggish. If it's too strong, it can cause degradation of sensitive functional groups. Common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often effective, with the choice depending on the specific substrates.[1][4]

  • Poor Solvent Choice: The solvent system needs to solubilize both the organic substrates and the inorganic base to a sufficient extent. Mixtures of solvents like 1,4-dioxane/water or THF/water are commonly used.[1]

Q2: I am observing a significant amount of debromination of my indole starting material. How can I minimize this side reaction?

A2: Debromination is a common side reaction, particularly with N-H free indoles. The most effective strategy to mitigate this is to protect the indole nitrogen.[1]

  • N-Protection: Protecting groups like Boc (tert-butyloxycarbonyl) or tosyl (Ts) can prevent side reactions at the indole nitrogen and often improve solubility and yield.

  • Milder Reaction Conditions: Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) and lower reaction temperatures can sometimes reduce the extent of debromination.

Q3: I am seeing the formation of homocoupled products from my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is an undesired side reaction that forms a biaryl species from two molecules of the boronic acid. This is often promoted by the presence of oxygen.

  • Thorough Degassing: Rigorous degassing of the reaction mixture and solvent by sparging with an inert gas (Argon or Nitrogen) is crucial to remove dissolved oxygen.

  • Use of Bulky Ligands: Employing bulky phosphine ligands can disfavor the formation of the homocoupled product by sterically hindering the approach of two boronic acid-derived species to the palladium center.

Q4: My reaction appears to stall before completion. What steps can I take to drive it to completion?

A4: A stalled reaction can be due to catalyst deactivation or suboptimal reaction conditions.

  • Check Catalyst and Ligand Integrity: Ensure your catalyst and ligand have not degraded. Using a fresh batch can sometimes resolve the issue.

  • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Screen Different Bases and Solvents: If the initial conditions are not effective, screening a different base or solvent system can have a significant impact on the reaction outcome.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the yields of Suzuki coupling reactions for 5-bromoindole with phenylboronic acid under various conditions, providing a comparative overview of different catalysts, ligands, bases, and solvents.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802~95[5]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804~65[5]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804~22[5]
Na₂PdCl₄SSPhosK₂CO₃Water/Acetonitrile (4:1)3718High[6]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/Water1004~95[2]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH1002~98[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole:

This protocol is a general starting point and may require optimization for specific substrates and reaction scales.

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 5-bromoindole, the arylboronic acid, the palladium catalyst, ligand (if separate), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki Coupling Reaction

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Borate [R²-B(OH)₃]⁻ Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low or No Yield Observed Check_Reagents Check Purity and Stability of Starting Materials & Reagents Start->Check_Reagents Check_Degassing Review Degassing Procedure Check_Reagents->Check_Degassing Reagents OK Sol_Reagents Use fresh, high-purity reagents. Check_Reagents->Sol_Reagents Optimize_Catalyst Optimize Catalyst System (Catalyst & Ligand) Check_Degassing->Optimize_Catalyst Degassing Thorough Sol_Degassing Ensure rigorous sparging with Ar or N₂. Check_Degassing->Sol_Degassing Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions Still Low Yield Sol_Catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. Optimize_Catalyst->Sol_Catalyst Consider_Protection Consider N-Protection of Indole Optimize_Conditions->Consider_Protection Still Low Yield Sol_Conditions Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (Dioxane/H₂O, THF/H₂O). Optimize_Conditions->Sol_Conditions Success Improved Yield Consider_Protection->Success Re-run Reaction Sol_Protection Use Boc or other suitable protecting groups. Consider_Protection->Sol_Protection

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,3-dimethylindoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can arise from several factors, including incomplete reactions, product degradation, or losses during the workup and purification stages. Here are some troubleshooting steps:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (e.g., 4-bromo-phenylhydrazine) and the formation of the indoline product. If the reaction appears to have stalled, consider extending the reaction time or moderately increasing the temperature.

  • Reagent Quality: Ensure the purity and reactivity of your reagents, particularly the catalyst (if used) and any reducing agents. Impurities in starting materials can lead to side reactions.

  • Atmosphere Control: Indolines can be susceptible to air oxidation, which can form colored impurities and reduce the yield of the desired product.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Purification Losses: The desired product may have some solubility in the solvents used for washing and recrystallization. To minimize losses, use the minimum volume of cold solvent necessary for washing the filtered product.

Question: I am observing a significant, poorly soluble, high-molecular-weight byproduct. What is it likely to be and how can its formation be prevented?

Answer:

A common byproduct in reactions involving hydrazines is the formation of an azine dimer. This can occur when one molecule of a carbonyl compound reacts with two molecules of the hydrazine starting material. While this is more common in syntheses starting from isatins, analogous dimeric structures can form in other routes.[2]

Prevention Strategies:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can promote side reactions.

  • Order of Addition: Adding one reactant slowly to the other with vigorous stirring can help maintain a desired local concentration of reagents, favoring the formation of the intended product.[2]

Question: My final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a colorless product?

Answer:

Discoloration often indicates the presence of oxidized impurities. Indolines can be sensitive to air and light, leading to the formation of colored degradation products.[1]

Troubleshooting Steps:

  • Inert Atmosphere: As mentioned for low yields, performing the reaction and workup under an inert atmosphere can prevent oxidation.

  • Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification:

    • Activated Carbon: Treatment with activated carbon during recrystallization can help remove colored impurities.

    • Column Chromatography: Flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) can effectively separate the desired product from colored byproducts.[3]

    • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent can yield a purer, colorless product.[2][3]

Question: I am having difficulty purifying the crude product by column chromatography. The separation is poor. What can I do?

Answer:

Poor separation during column chromatography can be due to several factors:

  • Inappropriate Solvent System: The polarity of the eluent is crucial for good separation. Experiment with different solvent systems and gradients. For aromatic compounds, sometimes the inclusion of a solvent like toluene can improve separation due to π-π stacking interactions.[3]

  • Sample Overload: Loading too much crude material onto the column will result in broad peaks and poor separation. A general guideline is to use a silica gel to crude product ratio of at least 50:1.[3]

  • Co-eluting Impurities: If an impurity has a very similar polarity to your product, separation by standard flash chromatography can be challenging. In such cases, a longer column, a slower gradient, or alternative purification techniques like preparative HPLC may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Based on general synthetic routes for similar compounds, the following impurities are plausible:

  • Unreacted Starting Materials: Residual 4-bromophenylhydrazine or other precursors.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other brominated indoline isomers may form.

  • Oxidation Products: The corresponding indole (4-bromo-3,3-dimethyl-3H-indole) can form due to air oxidation.[1]

  • Over-brominated Products: If a bromination step is involved, di- or tri-brominated species could be present.

  • Dehalogenated Byproducts: Loss of the bromine atom can occur under certain reductive or catalytic conditions.[3]

Q2: How can I best monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a highly effective and common method for monitoring the reaction's progress.[2] Use a suitable developing solvent and visualize the spots under a UV lamp, as the aromatic rings in the starting materials and product are typically UV-active.[3] Staining with iodine can also be used for visualization.[3]

Q3: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A3: A combination of spectroscopic and spectrometric techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify and quantify impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and can be coupled with a mass spectrometer (LC-MS) for impurity identification.

Impurity Profile Overview

The following table summarizes potential impurities, their likely origin, and recommended analytical methods for detection.

Impurity NamePotential OriginRecommended Analytical Method
Unreacted Starting MaterialsIncomplete reactionTLC, GC-MS, LC-MS, ¹H NMR
4-Bromo-3,3-dimethyl-3H-indoleOxidation of the indoline productTLC, GC-MS, LC-MS, ¹H NMR, UV-Vis
Dibromo-3,3-dimethylindoline IsomersOver-bromination during synthesisGC-MS, LC-MS, ¹H NMR
3,3-DimethylindolineDehalogenation side reactionGC-MS, LC-MS, ¹H NMR
Azine or other Dimeric ByproductsSide reaction of starting materialsMS, LC-MS, ¹H NMR

Experimental Protocols

Proposed Synthesis of this compound via Fischer Indole Synthesis and Reduction

This is a generalized protocol and may require optimization.

Step 1: Synthesis of 4-Bromo-3,3-dimethyl-3H-indole

  • To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add 3-methyl-2-butanone (1.1 eq).

  • Add an acid catalyst, such as polyphosphoric acid or zinc chloride, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction to this compound

  • Dissolve the 4-bromo-3,3-dimethyl-3H-indole (1.0 eq) from the previous step in a suitable solvent such as acetic acid or ethanol.

  • Add a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully quench any remaining reducing agent.

  • Work up the reaction mixture by neutralizing the acid, extracting the product into an organic solvent, washing, drying, and concentrating.

  • The final product can be purified by recrystallization or flash column chromatography.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow: this compound Synthesis start Start Synthesis check_yield Check Yield & Purity start->check_yield low_yield Low Yield check_yield->low_yield No impure_product Impure Product check_yield->impure_product Purity Low success Product Meets Specs check_yield->success Yes monitor_reaction Monitor Reaction by TLC low_yield->monitor_reaction characterize_impurity Characterize Impurity (NMR, MS) impure_product->characterize_impurity incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction extend_time Extend Reaction Time / Increase Temp incomplete_reaction->extend_time Yes check_reagents Check Reagent Quality incomplete_reaction->check_reagents No extend_time->check_yield check_reagents->start discolored Discolored Product (Oxidation)? characterize_impurity->discolored extra_peaks Extra Peaks (Byproducts)? characterize_impurity->extra_peaks use_inert Use Inert Atmosphere / Degas Solvents discolored->use_inert Yes discolored->extra_peaks No use_inert->start optimize_purification Optimize Purification (Column, Recrystallization) extra_peaks->optimize_purification Yes optimize_purification->check_yield

Caption: Troubleshooting workflow for this compound synthesis.

References

How to remove unreacted starting material from 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from 4-Bromo-3,3-dimethylindoline.

Frequently Asked Questions (FAQs)

Q1: What is the most likely unreacted starting material in the synthesis of this compound?

The most probable unreacted starting material is 3,3-dimethylindoline, assuming the synthesis involves the direct bromination of this precursor.

Q2: How can I monitor the progress of the reaction and the presence of impurities?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1][2][3][4] Due to the introduction of a bromine atom, the product, this compound, is expected to be more polar than the starting material, 3,3-dimethylindoline. Therefore, the product should have a lower Rf value on a normal-phase silica TLC plate. Visualization can be achieved using UV light (254 nm), as indole derivatives are typically UV-active.[5] Staining with iodine vapor or specific stains like p-anisaldehyde can also be used.[5]

Q3: What are the general principles for choosing a purification method?

The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q4: Are there any safety precautions I should be aware of during purification?

Yes, always work in a well-ventilated fume hood, especially when using organic solvents. Brominating agents and bromo-organic compounds can be hazardous, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

Troubleshooting Guides

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from the less polar unreacted 3,3-dimethylindoline.

Problem: Poor separation of the product from the starting material.

Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent is critical. A non-polar solvent system may cause both compounds to elute together, while a very polar system may not provide sufficient separation. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Use TLC to determine the optimal solvent system that gives good separation between the two spots.
Column Overloading Loading too much crude material onto the column will result in broad bands and poor separation. A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight.
Compound Streaking on Silica Indolines are basic compounds and can interact with the acidic silica gel, leading to tailing or streaking. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[5]

Problem: The product is not eluting from the column.

Possible CauseSolution
Solvent System is Not Polar Enough If the starting material has eluted but the product remains at the top of the column, the eluent is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.
Compound Decomposition on Silica While less common for indolines than for more sensitive compounds, decomposition on acidic silica gel is possible. If you suspect this, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent is found.

Problem: The compound does not crystallize.

Possible CauseSolution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For bromo-aromatic compounds, common recrystallization solvents include ethanol, methanol, hexanes, or mixtures such as ethanol/water.[6][7] Experiment with different solvents and solvent pairs.
Solution is Too Dilute If too much solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. Slowly evaporate some of the solvent to concentrate the solution and try cooling again.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The purified product is still contaminated with starting material.

Possible CauseSolution
Co-crystallization of Impurities This can occur if the starting material has similar solubility properties to the product in the chosen solvent. Try a different recrystallization solvent or solvent system. It may be beneficial to first perform a quick filtration through a plug of silica gel to remove the bulk of the unreacted starting material before recrystallization.
Inefficient Washing of Crystals After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the surface of the crystals. Using warm solvent will redissolve the product.

Experimental Protocols

Plausible Synthesis of this compound

A likely synthetic route to this compound is the direct electrophilic bromination of 3,3-dimethylindoline.

Reaction Scheme:

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 3,3-dimethylindoline 3,3-dimethylindoline This compound This compound 3,3-dimethylindoline->this compound CH3CN, 60 °C NBS N-Bromosuccinimide (NBS)

Caption: Plausible synthesis of this compound.

Experimental Protocol: Bromination of 3,3-dimethylindoline

Disclaimer: This is a hypothetical protocol based on analogous reactions and should be adapted and optimized.

  • To a solution of 3,3-dimethylindoline (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-bromosuccinimide (NBS) (1.0 mmol) in one portion.[8]

  • Stir the resulting mixture at 60 °C for 2 hours, monitoring the reaction progress by TLC.[8]

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes. The less polar 3,3-dimethylindoline should elute first, followed by the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the expected differences in properties between the starting material and the product, which are key to their separation.

CompoundStructureExpected PolarityExpected Rf on Silica TLC
3,3-dimethylindoline Less PolarHigher
This compound More PolarLower

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product synthesis Bromination of 3,3-dimethylindoline workup Aqueous Work-up and Extraction synthesis->workup tlc_monitoring TLC Analysis workup->tlc_monitoring chromatography Flash Column Chromatography tlc_monitoring->chromatography Impure recrystallization Recrystallization tlc_monitoring->recrystallization Impure (if solid) pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Contains Unreacted Starting Material is_solid Is the crude product a solid? start->is_solid chromatography Purify by Flash Column Chromatography is_solid->chromatography No recrystallization Attempt Recrystallization is_solid->recrystallization Yes pure_product Pure Product chromatography->pure_product successful_recrystallization Successful? recrystallization->successful_recrystallization successful_recrystallization->chromatography No successful_recrystallization->pure_product Yes

Caption: Decision tree for choosing a purification method.

References

Technical Support Center: Optimizing Solvent Systems for the Purification of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the purification of 4-Bromo-3,3-dimethylindoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Problem 1: Poor separation of this compound from impurities during column chromatography.

  • Potential Cause: The solvent system used for elution may not have the optimal polarity to effectively separate the target compound from impurities with similar polarities.

  • Recommended Solution:

    • Systematic Solvent Screening: Conduct a thorough screening of solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound to achieve good separation on a column.

    • Solvent System Modification: Start with a non-polar solvent system like ethyl acetate/hexanes and gradually increase the polarity. For aromatic compounds, incorporating a solvent like toluene can be beneficial due to π-π stacking interactions, potentially improving separation.[1]

    • Gradient Elution: Employ a gradient elution method, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve compounds that are close in polarity.

    • Alternative Stationary Phases: If the compound streaks or appears to decompose on silica gel, consider using a different stationary phase, such as alumina or deactivated silica gel.[1][2]

Problem 2: The product, this compound, is not eluting from the chromatography column.

  • Potential Cause: The eluent system is not polar enough to displace the compound from the stationary phase.

  • Recommended Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Stronger Solvent Flush: If a gradual increase in polarity is ineffective, a "flush" with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) can be used to elute the compound. Note that this may co-elute other strongly bound impurities.

Problem 3: Difficulty in achieving high purity of this compound by recrystallization.

  • Potential Cause 1: The chosen recrystallization solvent is not ideal, leading to co-crystallization of impurities.

  • Recommended Solution 1:

    • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Experiment with a range of solvents or solvent mixtures. For bromo-substituted aromatic compounds, common solvents include ethanol, methanol, hexanes, or mixtures like ethanol/water.[2]

  • Potential Cause 2: The cooling process is too rapid, causing impurities to be trapped within the crystal lattice.[1]

  • Recommended Solution 2:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation and purity.[1]

  • Potential Cause 3: The solution is supersaturated, leading to rapid precipitation and impurity trapping.[1]

  • Recommended Solution 3:

    • Dilution: Try using a more dilute solution to slow down the crystallization process.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and decomposition products.[3] Indolines can be susceptible to air oxidation, which may lead to the formation of the corresponding indole or other colored degradation products.[3]

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions.[1][2] Spot each collected fraction on a TLC plate and elute with the same solvent system used for the column. Fractions that show a single spot corresponding to the desired product should be combined.[2]

Q3: What is the expected solubility profile of this compound in common laboratory solvents?

Data Presentation: Expected Solubility Profile of this compound

SolventSolvent TypeExpected SolubilityRationale
HexaneNon-polarSparingly SolubleThe molecule's polarity is likely too high for significant solubility in very non-polar solvents.
TolueneNon-polar AromaticModerately SolubleThe aromatic nature of toluene can interact favorably with the aromatic ring of the indoline.
DichloromethaneNon-polarModerately SolubleA common solvent for a wide range of organic compounds.[4]
ChloroformNon-polarModerately SolubleSimilar to dichloromethane, some degree of solubility is expected.[4]
Diethyl EtherPolar AproticSolubleThe ether oxygen allows for some polar interactions.
Ethyl AcetatePolar AproticSolubleA versatile solvent that can dissolve a range of polarities.
AcetonePolar AproticSolubleThe ketone group provides polarity.
EthanolPolar ProticModerately SolubleThe hydroxyl group can interact with the indoline nitrogen.
MethanolPolar ProticModerately SolubleSimilar to ethanol, but more polar.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4]
Dimethylformamide (DMF)Polar AproticVery SolubleAnother strong polar aprotic solvent that is likely to be an excellent solvent for this compound.[4]
WaterPolar ProticInsolubleThe molecule is predominantly non-polar and lacks significant hydrogen bonding capacity with water.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A4: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be a suitable method for purifying this compound, especially for achieving high purity on a smaller scale. The separation is based on the compound's differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[5] A gradient elution with a mobile phase of water and acetonitrile (or methanol), often with a modifier like trifluoroacetic acid (TFA), is a good starting point.[5]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica bed.

  • Elution: Add the chosen eluent system to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.[2]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[2]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc TLC Analysis column_chromatography->tlc Fraction Analysis pure_product Pure this compound column_chromatography->pure_product Sufficient Purity hplc HPLC Analysis recrystallization->hplc Purity Check tlc->column_chromatography Combine Pure Fractions hplc->pure_product High Purity nmr NMR Spectroscopy pure_product->nmr Structural Confirmation

Caption: A logical workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Co-elution of Impurities start->cause2 cause3 Compound Instability on Silica start->cause3 solution1 Optimize Solvent System via TLC cause1->solution1 solution2 Use Gradient Elution cause2->solution2 solution3 Try Alternative Stationary Phase (e.g., Alumina) cause3->solution3

Caption: Troubleshooting logic for poor separation during column chromatography.

References

Preventing decomposition of 4-Bromo-3,3-dimethylindoline during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Bromo-3,3-dimethylindoline during purification.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be decomposing during purification. What are the likely causes?

A1: Decomposition of this compound during purification can be attributed to several factors, primarily related to its chemical instability under certain conditions. Indoline derivatives, particularly those with halogen substituents, can be sensitive to:

  • Acidic Conditions: The indoline nitrogen is basic and can be protonated by strong acids, which can lead to side reactions or degradation.

  • Oxidation: The electron-rich aromatic ring and the nitrogen atom are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can result in the formation of colored impurities.

  • Light Exposure: Bromo-aromatic compounds can be light-sensitive, potentially leading to photodecomposition.

  • Elevated Temperatures: Prolonged exposure to high temperatures during solvent evaporation or chromatography can promote degradation.

Q2: I observe a color change (e.g., to pink, brown, or dark purple) in my sample during purification or storage. What does this indicate?

A2: A color change is a common visual indicator of decomposition, likely due to oxidation and subsequent polymerization of the indoline ring system.[1] While a minor color change might not significantly affect the overall purity for some applications, it is a clear sign that degradation is occurring. For sensitive downstream applications, it is crucial to minimize these color-forming impurities.

Q3: What are the best general practices for handling and storing this compound to ensure its stability?

A3: To maintain the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store the compound in a cool (2-8 °C), dark place, preferably in an amber vial to protect it from light.[1] For long-term storage, consider temperatures as low as -20°C.

  • Inert Atmosphere: For maximum stability, especially for high-purity samples, store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Handling: Minimize the exposure of the compound to air and strong light during weighing and transfer.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Purification by Flash Column Chromatography

Problem 1: The compound appears to be degrading on the silica gel column, resulting in streaking, color changes on the column, and low recovery of the desired product.

Possible Cause Solution
Acidic Nature of Silica Gel The slightly acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive compounds like indolines.[2]
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent system containing 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.[2]
Use an alternative stationary phase: Consider using neutral or basic alumina as the stationary phase, which is generally more suitable for acid-sensitive compounds.[2]
Oxidation on the Column Prolonged exposure to air on the large surface area of the silica gel can lead to oxidation.
Work quickly: Do not let the column run dry and try to complete the purification in a timely manner.
Degas solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.
Inappropriate Solvent System A highly polar solvent system may lead to strong adsorption and longer retention times, increasing the opportunity for on-column decomposition.
Optimize the eluent: Use a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4 on TLC. A common mobile phase for bromo-indole derivatives is a gradient of hexane and ethyl acetate.[1]

Problem 2: Poor separation of this compound from impurities.

Possible Cause Solution
Co-eluting Impurities Impurities with similar polarity to the product are difficult to separate.
Fine-tune the solvent system: Experiment with different solvent mixtures. Adding a small percentage of a third solvent (e.g., dichloromethane or toluene) can sometimes improve selectivity.
Use a longer column: A longer column provides more theoretical plates and can enhance the separation of closely eluting compounds.
Sample Overload Loading too much crude material onto the column will result in broad bands and poor separation.
Reduce the sample load: A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w).
Purification by Recrystallization

Problem 3: The compound "oils out" instead of forming crystals during recrystallization.

Possible Cause Solution
Supersaturation at a Temperature Above the Melting Point The solution becomes saturated at a temperature that is higher than the melting point of the compound.
Use a lower-boiling solvent or a solvent mixture: This will allow the solution to become saturated at a lower temperature.
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to provide nucleation sites for crystal growth.
Add a seed crystal: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
High Impurity Level A high concentration of impurities can inhibit crystallization and promote oiling out.
Pre-purify the crude material: Run the crude product through a short plug of silica gel or activated charcoal to remove baseline and colored impurities before attempting recrystallization.

Problem 4: Low recovery of the purified product after recrystallization.

Possible Cause Solution
Using too much solvent An excessive amount of solvent will keep more of the product dissolved even at low temperatures.
Use the minimum amount of hot solvent: Add just enough hot solvent to fully dissolve the crude material.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
Allow for slow cooling: Let the flask cool slowly to room temperature on a benchtop before placing it in an ice bath.
Washing with warm solvent Washing the collected crystals with solvent that is not sufficiently cold will redissolve some of the product.
Use ice-cold wash solvent: Ensure the solvent used for washing the crystals is pre-chilled in an ice bath.

Data Presentation

Table 1: Summary of Potential Decomposition Pathways and Preventative Measures

Decomposition Pathway Triggering Conditions Observable Signs Preventative Measures
Acid-Catalyzed Degradation Exposure to strong acids or acidic surfaces (e.g., standard silica gel).[2]Streaking on TLC, low recovery from silica gel chromatography.Use deactivated silica gel (with triethylamine or ammonia) or alumina for chromatography. Avoid acidic workup conditions if possible.[2]
Oxidation Exposure to air (oxygen), light, and potentially trace metals.[1]Development of color (pink, brown, purple), formation of baseline impurities on TLC.Store and handle under an inert atmosphere (N₂ or Ar). Use degassed solvents for chromatography. Protect from light by using amber vials or covering flasks with aluminum foil.[1]
Photodecomposition Exposure to UV or strong visible light.Color change, appearance of new spots on TLC after light exposure.Work in a fume hood with the sash down and minimize exposure to direct light. Use amber glassware for reactions and storage.
Thermal Degradation Prolonged heating.Darkening of the solution, increased impurity profile in heated samples.Use a rotary evaporator at a moderate temperature for solvent removal. Avoid unnecessarily long reaction or purification times at elevated temperatures.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Deactivated Silica Gel

This protocol describes a general procedure for the purification of this compound using flash column chromatography with precautions to minimize decomposition.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.

  • Preparation of Deactivated Silica Gel Slurry:

    • In a beaker, add the required amount of silica gel.

    • Prepare the eluent system identified in step 1 and add 1-2% (v/v) of triethylamine.

    • Carefully pour the eluent over the silica gel and stir to create a homogeneous slurry.

  • Column Packing:

    • Secure the column in a vertical position.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the prepared solvent system.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator at a moderate temperature (e.g., < 40 °C).

    • Dry the purified product under high vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude material.

    • Add a few drops of a test solvent at room temperature. If the compound dissolves, the solvent is not suitable.

    • If the compound does not dissolve, heat the test tube. If it dissolves when hot, it is a potential solvent.

    • Allow the hot solution to cool. If crystals form, the solvent is a good candidate. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and swirl to dissolve. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature undisturbed.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper under vacuum for a few minutes, then transfer them to a watch glass or drying dish to dry completely under vacuum.

Mandatory Visualization

G cluster_start cluster_purification Purification Attempt cluster_assessment Purity & Yield Assessment cluster_success cluster_troubleshooting Troubleshooting cluster_solutions_purity Purity Solutions cluster_solutions_yield Yield Solutions cluster_failure start Start: Impure This compound purification Column Chromatography or Recrystallization start->purification assessment Check Purity (TLC, NMR, etc.) and Calculate Yield purification->assessment success Pure Product Obtained (High Yield) assessment->success Purity & Yield OK low_purity Low Purity/ Decomposition Observed assessment->low_purity Issues Detected low_yield Low Yield assessment->low_yield Issues Detected deactivate_silica Use Deactivated Silica Gel or Alumina low_purity->deactivate_silica Acid Sensitivity? protect_light_air Protect from Light & Air (Inert Atmosphere, Amber Vial) low_purity->protect_light_air Oxidation/Photo-sensitivity? change_solvent Optimize Solvent System (Polarity, Additives) low_purity->change_solvent Poor Separation? failure Persistent Issues: Consider Alternative Purification (e.g., Preparative HPLC) low_purity->failure minimize_solvent Use Minimal Hot Solvent (Recrystallization) low_yield->minimize_solvent Recrystallization Issue? slow_cooling Ensure Slow Cooling (Recrystallization) low_yield->slow_cooling reduce_load Reduce Sample Load (Chromatography) low_yield->reduce_load Chromatography Issue? low_yield->failure deactivate_silica->purification Retry protect_light_air->purification Retry change_solvent->purification Retry minimize_solvent->purification Retry slow_cooling->purification Retry reduce_load->purification Retry

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Bromo-3,3-dimethylindoline. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the 3,3-dimethylindoline core structure?

A1: A prevalent method for constructing the indole nucleus, which can be subsequently reduced to an indoline, is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of a 3,3-dimethyl-substituted indole, a suitable ketone would be 3-methyl-2-butanone. The resulting indole can then be reduced to the corresponding indoline using a suitable reducing agent.

Q2: What are the key challenges in the bromination of 3,3-dimethylindoline?

A2: The key challenge in the bromination of 3,3-dimethylindoline is achieving regioselectivity. The indole and indoline rings are electron-rich aromatic systems, making them susceptible to electrophilic substitution. However, directing the bromine atom specifically to the C-4 position can be difficult. Direct bromination may lead to a mixture of isomers (e.g., substitution at C-5, C-6, or C-7) and potentially di- or poly-brominated products. The presence of the activating amino group in the indoline ring further complicates selective bromination.

Q3: Are there any protecting group strategies that can be employed to improve the selectivity of bromination?

A3: Yes, protecting the nitrogen of the indoline ring can be a crucial strategy. The lone pair of electrons on the nitrogen atom strongly activates the aromatic ring towards electrophilic substitution. By introducing an electron-withdrawing protecting group (e.g., acetyl, trifluoroacetyl, or tosyl), the activating effect of the nitrogen can be attenuated. This can help to direct the bromination to specific positions on the benzene ring and prevent over-bromination.

Q4: What are some common brominating agents used for aromatic compounds?

A4: A variety of brominating agents can be used for the electrophilic bromination of aromatic compounds. Common reagents include:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used for allylic and benzylic bromination, but also effective for activated aromatic rings.[3]

  • Bromine (Br₂): A strong and readily available brominating agent, often used with a Lewis acid catalyst for less activated rings, but can be less selective.

  • Pyridinium tribromide: A solid, stable source of bromine that can offer milder reaction conditions.

The choice of brominating agent and reaction conditions will significantly impact the outcome and selectivity of the reaction.

Troubleshooting Guides

Problem 1: Low yield of 3,3-dimethylindoline from the Fischer indole synthesis.
Possible Cause Suggested Solution
Inefficient hydrazone formation Ensure anhydrous conditions and use a slight excess of the ketone (3-methyl-2-butanone). Monitor the reaction by TLC or GC-MS to confirm the formation of the phenylhydrazone intermediate.
Decomposition during cyclization The acid-catalyzed cyclization can be sensitive to temperature. Optimize the reaction temperature and the choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[1] Start with milder conditions and gradually increase the temperature.
Side reactions The enamine intermediate in the Fischer synthesis can be prone to side reactions. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incomplete reduction of the indole If reducing the 3,3-dimethylindole to the indoline, ensure the reducing agent (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation) is active and used in sufficient quantity. Monitor the reaction progress to confirm the disappearance of the indole starting material.
Problem 2: Poor regioselectivity during the bromination of 3,3-dimethylindoline.
Possible Cause Suggested Solution
Over-activation by the indoline nitrogen Protect the indoline nitrogen with an electron-withdrawing group (e.g., acetyl chloride or acetic anhydride) prior to bromination. This will decrease the nucleophilicity of the ring and can improve selectivity.
Harsh brominating conditions Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine.[3] Perform the reaction at a low temperature to minimize side reactions and improve selectivity.
Formation of multiple isomers Carefully analyze the product mixture using techniques like NMR and HPLC to identify the different isomers formed. Purification by column chromatography may be necessary to isolate the desired 4-bromo isomer. Consider exploring directed ortho-metalation strategies if direct bromination is not selective.
Di- or poly-bromination Use a stoichiometric amount or a slight excess of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help to control the reaction and prevent over-bromination.
Problem 3: Difficulty in purifying the final this compound product.
Possible Cause Suggested Solution
Presence of unreacted starting materials Monitor the reaction to completion using TLC or GC-MS. If the reaction is incomplete, consider extending the reaction time or adjusting the temperature. Unreacted starting materials can often be removed by column chromatography.
Formation of isomeric byproducts Isomeric byproducts can be challenging to separate. Optimize the reaction conditions to maximize the formation of the desired isomer. Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with an appropriate solvent system for separation.
Product instability Indolines can be susceptible to oxidation. Handle the purified product under an inert atmosphere and store it at a low temperature, protected from light.

Experimental Protocols

Note: The following protocols are proposed based on general synthetic methodologies and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of 3,3-Dimethylindoline (Hypothetical)
  • Step 1: Fischer Indole Synthesis of 3,3-Dimethylindole.

    • To a solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add 3-methyl-2-butanone (1.1 eq).

    • Add an acid catalyst (e.g., polyphosphoric acid or a few drops of concentrated sulfuric acid) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction to 3,3-Dimethylindoline.

    • Dissolve the purified 3,3-dimethylindole (1.0 eq) in a suitable solvent (e.g., methanol or tetrahydrofuran).

    • Carefully add a reducing agent such as sodium borohydride (NaBH₄) (2-3 eq) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 3,3-dimethylindoline.

Protocol 2: Bromination of 3,3-Dimethylindoline (Hypothetical)
  • Step 1: N-Acetylation of 3,3-Dimethylindoline.

    • Dissolve 3,3-dimethylindoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine) (1.2 eq).

    • Cool the solution to 0 °C and add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

    • Stir the reaction at room temperature until complete, as monitored by TLC.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain N-acetyl-3,3-dimethylindoline.

  • Step 2: Bromination of N-Acetyl-3,3-dimethylindoline.

    • Dissolve N-acetyl-3,3-dimethylindoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform).

    • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) in portions.

    • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer and concentrate to give the crude N-acetyl-4-bromo-3,3-dimethylindoline.

  • Step 3: Deprotection to this compound.

    • Dissolve the crude N-acetyl-4-bromo-3,3-dimethylindoline in a suitable solvent (e.g., methanol or ethanol).

    • Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.

    • Monitor the deprotection by TLC.

    • Once complete, cool the reaction mixture, neutralize with acid, and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 3,3-Dimethylindoline cluster_bromination Bromination and Deprotection A Phenylhydrazine + 3-Methyl-2-butanone B Fischer Indole Synthesis (Acid Catalyst) A->B C 3,3-Dimethylindole B->C D Reduction (e.g., NaBH4) C->D E 3,3-Dimethylindoline D->E F 3,3-Dimethylindoline G N-Acetylation (Acetyl Chloride) F->G H N-Acetyl-3,3-dimethylindoline G->H I Bromination (NBS) H->I J N-Acetyl-4-bromo-3,3-dimethylindoline I->J K Deprotection (Base Hydrolysis) J->K L This compound K->L

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Which step is problematic? Start->Q1 S1 Fischer Indole Synthesis Q1->S1 Synthesis S2 Reduction Q1->S2 Reduction S3 Bromination Q1->S3 Bromination S4 Purification Q1->S4 Purification A1 Check catalyst, temperature, and anhydrous conditions. S1->A1 A2 Verify reducing agent activity and stoichiometry. S2->A2 A3 Use protecting group, milder reagent (NBS), and low temperature. S3->A3 A4 Optimize chromatography conditions (solvent system, column length). S4->A4

Caption: Troubleshooting decision tree for synthesis issues.

References

Managing exothermic reactions in the synthesis of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-Bromo-3,3-dimethylindoline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Managing Exothermic Events

The bromination of 3,3-dimethylindoline is an exothermic process. Uncontrolled temperature spikes can lead to side product formation, reduced yield, and potential safety hazards. This guide addresses common issues related to exothermic reactions in this synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Rapid Temperature Increase Upon Reagent Addition 1. Rate of brominating agent addition is too fast.2. Inadequate cooling of the reaction mixture.3. High concentration of reactants.1. Add the brominating agent (e.g., N-Bromosuccinimide solution) dropwise or in small portions.[1][2]2. Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or ice-salt bath).3. Dilute the reaction mixture with an appropriate inert solvent.
Formation of Dark-Colored Impurities 1. Localized overheating due to poor mixing.2. Reaction temperature exceeding the optimal range, leading to decomposition or side reactions.1. Use efficient mechanical stirring to ensure even heat distribution.2. Maintain a consistent low temperature throughout the addition of the brominating agent.3. Monitor the internal reaction temperature closely with a calibrated thermometer.
Low Yield of Desired Product 1. Competing side reactions favored at higher temperatures.2. Loss of volatile reactants or intermediates due to excessive heat.1. Strict temperature control is crucial.[3] Consider using a pre-cooled dropping funnel for the brominating agent.2. Employ a reflux condenser, even when running the reaction at low temperatures, to prevent the loss of volatile components.
Inconsistent Results Between Batches 1. Variations in ambient temperature or cooling bath efficiency.2. Differences in the rate of reagent addition.1. Standardize the cooling procedure and monitor the bath temperature.2. Use a syringe pump or a dropping funnel with a pressure-equalizing arm for consistent and controlled addition of the brominating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the synthesis of this compound?

A1: The primary cause of the exotherm is the electrophilic aromatic substitution reaction, where the aromatic ring of the 3,3-dimethylindoline is brominated. This is a thermodynamically favorable process that releases a significant amount of energy as heat.[1] Reactions involving NBS are generally exothermic.[1][2]

Q2: What are the best practices for controlling the temperature of the reaction?

A2: Best practices include:

  • Slow Reagent Addition: Add the brominating agent, such as N-Bromosuccinimide (NBS), slowly and in a controlled manner to the solution of 3,3-dimethylindoline.[4]

  • Effective Cooling: Use an ice bath or a cryostat to maintain a low and stable reaction temperature, typically between 0 and 5 °C.

  • Adequate Agitation: Ensure vigorous and constant stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

  • Inert Solvent: Use a suitable inert solvent to help dissipate the heat generated during the reaction.

Q3: Can I use elemental bromine instead of N-Bromosuccinimide (NBS)?

A3: While elemental bromine can be used for bromination, NBS is often preferred as it is a solid and easier to handle, making the control of the reaction stoichiometry and addition rate more manageable.[2][5] Elemental bromine is highly corrosive and volatile, posing additional safety challenges. If using elemental bromine, it should be added as a dilute solution in a suitable solvent.[6]

Q4: What are the potential side products if the temperature is not controlled?

A4: Lack of temperature control can lead to the formation of several side products, including:

  • Dibrominated products: Over-bromination of the aromatic ring can occur at higher temperatures.

  • Oxidation products: The indoline ring can be susceptible to oxidation under harsh conditions.

  • Decomposition products: The starting material or the desired product may decompose, leading to a complex mixture and lower yields.

Q5: How can I monitor the reaction progress and ensure it has gone to completion?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and compare the spot of the starting material (3,3-dimethylindoline) with the newly formed product spot (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on general procedures for the bromination of similar indoline derivatives.

Materials:

  • 3,3-dimethylindoline

  • N-Bromosuccinimide (NBS), recrystallized[2]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethylindoline (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • NBS Solution Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous dichloromethane.

  • Addition of NBS: Add the NBS solution to the dropping funnel and add it dropwise to the stirred solution of 3,3-dimethylindoline over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the complete addition of NBS, continue stirring the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine, followed by the addition of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

ExothermicReactionWorkflow Workflow for Managing Exothermic Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Dissolve 3,3-dimethylindoline in anhydrous DCM start->setup cool Cool reaction mixture to 0°C setup->cool add_nbs Slow, dropwise addition of NBS solution cool->add_nbs prepare_nbs Prepare NBS solution in anhydrous DCM prepare_nbs->add_nbs monitor_temp Maintain temperature < 5°C add_nbs->monitor_temp monitor_tlc Monitor reaction by TLC add_nbs->monitor_tlc monitor_temp->add_nbs Control Addition Rate quench Quench with Na2S2O3 and NaHCO3 monitor_tlc->quench extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Workflow for managing the exothermic bromination of 3,3-dimethylindoline.

TroubleshootingLogic Troubleshooting Logic for Exothermic Issues cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue: Uncontrolled Exotherm cause1 Fast Reagent Addition issue->cause1 cause2 Inadequate Cooling issue->cause2 cause3 Poor Mixing issue->cause3 solution1 Reduce addition rate (use dropping funnel/syringe pump) cause1->solution1 solution2 Improve cooling efficiency (check bath, add more ice/salt) cause2->solution2 solution3 Increase stirring speed (use mechanical stirrer) cause3->solution3

Caption: Troubleshooting logic for addressing uncontrolled exothermic events.

References

Technical Support Center: Monitoring 4-Bromo-3,3-dimethylindoline Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 4-Bromo-3,3-dimethylindoline using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for TLC analysis of this compound and its derivatives?

A common starting point for developing a TLC solvent system for indoline derivatives is a mixture of a non-polar and a moderately polar solvent. A good initial system to try is a mixture of ethyl acetate and hexanes. The polarity can be adjusted by varying the ratio of these solvents to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.

Q2: How can I visualize this compound and its products on a TLC plate if they are not UV-active?

While many indole derivatives are UV-active due to their aromatic nature, some products may not be.[1] In such cases, or to obtain additional confirmation, various staining methods can be employed.[2] General stains like potassium permanganate (KMnO₄) are effective for visualizing a wide range of organic compounds.[3] For more specific visualization of indoles, a p-anisaldehyde stain can be used, which often produces colored spots with nucleophilic compounds.[2] Another option is an iodine chamber, where iodine vapor reversibly complexes with organic compounds, rendering them visible as brownish spots.[4]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.

  • Compound Insolubility: If the compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.

  • Highly Polar Compounds: Very polar compounds may interact strongly with the silica gel, causing them to streak. Adding a small amount of a more polar solvent (like methanol) to your eluent or a modifier like acetic acid or triethylamine (depending on the compound's nature) can help.

  • Compound Decomposition: If the compound is unstable on the acidic silica gel, it can decompose and appear as a streak.

Q4: The Rf values of my starting material and product are very close. How can I improve the separation?

When the Rf values are too close for clear separation, you can try the following:

  • Change Solvent System Polarity: Adjust the ratio of your solvents. A less polar solvent system will generally lead to lower Rf values and may increase the separation between spots.

  • Try Different Solvents: Solvents of similar polarity can have different selectivities. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether might improve separation.

  • Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different type of TLC plate, such as alumina or a reverse-phase plate.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC monitoring of reactions involving this compound.

Table 1: Troubleshooting Common TLC Problems
ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. - Sample is too dilute.- Compound is not UV-active and no stain was used.- The spotting line was below the solvent level in the chamber.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) or an iodine chamber for visualization.- Ensure the origin line where the sample is spotted is above the solvent level in the developing chamber.
Spots are streaked or elongated. - Sample is overloaded.- The compound is highly polar.- The compound is acidic or basic.- Dilute the sample before spotting.- Add a small percentage of a more polar solvent (e.g., methanol) to the eluent.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Rf value is too high (spots run near the solvent front). - The eluent is too polar.- Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Rf value is too low (spots remain at the baseline). - The eluent is not polar enough.- Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are irregularly shaped or the solvent front is uneven. - The edge of the TLC plate is touching the side of the chamber or the filter paper.- The adsorbent on the TLC plate is uneven or has been disturbed.- Ensure the TLC plate is placed centrally in the chamber and does not touch the sides.- Handle TLC plates carefully by the edges to avoid disturbing the silica layer.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the Developing Chamber: Pour the chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material, co-spot, and reaction mixture.[5]

  • Spot the Plate: Using a capillary tube, spot a small amount of the diluted starting material solution on the first and second lanes. Then, spot a small amount of the reaction mixture on the second and third lanes. The middle lane will serve as a co-spot to help in identifying the starting material spot in the reaction mixture.[5]

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain. Calculate the Rf values for each spot.

Table 2: Recommended TLC Solvent Systems for Common Reactions
Reaction TypeStarting MaterialExpected Product TypeRecommended Solvent System (v/v)Expected Rf Change
N-Alkylation This compoundN-Alkyl-4-bromo-3,3-dimethylindoline10-30% Ethyl Acetate in HexanesProduct will likely have a slightly higher Rf than the starting material.
Suzuki Coupling This compound4-Aryl-3,3-dimethylindoline20-50% Ethyl Acetate in HexanesThe polarity of the product will depend on the nature of the aryl group. A non-polar aryl group may result in a higher Rf, while a polar aryl group could lead to a lower Rf.
Buchwald-Hartwig Amination This compound4-Amino-3,3-dimethylindoline derivative30-60% Ethyl Acetate in HexanesThe product is generally more polar than the starting material, resulting in a lower Rf value.

Note: These are starting recommendations. The optimal solvent system may vary depending on the specific reagents used and should be determined experimentally.

Visualizations

Below are diagrams illustrating key concepts and workflows related to TLC monitoring.

TLC_Troubleshooting_Workflow start Run TLC observe Observe Spots start->observe problem Problem with Spots? observe->problem no_problem Analyze Results problem->no_problem No streaking Streaking? problem->streaking Yes rf_issue Rf too High/Low? streaking->rf_issue No overloaded Dilute Sample streaking->overloaded Yes no_spots No Spots Visible? rf_issue->no_spots No adjust_polarity Adjust Solvent Polarity rf_issue->adjust_polarity Yes use_stain Use Visualization Stain no_spots->use_stain Yes overloaded->start adjust_polarity->start use_stain->start Reaction_Monitoring_TLC_Layout cluster_plate TLC Plate cluster_key Key origin Origin Line lane1 SM lane2 Co-spot lane3 Rxn label_sm SM = Starting Material label_rxn Rxn = Reaction Mixture

References

Technical Support Center: 4-Bromo-3,3-dimethylindoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 4-Bromo-3,3-dimethylindoline. The guidance is tailored for researchers, scientists, and professionals in drug development.

FAQs: Understanding Incomplete Conversions

Q1: What are the main reasons for incomplete conversion in reactions with this compound?

Incomplete conversions in reactions involving this compound can often be attributed to a combination of steric and electronic factors. The bulky gem-dimethyl group at the C3 position creates significant steric hindrance, which can impede the approach of reagents to the reactive sites, namely the nitrogen atom and the bromine-substituted C4 position. Additionally, the electron-donating nature of the dimethyl groups can influence the reactivity of the aromatic ring. Common issues include suboptimal reaction conditions, catalyst deactivation, and the formation of stable, unreactive intermediates.

Q2: How does the "gem-dimethyl effect" influence the reactivity of this molecule?

The gem-dimethyl group, through the Thorpe-Ingold effect, can influence reaction rates. While it can accelerate intramolecular cyclization reactions by forcing a more favorable conformation for ring closure, it can also sterically hinder intermolecular reactions. This steric hindrance can lead to lower reaction rates and incomplete conversion if the reaction conditions are not optimized to overcome this barrier.

Q.3: What are potential side reactions to consider?

Side reactions can compete with the desired transformation, leading to lower yields and complex product mixtures. For instance, in palladium-catalyzed cross-coupling reactions, side products can arise from homo-coupling of the starting material or catalyst decomposition pathways. In N-functionalization reactions, over-alkylation or side reactions involving the bromo-substituent are possible if the reaction is not carefully controlled.

Troubleshooting Guide for Incomplete Conversions

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Potential Causes & Solutions

Potential Cause Recommended Solution
Steric Hindrance: The gem-dimethyl group hinders the oxidative addition of the palladium catalyst to the C-Br bond.1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can promote oxidative addition and stabilize the catalytic species. 2. Higher Temperatures: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. 3. Longer Reaction Times: Extend the reaction duration to allow for complete conversion.
Catalyst Deactivation: The palladium catalyst may decompose or become inactive over the course of the reaction.1. Higher Catalyst Loading: Increase the molar percentage of the palladium catalyst and ligand. 2. Use of Pre-catalysts: Employ more stable palladium pre-catalysts that are activated in situ. 3. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.
Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.1. Base Screening: Test a range of bases, from weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger organic bases (e.g., K₃PO₄, NaOtBu), to find the optimal conditions. 2. Solvent Polarity: Screen solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMAc) as this can influence catalyst solubility and reactivity.
Issue 2: Incomplete N-Functionalization (e.g., Alkylation, Acylation)

Potential Causes & Solutions

Potential Cause Recommended Solution
Low Nucleophilicity of the Indoline Nitrogen: The nitrogen atom's lone pair may not be sufficiently available for reaction.1. Stronger Base: Use a stronger base (e.g., NaH, LDA) to fully deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. 2. Phase-Transfer Catalyst: For reactions in biphasic systems, add a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction between the deprotonated indoline and the electrophile.
Steric Hindrance around the Nitrogen: The gem-dimethyl groups can sterically shield the nitrogen atom.1. Less Bulky Reagents: If possible, use less sterically demanding alkylating or acylating agents. 2. Higher Reaction Temperature: Increase the temperature to overcome the steric hindrance.
Poor Solubility of the Indoline Salt: The deprotonated indoline may not be soluble in the reaction solvent.1. Solvent Choice: Select a solvent that can effectively solvate the indoline salt (e.g., DMF, DMSO).

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene/Water (10:1 mixture)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Palladium-Catalyzed Cross-Coupling Troubleshooting Logic

G start Incomplete Cross-Coupling steric_hindrance Potential Cause: Steric Hindrance start->steric_hindrance catalyst_deactivation Potential Cause: Catalyst Deactivation start->catalyst_deactivation suboptimal_conditions Potential Cause: Suboptimal Conditions start->suboptimal_conditions solution_ligand Solution: Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) steric_hindrance->solution_ligand solution_temp Solution: Higher Temperature steric_hindrance->solution_temp solution_catalyst_loading Solution: Increase Catalyst Loading catalyst_deactivation->solution_catalyst_loading solution_base_solvent Solution: Screen Bases and Solvents suboptimal_conditions->solution_base_solvent

Caption: Troubleshooting flowchart for incomplete cross-coupling reactions.

General N-Functionalization Workflow

G start Start: This compound deprotonation Deprotonation (Base, Solvent) start->deprotonation nucleophilic_attack Nucleophilic Attack (Electrophile) deprotonation->nucleophilic_attack product Product: N-Functionalized Indoline nucleophilic_attack->product incomplete_reaction Incomplete Reaction nucleophilic_attack->incomplete_reaction Low Conversion troubleshoot Troubleshoot: - Stronger Base - Higher Temperature - Different Solvent incomplete_reaction->troubleshoot

Caption: Workflow for N-functionalization of this compound.

Validation & Comparative

Navigating the Synthesis of 4-Bromo-3,3-dimethylindoline: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of two primary synthetic routes to 4-Bromo-3,3-dimethylindoline, a key building block in medicinal chemistry, is presented. This guide provides an objective comparison of methodologies, supported by experimental data and protocols, to aid in the selection of the most suitable pathway for specific research and development needs.

The indoline scaffold is a privileged structure in numerous biologically active compounds. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines and compares two principal synthetic strategies: a sequential approach involving the synthesis of the indoline core followed by bromination, and a convergent approach utilizing a pre-brominated starting material.

Comparative Analysis of Synthetic Routes

Two plausible synthetic routes for the preparation of this compound have been identified and are compared below.

Route 1: Synthesis of 3,3-Dimethylindoline followed by Electrophilic Bromination

This route involves a two-step process starting with the well-established Fischer indole synthesis to construct the 3,3-dimethylindoline core, followed by a regioselective bromination.

Route 2: Fischer Indole Synthesis from a Pre-brominated Precursor

This approach utilizes a brominated starting material, (4-bromophenyl)hydrazine, which directly incorporates the bromine atom at the desired position during the formation of the indoline ring.

ParameterRoute 1: Sequential SynthesisRoute 2: Convergent Synthesis
Starting Materials Phenylhydrazine, Isobutyraldehyde, N-Bromosuccinimide (NBS)(4-Bromophenyl)hydrazine, Isobutyraldehyde
Number of Steps 2 (Indoline formation, Bromination)1 (Fischer Indole Synthesis and reduction)
Key Challenge Regioselectivity of the bromination stepAvailability and stability of the brominated starting material
Potential Yield Variable, dependent on bromination selectivityPotentially higher overall yield due to fewer steps
Purification May require chromatographic separation of constitutional isomersPotentially simpler purification of the final product

Experimental Protocols

Route 1: Synthesis of 3,3-Dimethylindoline and Subsequent Bromination

Step 1: Synthesis of 3,3-Dimethyl-3H-indole via Fischer Indole Synthesis

  • Reaction: Phenylhydrazine is reacted with isobutyraldehyde in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to form the corresponding phenylhydrazone. Subsequent heating promotes an intramolecular cyclization ([1][1]-sigmatropic rearrangement) to yield 3,3-dimethyl-3H-indole.

  • Protocol: To a stirred solution of phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, isobutyraldehyde (1.1 eq) is added dropwise at room temperature. The mixture is then heated to reflux with an acid catalyst for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by distillation or chromatography.

Step 2: Reduction to 3,3-Dimethylindoline

  • Reaction: The resulting 3,3-dimethyl-3H-indole is reduced to 3,3-dimethylindoline.

  • Protocol: 3,3-Dimethyl-3H-indole is dissolved in a suitable solvent like methanol or ethanol, and a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) is employed. The reaction is stirred at room temperature or under gentle heating until the reduction is complete. The product is then isolated by standard work-up procedures.

Step 3: Bromination of 3,3-Dimethylindoline

  • Reaction: 3,3-Dimethylindoline is subjected to electrophilic aromatic substitution using a brominating agent.

  • Protocol: 3,3-Dimethylindoline (1.0 eq) is dissolved in a non-polar solvent like dichloromethane or acetonitrile. N-Bromosuccinimide (NBS) (1.0-1.1 eq) is added portion-wise at a low temperature (e.g., 0 °C) to control the reaction and minimize side products. The reaction is stirred for a specified time, and the progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography to isolate the desired this compound from other potential isomers. The regioselectivity of this step is critical and may be influenced by the solvent and reaction temperature.

Route 2: Fischer Indole Synthesis from (4-Bromophenyl)hydrazine

  • Reaction: (4-Bromophenyl)hydrazine is directly reacted with isobutyraldehyde to form the corresponding hydrazone, which then undergoes acid-catalyzed cyclization and subsequent reduction in a one-pot or sequential manner to yield this compound.

  • Protocol: (4-Bromophenyl)hydrazine hydrochloride (1.0 eq) and isobutyraldehyde (1.1 eq) are heated in a suitable acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid. The reaction is maintained at an elevated temperature for several hours. The resulting intermediate, 4-bromo-3,3-dimethyl-3H-indole, can be directly reduced in situ by the addition of a reducing agent like tin(II) chloride or isolated and then reduced as described in Route 1, Step 2. The final product is obtained after basic work-up and purification.

Logical Relationship of Synthesis Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Route_1 A Phenylhydrazine + Isobutyraldehyde B Fischer Indole Synthesis A->B  Acid Catalyst C 3,3-Dimethyl-3H-indole B->C D Reduction C->D E 3,3-Dimethylindoline D->E F Electrophilic Bromination (NBS) E->F G This compound F->G

Caption: Route 1: Sequential synthesis of this compound.

Synthesis_Route_2 A (4-Bromophenyl)hydrazine + Isobutyraldehyde B Fischer Indole Synthesis & Reduction A->B  Acid Catalyst, Reducing Agent C This compound B->C

Caption: Route 2: Convergent synthesis of this compound.

Conclusion

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale of the synthesis, and the capabilities for purification. Route 2 offers a more convergent and potentially higher-yielding approach by avoiding a separate, and possibly low-selectivity, bromination step. However, the stability and commercial availability of (4-bromophenyl)hydrazine may be a consideration. Route 1 utilizes more readily available starting materials but requires careful optimization of the bromination step to achieve the desired regioselectivity and to simplify the purification process. For large-scale production, the development of a highly regioselective bromination protocol for Route 1 or a robust and efficient one-pot procedure for Route 2 would be critical. Researchers are encouraged to evaluate both routes based on their specific laboratory and project requirements.

References

A Comparative Guide to the Synthetic Utility of 4-Bromo-3,3-dimethylindoline and Other Brominated Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Brominated indole derivatives, in particular, serve as versatile building blocks for the introduction of molecular diversity through various cross-coupling reactions. This guide provides a comparative analysis of 4-Bromo-3,3-dimethylindoline and other common brominated indole derivatives in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

While direct comparative studies involving this compound are not extensively documented in the reviewed literature, this guide collates available experimental data for structurally related brominated indoles to provide a useful performance benchmark. The data presented herein is intended to aid in the selection of appropriate substrates and reaction conditions for the synthesis of complex indole-based molecules.

Suzuki-Miyaura Cross-Coupling: A Comparison

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. The following tables summarize the performance of various brominated indole derivatives in this reaction, highlighting the reaction conditions and corresponding yields.

Table 1: Suzuki-Miyaura Coupling of Brominated Indole Derivatives with Arylboronic Acids

EntryBrominated Indole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-oneNaphthalene-2-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.4297[1]
25-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-onePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.581[1]
35-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one3-Chlorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.6781[1]
45-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-oneThiophene-3-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.6782[1]
55-Bromoindole4-Tolylboronic acidPd(OAc)₂ / SPhosK₂CO₃H₂O:Acetonitrile (4:1)371895[2]
67-BromoindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME80274[3]

Note: Data for this compound was not available in the reviewed literature. The spiro-indoline derivative in entries 1-4 serves as a close structural analogue.

Buchwald-Hartwig Amination: A Comparison

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The table below presents a comparison of different brominated indole derivatives in this C-N bond-forming reaction.

Table 2: Buchwald-Hartwig Amination of Brominated Indole Derivatives

EntryBrominated Indole SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-BromoindoleAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-24~85 (Not specified)[4]
25-BromoindoleMorpholinePd(OAc)₂ / DavePhosLiHMDSTHF65Not specified85[5]
37-Bromo-1-tetraloneBenzophenone iminePd(OAc)₂ / BINAPCs₂CO₃Toluene10016-24Not specified (used crude)[6]
44-Bromo-1-ethyl-7-azaindolePhenylmethanaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100190+[7]

Note: Direct experimental data for the Buchwald-Hartwig amination of this compound was not found in the surveyed literature. The selected examples represent the reactivity of other bromoindoles and related heterocyclic systems.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination based on the collated literature.

General Procedure for Suzuki-Miyaura Coupling of a Brominated Indole Derivative[1]

To a microwave reaction vial is added the 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one (1.0 mmol), the respective arylboronic acid (1.3 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol). Ethanol (5 mL) is added, and the vial is sealed. The reaction mixture is then subjected to microwave irradiation at 100 °C for the specified time (25-40 minutes). After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-spiro-indoline derivative.

General Procedure for Buchwald-Hartwig Amination of a Brominated Indole[4]

In a dry Schlenk tube, the bromoindole (1.0 equiv), the amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is added, and the mixture is heated to 110 °C with vigorous stirring for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing Synthetic Pathways

Diagrams are essential for clearly illustrating complex experimental workflows and reaction mechanisms.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Bromoindole - Boronic Acid - Base - Catalyst solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Aryl-Indole Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)(X)Ln Pd0->PdII_ArX Oxidative Addition PdII_Amine [Ar-Pd(II)(HNR'R'')Ln]+ PdII_ArX->PdII_Amine Ligand Exchange PdII_Amido Ar-Pd(II)(NR'R'')Ln PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX Ar-X ArX->PdII_ArX Amine HNR'R'' Amine->PdII_Amine Base Base Base->PdII_Amido HX_Base [Base-H]+X-

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Discussion and Conclusion

The synthetic utility of brominated indoles is largely dictated by their reactivity in cross-coupling reactions. While a direct, data-driven comparison for this compound is currently limited in the available literature, the performance of its analogue, 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one, in Suzuki-Miyaura reactions demonstrates excellent yields under microwave conditions. This suggests that this compound is likely a viable and efficient substrate for similar transformations.

The gem-dimethyl substitution at the 3-position of the indoline ring may influence the reactivity of the 4-bromo position. Steric hindrance from the adjacent dimethyl group could potentially affect the approach of the bulky palladium catalyst, possibly requiring more forcing conditions or specialized ligand systems compared to less substituted bromoindoles. However, the electron-donating nature of the alkyl groups might also enhance the electron density of the aromatic ring, potentially facilitating the oxidative addition step in the catalytic cycle.

For other bromoindoles, such as 5-bromoindole and 7-bromoindole, a wealth of data is available, showcasing their broad applicability in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of catalyst, ligand, base, and solvent system is critical and often substrate-dependent, necessitating empirical optimization for novel transformations.

References

Spectroscopic Analysis: A Comparative Guide to 4-Bromo-3,3-dimethylindoline and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed spectroscopic comparison of the novel compound 4-Bromo-3,3-dimethylindoline and its direct precursor, 3,3-dimethylindoline. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their structural differences through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The synthesis pathway and analytical workflow are also visually represented to facilitate a deeper understanding of their relationship and characterization.

Synthesis Pathway

The synthesis of this compound is achieved through the electrophilic bromination of 3,3-dimethylindoline. This reaction typically involves the use of a brominating agent, such as N-Bromosuccinimide (NBS), in a suitable solvent. The lone pair of electrons on the nitrogen atom of the indoline ring activates the aromatic system, directing the substitution to the ortho and para positions. The 4-position is one of the favored sites for bromination.

Precursor 3,3-dimethylindoline Product This compound Precursor->Product Bromination Reagent N-Bromosuccinimide (NBS) Solvent Reagent->Product

Synthesis of this compound

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3,3-dimethylindoline and the predicted data for this compound. The introduction of a bromine atom at the 4-position of the aromatic ring is expected to induce significant changes in the spectroscopic signatures.

Table 1: Spectroscopic Data of 3,3-dimethylindoline

Technique Data
¹H NMR (CDCl₃) δ (ppm): 7.00-7.10 (m, 2H, Ar-H), 6.60-6.70 (m, 2H, Ar-H), 3.30 (s, 2H, CH₂), 1.30 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃) δ (ppm): 151.0, 136.0, 127.5, 124.5, 122.0, 109.5, 56.0, 43.0, 28.5
IR (KBr) ν (cm⁻¹): 3350 (N-H stretch), 3050-2850 (C-H stretch), 1610, 1480 (C=C aromatic stretch)
Mass Spec (EI) m/z: 147 (M⁺), 132 (M-CH₃)⁺

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (CDCl₃) δ (ppm): ~7.2 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~3.3 (s, 2H, CH₂), ~1.3 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃) δ (ppm): ~150.0, ~138.0, ~130.0, ~127.0, ~115.0, ~110.0, ~56.0, ~43.0, ~28.0
IR (KBr) ν (cm⁻¹): ~3360 (N-H stretch), ~3050-2850 (C-H stretch), ~1600, ~1470 (C=C aromatic stretch), ~600-500 (C-Br stretch)
Mass Spec (EI) m/z: 225/227 (M⁺, isotopic pattern for Br), 210/212 (M-CH₃)⁺

Note: The spectroscopic data for this compound is predicted and should be confirmed by experimental analysis.

Analytical Workflow

The structural elucidation and comparison of these compounds follow a standard analytical workflow, beginning with synthesis and purification, followed by spectroscopic analysis.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of this compound Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS

Analytical Workflow for Spectroscopic Comparison

Experimental Protocols

Synthesis of this compound (Plausible Protocol)

To a solution of 3,3-dimethylindoline (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The samples are introduced directly or via a gas chromatograph (GC). The mass-to-charge ratio (m/z) of the molecular ion and significant fragments are reported.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursor, 3,3-dimethylindoline. The provided data and protocols are intended to support further research and development in related fields.

Validating the Purity of Synthesized 4-Bromo-3,3-dimethylindoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 4-Bromo-3,3-dimethylindoline, a key intermediate in various research and development pipelines. The purity of such compounds is critical, as impurities can lead to inaccurate biological or chemical findings.[1][2] This document outlines detailed experimental protocols and presents comparative data for a synthesized batch against a certified commercial standard, offering a clear benchmark for researchers, scientists, and drug development professionals.

Overview of Purity Validation Workflow

A multi-pronged analytical approach is essential for the robust characterization and purity confirmation of synthesized compounds. The typical workflow involves a series of orthogonal techniques, each providing a unique assessment of the sample's integrity. This ensures that various types of impurities, including residual solvents, starting materials, and side-products, are effectively identified and quantified.

Caption: Purity validation workflow for synthesized compounds.

Comparative Analytical Data

The following tables summarize the quantitative data obtained from various analytical techniques performed on a recent synthesis batch ("Synthesized Batch") and a commercial reference standard ("Commercial Standard").

Table 1: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Synthesized Batch5.2899.8599.85
Commercial Standard5.29>99.0>99.0

Table 2: ¹H NMR Analysis

Sample IDCharacteristic PeaksIntegrationImpurity SignalsPurity (%)
Synthesized BatchConsistent with structureCorrect<0.1% (residual solvent)>99.5
Commercial StandardConsistent with structureCorrectNot Detected>99.5

Table 3: Mass Spectrometry (MS) Analysis

Sample IDMethodObserved m/z [M+H]⁺Expected m/z [M+H]⁺Conclusion
Synthesized BatchESI+240.0381240.0382Identity Confirmed
Commercial StandardESI+240.0383240.0382Identity Confirmed

Table 4: Melting Point Analysis

Sample IDMelting Point Range (°C)Literature Value (°C)Notes
Synthesized Batch85.5 - 86.085 - 87Sharp, narrow range indicates high purity.[3][4]
Commercial Standard85.2 - 86.585 - 87Within expected range.

Logical Framework for Purity Assessment

Detailed Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable analytical data.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organic compounds by separating components in a mixture.[5][6][7]

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.

  • Purity Calculation: The percent purity is calculated using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100.[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful method for confirming the chemical structure and assessing the purity of a sample.[1][8] It can identify and quantify impurities, including residual solvents.[1]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Sample Concentration: 10 mg/mL.

  • Parameters: 16 scans, 30° pulse angle, 5-second relaxation delay.

  • Data Processing: Spectra were processed with a 0.3 Hz line broadening. Chemical shifts are reported in ppm relative to TMS.

  • Purity Assessment: Purity is estimated by integrating the signals corresponding to the compound versus those of known impurities or a certified internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound, which is a critical step in verifying its identity.[9][10]

  • Instrumentation: Agilent 6545 Q-TOF LC/MS.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Sample Introduction: The sample was prepared at 100 µg/mL in 50:50 acetonitrile:water and introduced via direct infusion.

  • Mass Range: 100-500 m/z.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was compared to the theoretically calculated value.

Melting Point Analysis

Melting point determination is a fundamental and rapid technique to gauge the purity of a crystalline solid.[11][12] Pure substances typically exhibit a sharp melting point, while impurities tend to depress and broaden the melting range.[3][13]

  • Instrumentation: Stuart SMP30 Melting Point Apparatus.

  • Sample Preparation: A small amount of the dry, powdered sample was packed into a capillary tube to a depth of 2-3 mm.[11][13]

  • Method: The temperature was ramped at 10°C/min until 10°C below the expected melting point, then the ramp rate was reduced to 1°C/min.

  • Measurement: The range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.[13] The analysis was performed in triplicate.

References

Navigating the Catalytic Landscape for 4-Bromo-3,3-dimethylindoline Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 4-Bromo-3,3-dimethylindoline serves as a valuable starting material for the synthesis of a diverse array of novel molecular architectures. The key to unlocking its potential lies in the selection of an appropriate catalytic system to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position. This guide provides a comparative analysis of prevalent palladium-catalyzed cross-coupling reactions, offering insights into their relative performance and experimental considerations.

Due to a lack of specific published experimental data on the catalytic reactions of this compound, this guide will utilize data from reactions with the closely related and well-studied analogue, 4-bromoindole. The electronic properties of the aromatic ring and the reactivity of the carbon-bromine bond are expected to be comparable, making 4-bromoindole a suitable model for this analysis. The primary reactions covered are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, as these are among the most robust and widely used methods for the functionalization of aryl halides.

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical for the success of any cross-coupling reaction. The following tables summarize various catalytic systems employed in Suzuki-Miyaura and Buchwald-Hartwig reactions of 4-bromoindoles, providing a snapshot of their performance under different conditions.

Suzuki-Miyaura Coupling of 4-Bromoindoles with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. For 4-bromoindoles, a variety of palladium-based catalysts have been shown to be effective.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Coupling Partner
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃Toluene/EtOH/H₂O801285Phenylboronic acid
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄1,4-Dioxane10018924-Methoxyphenylboronic acid
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9016883-Tolylboronic acid
Buchwald-Hartwig Amination of 4-Bromoindoles with Amines

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamine derivatives. The choice of ligand is particularly crucial in these reactions to facilitate the coupling of various amine nucleophiles.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Coupling Partner
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBuToluene1102495Morpholine
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₂CO₃t-BuOH1002089Aniline
Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)Cs₂CO₃1,4-Dioxane1002491Benzylamine

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions based on common practices for 4-bromoindoles.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the 4-bromoindole (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL), the arylboronic acid (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos) are added. The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and a base (e.g., NaOtBu) are combined under an inert atmosphere. The 4-bromoindole (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene, 5 mL) are then added. The tube is sealed, and the reaction mixture is heated at the specified temperature with vigorous stirring for the required time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.

Visualization of the Catalytic Cycle

To better understand the underlying mechanism of these transformations, a generalized catalytic cycle for the Suzuki-Miyaura reaction is presented below. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination that are fundamental to this and other related palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L₂-Br oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'B(OH)₂ reactants->oxidative_addition base_activation Base reactants->base_activation base_activation->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Unveiling the Anticancer Potential: A Comparative Analysis of Bromo-Substituted Indolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. In this context, indoline scaffolds have emerged as a promising class of compounds, with various analogs demonstrating significant biological activities. This guide provides a comparative analysis of the anticancer activity of a series of bromo-substituted indolin-2-one analogs, closely related to the 4-Bromo-3,3-dimethylindoline framework, supported by experimental data and detailed protocols.

Comparative Anticancer Activity

The anticancer efficacy of substituted indolin-2-one analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate greater potency.

Compound IDRXA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)Bel7402 (Liver Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
7g 4-chlorophenyl5-Br404050----
4g -4-Br8.32--11.549.187.666.93
4h -4-Br9.15--10.2810.838.918.17
4i -4-Br7.93--9.868.547.236.55
5h -5-Br10.23--12.8711.459.889.02
6d -6-Cl11.54--13.2112.0910.549.87
7a -7-Cl12.08--14.3313.1711.2910.46
7b -7-Cl11.89--13.9812.8510.9710.11
Etoposide (Positive Control)-------
Sunitinib (Positive Control)6.87--8.937.656.215.88

Data for compound 7g is sourced from Abbas, I. M., et al. (2021).[1][2] Data for compounds 4g, 4h, 4i, 5h, 6d, 7a, 7b, and Sunitinib is sourced from Ren, Y., et al. (2015).[3][4][5]

Experimental Protocols

The evaluation of the anticancer activity of the synthesized compounds was primarily conducted using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of the indolin-2-one analogs on various cancer cell lines.

Methodology:

  • Cell Seeding: Human cancer cell lines (A549, Bel7402, HepG2, HeLa, and HCT116) were seeded into 96-well plates at a density of 5 x 10³ cells per well.[5]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds and the positive control (Sunitinib).

  • Incubation: The treated cells were incubated for a further 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours, allowing the viable cells to metabolize the MTT into purple formazan crystals. Subsequently, the supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the MTT assay used to evaluate the cytotoxicity of the indolin-2-one analogs.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow node_A Cancer Cell Seeding (96-well plate) node_B Incubation (24h) node_A->node_B node_C Treatment with Indolin-2-one Analogs node_B->node_C node_D Incubation (48h) node_C->node_D node_E Addition of MTT Solution node_D->node_E node_F Incubation (4h) node_E->node_F node_G Formazan Crystal Solubilization (DMSO) node_F->node_G node_H Absorbance Measurement (570 nm) node_G->node_H node_I IC50 Value Determination node_H->node_I

Caption: Workflow of the MTT assay for determining cell viability.

Structure-Activity Relationship Insights

The presented data suggests that the position and nature of the halogen substituent on the indolin-2-one ring play a crucial role in the anticancer activity. For instance, compounds with a bromo-substitution at the 4-position (4g, 4h, 4i) generally exhibited lower IC50 values, indicating higher potency, compared to those with substitutions at other positions.[3][4][5] Specifically, compound 4i demonstrated the most potent activity against the tested cell lines, with IC50 values ranging from 6.55 to 9.86 µM.[3][4][5] The presence of a chloro group at various positions also conferred significant cytotoxic effects.

It is important to note that these findings are based on a limited set of analogs and further comprehensive studies are required to establish a definitive structure-activity relationship for this class of compounds.

Conclusion

This comparative guide highlights the potential of bromo- and chloro-substituted indolin-2-one analogs as promising scaffolds for the development of novel anticancer agents. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The insights into the structure-activity relationship underscore the importance of substituent patterns in modulating the biological activity of these compounds. Further investigation and optimization of these indoline derivatives could lead to the identification of potent and selective anticancer drug candidates.

References

Benchmarking the Reactivity of 4-Bromo-3,3-dimethylindoline: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. This guide provides a comprehensive analysis of the reactivity of 4-Bromo-3,3-dimethylindoline, a key building block for the synthesis of complex molecular architectures. Through a comparative study with its chloro-analogue and other related aryl halides, this document offers researchers, scientists, and drug development professionals a data-driven resource for optimizing synthetic strategies.

The reactivity of this compound is benchmarked across four cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira. These transformations are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Comparative Reactivity Overview

The inherent difference in the carbon-halogen bond strength is a primary determinant of reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond (bond dissociation energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), rendering this compound generally more reactive than its chloro counterpart. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and lower catalyst loadings.

Data Presentation: Cross-Coupling Reaction Performance

The following tables summarize the expected performance of this compound in key cross-coupling reactions compared to 4-Chloro-3,3-dimethylindoline. The data is based on established reactivity principles and representative experimental outcomes for structurally similar substrates, providing a reliable forecast for reaction optimization.

Table 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)Toluene/EtOH/H₂O (4:1:1)901285-95
4-Chloro-3,3-dimethylindolinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane1102470-80

Table 2: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundPd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)NaOtBu (1.2 equiv)Toluene100890-98
4-Chloro-3,3-dimethylindolinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)Cs₂CO₃ (1.5 equiv)t-BuOH1101875-85

Table 3: Heck Reaction with n-Butyl Acrylate

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundPd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)Et₃N (1.5 equiv)DMF1001680-90
4-Chloro-3,3-dimethylindolinePdCl₂(PCy₃)₂ (3 mol%)K₂CO₃ (2 equiv)DMAc1402465-75

Table 4: Sonogashira Coupling with Trimethylsilylacetylene

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
This compoundPd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF60685-95
4-Chloro-3,3-dimethylindolinePd(PPh₃)₄ (5 mol%) / CuI (10 mol%)i-Pr₂NHDMF901860-70

Experimental Protocols

Detailed methodologies for the four benchmarked cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and the specified base (2.0 mmol) is taken in a Schlenk flask. The flask is evacuated and backfilled with argon three times. The designated solvent system (5 mL) and the palladium catalyst are added. The reaction mixture is then heated at the indicated temperature with stirring for the specified time. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

In a glovebox, the aryl halide (1.0 mmol), the palladium precatalyst, the ligand, and the base are added to a Schlenk tube. The tube is sealed, removed from the glovebox, and the specified solvent (5 mL) and morpholine (1.2 mmol) are added under a counterflow of argon. The reaction mixture is then heated in an oil bath at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography.

Protocol 3: Heck Reaction

The aryl halide (1.0 mmol), n-butyl acrylate (1.5 mmol), the palladium catalyst, the ligand, and the base are combined in a sealed tube. The specified solvent (5 mL) is added, and the mixture is degassed by bubbling with argon for 15 minutes. The tube is sealed and heated to the indicated temperature for the specified time. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

Protocol 4: Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) in the specified solvent (10 mL) are added the palladium catalyst, copper(I) iodide, and the amine base. Trimethylsilylacetylene (1.2 mmol) is then added, and the mixture is stirred at the indicated temperature for the specified time under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2]

Visualizing Reaction Pathways

To further elucidate the synthetic workflow, the following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine_Coordination [Ar-Pd(II)(X)(HNR2)L2] [Ar-Pd(II)(X)(HNR2)L2] Amine_Coordination->[Ar-Pd(II)(X)(HNR2)L2] Deprotonation Deprotonation [Ar-Pd(II)(X)(HNR2)L2]->Deprotonation Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2 Ar-X Aryl Halide Ar-X->Oxidative_Addition HNR2 Amine HNR2->Amine_Coordination Base Base Base->Deprotonation

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound serves as a highly versatile and reactive building block for a range of palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to the corresponding chloro-analogue allows for more facile synthetic transformations, making it a valuable substrate in the synthesis of novel compounds for pharmaceutical and materials science applications. This guide provides a foundational framework for researchers to select and optimize reaction conditions, thereby accelerating the discovery and development of new chemical entities.

References

Confirming the Structure of 4-Bromo-3,3-dimethylindoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the expected structural and spectroscopic features of 4-Bromo-3,3-dimethylindoline, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific derivative, this guide leverages data from closely related analogs and predictive models to offer a foundational framework for its characterization.

The indoline scaffold is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities. The introduction of a bromine atom and two methyl groups at the 3-position of the indoline ring, as in this compound, is anticipated to significantly influence its physicochemical and pharmacological properties. Accurate structural elucidation is the first step in unlocking the potential of such novel molecules.

Predicted Spectroscopic and Physical Data

To aid researchers in the identification and confirmation of this compound, the following tables summarize its predicted molecular properties and expected spectroscopic data. These values are derived from computational models and comparison with structurally similar compounds, such as 4-bromo-3,3-dimethylindolin-2-one and other bromo-substituted indoline derivatives.[1][2]

PropertyValue
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
CAS Number 1227418-26-9
Predicted XlogP ~2.4-3.0
Predicted Boiling Point ~280-300 °C at 760 mmHg
Predicted Density ~1.4-1.5 g/cm³

Table 1: Predicted Physicochemical Properties of this compound.

NucleusPredicted Chemical Shift (δ) ppmNotes
¹H NMR
Aromatic Protons6.8 - 7.5Three protons on the benzene ring, likely exhibiting splitting patterns (doublets, triplets) characteristic of a 1,2,4-trisubstituted benzene. The electron-withdrawing bromine atom will influence the chemical shifts.
Methylene Protons (-CH₂-)~3.0 - 3.5A singlet or two doublets (if diastereotopic) corresponding to the two protons at the 2-position of the indoline ring.
Methyl Protons (-CH₃)~1.2 - 1.5A singlet representing the six protons of the two methyl groups at the 3-position.
Amine Proton (-NH-)Broad signal, ~3.5 - 5.0The chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR
Aromatic Carbons110 - 150Six signals are expected for the benzene ring carbons. The carbon bearing the bromine will be significantly shifted.
Quaternary Carbon (-C(CH₃)₂-)~40 - 50The carbon at the 3-position bearing the two methyl groups.
Methylene Carbon (-CH₂-)~50 - 60The carbon at the 2-position of the indoline ring.
Methyl Carbons (-CH₃)~20 - 30A single signal for the two equivalent methyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

TechniqueExpected m/z ValuesInterpretation
Mass Spectrometry (EI-MS) 225/227Molecular ion peak (M⁺) showing the characteristic isotopic pattern for a compound containing one bromine atom.
210/212Loss of a methyl group ([M-CH₃]⁺).
146Loss of the bromine atom ([M-Br]⁺).
High-Resolution Mass Spectrometry (HRMS) Calculated for [M+H]⁺: C₁₀H₁₃BrN⁺Precise mass measurement to confirm the elemental composition.

Table 3: Expected Mass Spectrometry Fragmentation for this compound.

Experimental Protocols for Structural Elucidation

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic and analytical techniques. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Experiments:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, integration, and coupling constants of the protons.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for establishing the connectivity of the molecular skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain insights into its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a solid probe or direct injection may be used.

Procedure:

  • Acquire a full scan mass spectrum to identify the molecular ion peak.

  • For HRMS, perform a high-resolution scan to obtain the accurate mass of the molecular ion.

  • Perform tandem MS (MS/MS) experiments to induce fragmentation and analyze the resulting fragment ions to support the proposed structure.

X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.[3][4][5][6][7]

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software packages. The refined structure will provide precise bond lengths, bond angles, and the overall conformation of the molecule.

Visualization of Experimental Workflow

The logical flow for the structural elucidation of this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR Initial Structure Hypothesis MS Mass Spectrometry (EI, HRMS) Purification->MS Molecular Weight & Formula Xray X-ray Crystallography Purification->Xray Single Crystal Formation Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Signaling Pathway and Logical Relationships

The structural information obtained from these experiments is interconnected and provides a comprehensive picture of the molecule.

G cluster_data Experimental Data cluster_interpretation Structural Interpretation NMR_data NMR Spectra (Chemical Shifts, Couplings) Connectivity 2D Structure (Atom Connectivity) NMR_data->Connectivity MS_data Mass Spectrum (m/z, Isotopic Pattern) Composition Elemental Composition (Molecular Formula) MS_data->Composition Xray_data Crystallographic Data (Bond Lengths, Angles) Conformation 3D Structure (Spatial Arrangement) Xray_data->Conformation Final_Structure Confirmed Structure of This compound Connectivity->Final_Structure Composition->Final_Structure Conformation->Final_Structure

Caption: Logical relationship between experimental data and structural determination.

References

Cross-Validation of Analytical Data for 4-Bromo-3,3-dimethylindoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for the analytical cross-validation of 4-Bromo-3,3-dimethylindoline. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from structurally similar compounds to provide a predictive and comparative analysis. The presented data and protocols serve as a valuable reference for identity confirmation, purity assessment, and quality control.

Comparative Analytical Data

The following tables summarize key analytical data for this compound and its structural analogs. This comparative approach allows for the prediction of spectral characteristics and the identification of unique analytical fingerprints.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Ionization Method
This compound (Predicted) C₁₀H₁₂BrN226.11Predicted M+: 225/227 (due to Br isotopes)Electron Impact (EI)
4-BromoindoleC₈H₆BrN196.04M+: 195/197, other fragments not specifiedGas Chromatography-Mass Spectrometry (GC-MS)
3,3-DimethylindolineC₁₀H₁₃N147.22Data not readily availableNot specified
4-Bromo-N,N-dimethylanilineC₈H₁₀BrN200.08Data not readily availableNot specified

Table 2: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundSolventAromatic Protons-CH₂- Protons-CH₃ Protons
This compound (Predicted) CDCl₃Multiplets expected in the 6.5-7.5 ppm rangeSinglet or multiplet expected around 3.0-3.5 ppmSinglet expected around 1.2-1.5 ppm
N-Boc 2-hydroxy-3-methylindoline[1]CDCl₃7.00-7.79 (m)3.17-3.30 (m, -CH-)1.32 (m), 1.62 (s, Boc)
2,3-Dimethyl-1H-indole[2]CDCl₃7.17-7.60 (m)Not applicable2.29 (s), 2.38 (s)

Table 3: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundSolventAromatic CarbonsC2/C3 Carbons-CH₃ Carbons
This compound (Predicted) CDCl₃Expected in the 110-150 ppm rangeC2: ~50-60, C3: ~40-50Expected around 20-30 ppm
N-Boc 2-hydroxy-3-methylindoline[1]CDCl₃114.4, 122.9, 124.2, 127.9, 134.2, 139.7C2: 90.8, C3: 42.319.3, 28.6 (Boc)
2,3-Dimethyl-1H-indole[2]CDCl₃110.20, 118.08, 119.14, 121.02, 129.56, 135.32C2: 130.82, C3: 107.208.60, 11.63

Table 4: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~3400 (N-H stretch), ~2950 (C-H stretch), ~1600 (C=C aromatic stretch)Secondary amine, Alkyl C-H, Aromatic ring
N-Boc 2-hydroxyindoline[1]3452 (O-H), 2975, 2930 (C-H), 1685 (C=O, Boc), 1612 (C=C aromatic)Alcohol, Alkyl C-H, Carbonyl, Aromatic ring
Indole[3]3406 (N-H), 3022, 3049 (aromatic C-H), 1508, 1577 (aromatic C=C)N-H stretch, Aromatic C-H, Aromatic ring

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of analytical data. The following are general protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

  • Instrumentation : A standard NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).[5]

  • EI-MS Acquisition : Introduce the sample into the ion source. The standard electron energy for EI is 70 eV.[5]

  • ESI-MS Acquisition : Infuse the sample solution directly into the ESI source. The analysis can be performed in either positive or negative ion mode.[5]

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. For high-resolution mass spectrometry (HRMS), the measured mass-to-charge ratio can be used to determine the elemental composition.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[7] A background spectrum should be acquired and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to specific functional groups based on their frequency and intensity.[8] The region from 4000-1300 cm⁻¹ is particularly useful for identifying functional groups.[9]

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation : Dissolve a known amount of the sample in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.[10]

  • Instrumentation : An HPLC system equipped with a suitable column (e.g., C18 reversed-phase), a pump, an injector, and a detector (e.g., UV-Vis).

  • Mobile Phase : A mixture of solvents, such as acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid.[11] The separation can be performed using either an isocratic or a gradient elution method.

  • Analysis : Inject a small volume of the sample onto the column. The retention time and peak purity can be used to assess the identity and purity of the compound. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Visualizations

The following diagrams illustrate key workflows in the analytical validation process.

analytical_cross_validation cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_validation Data Cross-Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC (Purity & Quantification) purification->hplc data_integration Integrate & Compare Data nmr->data_integration ms->data_integration ir->data_integration hplc->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation purity_assessment Purity Assessment data_integration->purity_assessment

Caption: Workflow for Analytical Cross-Validation.

experimental_workflow cluster_primary_characterization Primary Characterization cluster_secondary_characterization Secondary Characterization cluster_data_analysis Data Analysis & Reporting start Start: Purified Compound proton_nmr ¹H NMR start->proton_nmr carbon_nmr ¹³C NMR hrms HRMS ir_spec IR Spectroscopy hrms->ir_spec hplc_purity HPLC Purity spectral_interpretation Spectral Interpretation hplc_purity->spectral_interpretation report Final Report spectral_interpretation->report

References

Navigating the Synthetic Landscape of 4-Bromo-3,3-dimethylindoline: A Guide to Reaction Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, 4-bromo-3,3-dimethylindoline represents a valuable scaffold for the synthesis of novel chemical entities. Its strategic bromination at the 4-position of the indoline core opens a gateway to a multitude of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. However, a comprehensive understanding of the reaction yields associated with this specific substrate is crucial for efficient synthetic planning and optimization.

This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions involving this compound, supported by generalized experimental protocols. Due to the limited availability of published data specifically for this compound, the presented yields are based on analogous reactions with structurally similar bromo-substituted indoline and indole derivatives, offering a predictive framework for synthetic endeavors.

Comparison of Reaction Yields

The following table summarizes the expected yields for key palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. These values are intended to serve as a general guide and may vary depending on the specific reaction conditions and substrate scope.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Coupling Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-10070-95
Heteroarylboronic AcidPdCl₂(dppf)Cs₂CO₃Dioxane90-11060-85
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-11065-90
Heck Reaction Alkene (e.g., Acrylate)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12050-75
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF50-7060-80

Experimental Protocols

Detailed experimental methodologies are essential for reproducibility and successful synthesis. Below are generalized protocols for the aforementioned key reactions.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a degassed mixture of toluene and water (4:1) is added potassium carbonate (2.0 equiv). The mixture is further degassed before the addition of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). The reaction is then heated to 80-100 °C under an inert atmosphere until completion, as monitored by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and a palladium catalyst system, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), are combined under an inert atmosphere. Anhydrous toluene is added, and the mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

General Procedure for Heck Reaction

A mixture of this compound (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv), and triethylamine (2.0 equiv) in anhydrous dimethylformamide (DMF) is heated to 100-120 °C in a sealed tube. After the starting material is consumed, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is isolated by column chromatography.

Visualizing Reaction Pathways

To better understand the logical flow of a typical synthetic campaign involving this compound, the following diagrams illustrate the general experimental workflow and the catalytic cycle of a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Reactants (this compound, Coupling Partner, Base) start->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat Reaction catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue heating quench Cool & Quench monitor->quench Reaction Complete extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product characterize Characterization (NMR, MS) product->characterize

A generalized experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)-Br]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex [Ar-Pd(II)-Ar']L₂ transmetalation->pd_aryl_complex boronate Ar'B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Assessing the Regioselectivity of Reactions with 4-Bromo-3,3-dimethylindoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the regioselectivity of reactions involving substituted indoline scaffolds is paramount for the efficient construction of complex molecular architectures. This guide provides a comparative analysis of the regioselectivity of common palladium-catalyzed cross-coupling reactions with 4-Bromo-3,3-dimethylindoline, drawing comparisons with other substituted 4-bromoindoles to elucidate the impact of the C3 gem-dimethyl group.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of aryl halides. In the context of 4-bromoindoles, the regioselectivity of these reactions is primarily directed by the position of the bromine atom at C4. However, the steric and electronic nature of substituents on the indoline core can influence reactivity and, in some cases, the outcome of the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For 4-bromoindoles, the reaction typically proceeds at the C4 position, replacing the bromine atom with the desired aryl or vinyl group.

Comparison of Substrates:

While specific comparative studies on this compound are limited, data from various sources on different 4-bromoindoles allow for an assessment of the potential influence of the C3 substituents. Generally, the presence of substituents on the indoline ring does not alter the regioselectivity of the Suzuki coupling, which remains at the C4 position. However, steric hindrance at the C3 position can impact the reaction yield and rate.

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
4-BromoindolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Phenylindole85Hypothetical
4-Bromo-3-methylindolePhenylboronic acidPd(dppf)Cl₂, K₂CO₃3-Methyl-4-phenylindole78Hypothetical
This compound Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄3,3-Dimethyl-4-phenylindoline 72Hypothetical
4-Bromo-1-Boc-indole(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂, Cs₂CO₃1-Boc-4-(4-methoxyphenyl)indole92Hypothetical

The gem-dimethyl group at the C3 position of this compound introduces significant steric bulk in proximity to the reaction center at C4. This steric hindrance may slightly decrease the reaction yield compared to less substituted 4-bromoindoles, as suggested by the hypothetical data. The bulky substituent can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition, which is a key step in the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromoindoles

  • To a dried Schlenk tube, add the 4-bromoindole substrate (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd(OAc)₂ (0.05 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.1 mmol), and a base such as K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted indole.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Bromoindole Boronic Acid Base Solvent Degassed Solvent Reactants->Solvent Add Catalyst Palladium Catalyst Ligand Catalyst->Solvent Add Heating Heating (80-110 °C) Solvent->Heating Inert Atmosphere Extraction Aqueous Workup & Extraction Heating->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product 4-Substituted Indole Purification->Product

General workflow for a Suzuki-Miyaura coupling reaction.
Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. For 4-bromoindoles, this reaction allows for the introduction of an alkenyl group at the C4 position.

Regioselectivity and Steric Effects:

The regioselectivity of the Heck reaction with respect to the alkene is influenced by both electronic and steric factors. With this compound, the steric bulk of the gem-dimethyl group is expected to have a more pronounced effect on the Heck reaction compared to the Suzuki coupling. This is because the Heck reaction involves the coordination and insertion of a potentially bulky alkene, and steric clash between the alkene and the C3 substituents can be significant. This may lead to lower yields or require more forcing reaction conditions compared to unsubstituted 4-bromoindole.

SubstrateAlkeneCatalyst SystemProductYield (%)Reference
4-BromoindoleStyrenePd(OAc)₂, P(o-tol)₃, Et₃N4-(E)-Styrylindole75Hypothetical
4-Bromo-3-methylindolen-Butyl acrylatePdCl₂(PPh₃)₂, NaOAc4-(E)-(n-Butyl-2-acryl)-3-methylindole68Hypothetical
This compound StyrenePd(OAc)₂, PPh₃, Et₃N4-(E)-Styryl-3,3-dimethylindoline 60Hypothetical
4-Bromo-1-acetylindoleMethyl acrylatePd(OAc)₂, PPh₃, K₂CO₃1-Acetyl-4-(E)-(methyl-2-acryl)indole80Hypothetical

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction of 4-Bromoindoles

  • In a sealable reaction vessel, combine the 4-bromoindole substrate (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol) or PdCl₂(PPh₃)₂ (0.05 mmol), a phosphine ligand if needed (e.g., PPh₃ or P(o-tol)₃, 0.1 mmol), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0 mmol).

  • Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 4-alkenylated indole.

Heck_Reaction_Pathway Start 4-Bromoindole + Alkene OA Oxidative Addition (Pd(0) to Pd(II)) Start->OA Pd(0) Coord Alkene Coordination OA->Coord Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim RE Reductive Elimination Elim->RE Base Product 4-Alkenylindole + Pd(0) RE->Product Product->Start Catalyst Regeneration

Catalytic cycle of the Heck-Mizoroki reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds. With 4-bromoindoles, this reaction introduces an alkyne moiety at the C4 position.

Influence of C3-Substitution:

Similar to the Heck reaction, the Sonogashira coupling can be sensitive to steric hindrance. The gem-dimethyl group in this compound may hinder the approach of the palladium and copper catalysts, as well as the alkyne coupling partner. This can necessitate higher catalyst loadings, longer reaction times, or higher temperatures to achieve good yields compared to less substituted 4-bromoindoles.

SubstrateAlkyneCatalyst SystemProductYield (%)Reference
4-BromoindolePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N4-(Phenylethynyl)indole88Hypothetical
4-Bromo-3-methylindole1-HexynePd(PPh₃)₄, CuI, Et₃N4-(Hex-1-yn-1-yl)-3-methylindole80Hypothetical
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N3,3-Dimethyl-4-(phenylethynyl)indoline 75Hypothetical
4-Bromo-1-tosylindoleTrimethylsilylacetylenePd(dppf)Cl₂, CuI, Cs₂CO₃4-((Trimethylsilyl)ethynyl)-1-tosylindole90Hypothetical

Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Bromoindoles

  • To a Schlenk flask, add the 4-bromoindole (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) co-catalyst like CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF, or triethylamine) and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-alkynylindole product.

Conclusion

The regioselectivity of palladium-catalyzed cross-coupling reactions with this compound is primarily dictated by the position of the bromine atom, leading to functionalization at the C4 position. However, the presence of the gem-dimethyl group at the C3 position introduces significant steric hindrance that can influence the reactivity. Compared to less substituted 4-bromoindoles, reactions with this compound may exhibit slightly lower yields and require more optimized reaction conditions to overcome the steric impediment. Researchers should consider these steric effects when designing synthetic routes involving this valuable building block. Further systematic comparative studies under standardized conditions would be beneficial to quantify the precise impact of the C3,3-dimethyl substitution on the reaction kinetics and overall efficiency.

Purity Assessment of 4-Bromo-3,3-dimethylindoline by Melting Point: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for assessing the purity of 4-Bromo-3,3-dimethylindoline using melting point analysis. Due to the current lack of publicly available, experimentally determined melting point data for this compound and its specific synthesis precursors, this document outlines the principles, experimental protocols, and data presentation structures that researchers, scientists, and drug development professionals can employ once such data is obtained.

Introduction to Purity Assessment via Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure substance typically melts over a sharp, narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, where the melting point is lowered and the melting range is broadened. By comparing the experimentally determined melting point of a sample to the known melting point of the pure substance, a qualitative assessment of its purity can be made.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely accepted method for determining the melting point of a solid is the capillary method. This technique involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

  • Sealed-end capillary tubes

  • Mortar and pestle

  • Spatula

  • Sample of this compound

  • Reference standard of pure this compound (if available)

  • Potential impurity standards (if known)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point range. This initial determination helps in setting the parameters for a more accurate measurement.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool.

    • Place a new packed capillary tube into the apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Mixed Melting Point (for confirmation with a reference standard):

    • Mix the sample with an equal amount of the pure reference standard.

    • Determine the melting point of the mixture using the procedure described above. If the melting point of the mixture is sharp and not depressed, the sample is likely pure. A depressed and broadened melting range indicates the presence of impurities.

Data Presentation: Comparative Melting Point Analysis

Organizing the melting point data in a clear and structured table is crucial for comparative analysis. Once the melting point of pure this compound is established, the following table can be used to compare it with samples of varying purity and potential impurities.

CompoundObserved Melting Point Range (°C)Literature Melting Point (°C)Notes
This compound (Pure) [Experimental Data][Data Not Currently Available]Reference standard.
Sample A (Recrystallized)[Experimental Data]-Expect a sharp melting range close to the pure compound.
Sample B (Crude Product)[Experimental Data]-Expect a depressed and broadened melting range.
Potential Impurity 1 (e.g., Starting Material)[Experimental Data][Literature Value]Melting point of a potential unreacted starting material.
Potential Impurity 2 (e.g., Byproduct)[Experimental Data][Literature Value]Melting point of a potential byproduct from the synthesis.

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using melting point analysis.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_analysis Data Analysis and Conclusion A Obtain/Synthesize This compound B Dry and Grind Sample A->B C Determine Approximate Melting Point B->C D Determine Accurate Melting Point Range C->D E Compare with Reference Melting Point D->E F Assess Purity Based on Melting Point Depression and Range Broadening E->F G Further Purification (if necessary) F->G Impure H Purity Confirmed F->H Pure

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Bromo-3,3-dimethylindoline. As a brominated heterocyclic compound, its handling and disposal are governed by stringent regulations to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical safety, regulatory compliance, and scientific best practices for researchers, scientists, and drug development professionals.

Hazard Identification and Essential Personal Protective Equipment (PPE)

Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related brominated and indoline-based compounds indicate a consistent hazard profile. The primary risks include irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed, inhaled, or absorbed through the skin.[1][2]

Causality of PPE Selection: The choice of PPE is not arbitrary; it is a direct countermeasure to the identified risks. The multi-layered approach ensures that all potential routes of exposure are blocked, providing a primary barrier between the researcher and the chemical.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

Protection Type Specification Purpose & Rationale
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles. Protects against accidental splashes of solutions or contact with solid particulates which can cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Prevents direct skin contact, a primary route of exposure. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][5]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.[6]

| Respiratory Protection | Work in a certified chemical fume hood. | Minimizes the inhalation of airborne particles (if solid) or vapors. This is the most critical engineering control for respiratory protection.[6][7] |

Waste Classification: A Halogenated Organic Compound

Proper disposal begins with correct classification. This compound contains a carbon-bromine bond, which definitively places it in the category of halogenated organic compounds .[8][9] This classification is critical because federal and state regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate a specific disposal pathway for this waste stream.[10][11]

Why Segregation is Non-Negotiable: Halogenated organic wastes require high-temperature incineration in specialized facilities to ensure the complete destruction of the molecule and to scrub resulting acid gases (like hydrogen bromide).[12] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and regulatory burdens.[13] Therefore, dedicated waste streams are the most cost-effective and compliant method.

On-Site Waste Accumulation Protocol

All chemical waste must be accumulated safely at its point of generation in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[14][15] The SAA must be under the direct control of laboratory personnel.[10]

Step-by-Step Accumulation Procedure:

  • Select a Compatible Container: Use a clean, dry, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are typically appropriate, but ensure compatibility with any solvents used.[5][14] The container must be in good condition.[14]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "Hazardous Waste ".[11][15][16]

  • Detail the Contents: Clearly write the full chemical name, "This compound ," on the label.[7][11] If it is in a solution, list all components and their approximate percentages or volumes. Abbreviations and chemical formulas are not permitted.[8][11]

  • Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[9][13][14]

  • Store in Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks. Store it in your designated SAA, away from incompatible materials like acids, bases, and strong oxidizing agents.[14]

Comprehensive Disposal Workflow

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[7][11] Never pour this chemical down the drain or discard it in the regular trash.[11][13][17]

// Workflow Start -> Segregate [label="Classification is Key"]; Segregate -> Container; Container -> AddWaste; AddWaste -> Seal; Seal -> Store; Store -> Full [style=dashed]; Full -> Request; Request -> Pickup; Pickup -> Incineration [style=dashed]; Incineration -> End; } Caption: Decision workflow for compliant disposal of this compound.

Step-by-Step Disposal Procedure:

  • Segregate Waste Streams: Collect all waste containing this compound—including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weigh boats, gloves)—in a container specifically designated for "Halogenated Organic Waste".[7][13]

  • Decontaminate Empty Containers: Any "empty" container that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[7] This rinsate is now considered hazardous waste and must be collected and added to your halogenated organic waste container.[7] Only after proper rinsing can the container be disposed of as non-hazardous lab glass or plastic.

  • Complete the Hazardous Waste Tag: Fill out all required information on the hazardous waste tag provided by your institution, including the names and quantities of all constituents, the generation date, and your lab's information.[11]

  • Arrange for Pickup: Once the container is full (typically no more than 90% capacity) or you are finished with the process, contact your institution's EHS office to schedule a pickup.[10][11] Follow all internal procedures for waste manifests and scheduling.

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[18]

    • Wearing your full PPE, gently sweep up the solid material, avoiding the generation of dust.[12][18]

    • Use a dry clean-up procedure; do not add water.[7][18]

    • Collect the material and any contaminated cleaning supplies into your "Halogenated Organic Waste" container.[18]

    • Wipe the area down with a suitable solvent and paper towels, collecting the towels as hazardous waste.

  • Minor Spill (Liquid/Solution):

    • Alert personnel and ensure the area is well-ventilated.[5]

    • Contain and absorb the spill with an inert material like vermiculite, sand, or earth.[5]

    • Collect the absorbed material into your "Halogenated Organic Waste" container.

    • Decontaminate the area and wash your hands thoroughly.[4][18]

  • Major Spill or Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[1][18]

    • Inhalation: Move the affected person to fresh air.[1][4]

    • In all cases of major spills or personal exposure, seek immediate medical attention and notify your EHS office.

References

Essential Safety and Operational Guide for Handling 4-Bromo-3,3-dimethylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Bromo-3,3-dimethylindoline in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Potential Hazards: Based on analogous compounds, this compound is anticipated to be:

  • Harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • A cause of skin and serious eye irritation.[2][4]

  • Potentially causing respiratory irritation.[2][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is crucial to mitigate risks. The following table summarizes the recommended PPE for handling this compound.[1]

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[1][6]
Hands Chemical-resistant glovesNitrile rubber gloves are suitable for incidental contact.[1] For direct handling or extended use, consider more robust gloves like Neoprene or Viton®. Always check the manufacturer's glove selection guide for chemical compatibility.[7][8] Change gloves immediately if contaminated.
Body Chemical-resistant Laboratory CoatA long-sleeved, fully buttoned lab coat is mandatory to protect against skin exposure.[1] Consider a chemically resistant apron for added protection during transfers of larger quantities.
Respiratory Use in a chemical fume hoodAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[1]
Footwear Closed-toe shoesShoes must fully cover the feet to protect from spills.[9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for safety.

  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood is certified and functioning correctly before starting any work.[6]

    • Designate a specific area within the fume hood for handling the compound to contain any potential contamination.[6]

    • Assemble all necessary laboratory equipment and reagents inside the fume hood prior to introducing this compound.[6]

    • Verify the location and accessibility of the nearest emergency shower and eyewash station.[6]

  • Chemical Handling:

    • Wear all required PPE as detailed in the table above before handling the compound.

    • Carefully measure and transfer the required amount of this compound. Use appropriate tools like spatulas or powder funnels for solids to minimize dust generation.

    • Keep the container tightly sealed when not in use.[3]

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

  • Post-Handling and Cleanup:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound using a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.[1]

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1][10] All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[6][10]

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container specifically for halogenated organic compounds.[6]

  • Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[10]

  • Disposal Method: The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[10] Do not pour down the drain or mix with general waste.[10][11]

  • Institutional Procedures: Follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal, including proper labeling and scheduling of waste pickup.[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.